molecular formula C9H15NO4 B1471253 5-Azaspiro[3.4]octane oxalate CAS No. 1403766-69-7

5-Azaspiro[3.4]octane oxalate

Cat. No.: B1471253
CAS No.: 1403766-69-7
M. Wt: 201.22 g/mol
InChI Key: RUFZMAAVKZWUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[3.4]octane oxalate is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Azaspiro[3.4]octane oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azaspiro[3.4]octane oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.C2H2O4/c1-3-7(4-1)5-2-6-8-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFZMAAVKZWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-05-4
Record name 5-Azaspiro[3.4]octane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly focused on the exploration of novel three-dimensional molecular scaffolds to access new chemical space and develop drug candidates with improved physicochemical and pharmacological properties. Among these, spirocyclic systems have garnered significant attention due to their inherent rigidity and unique spatial arrangement of functional groups. This guide provides a comprehensive overview of the chemical properties of 5-Azaspiro[3.4]octane Oxalate, a valuable building block for the synthesis of innovative therapeutics. As a Senior Application Scientist, my aim is to present this information with a blend of technical precision and practical insight, rooted in the principles of scientific integrity.

Molecular Structure and Identification

5-Azaspiro[3.4]octane Oxalate is the oxalate salt of the spirocyclic amine 5-Azaspiro[3.4]octane. The core structure consists of a cyclobutane ring fused to a piperidine ring at a single carbon atom, with the nitrogen atom positioned at the 5-position of the piperidine ring.

The most commonly available form of this compound is the hemioxalate , which signifies a 2:1 molar ratio of the 5-Azaspiro[3.4]octane free base to oxalic acid.

Key Identifiers:

PropertyValueSource
Chemical Name 5-Azaspiro[3.4]octane hemioxalateN/A
Synonyms 5-Azaspiro[3.4]octane oxalate (2:1)N/A
CAS Number 1523618-05-4[1][2][3]
Molecular Formula (Hemioxalate) C₁₆H₂₈N₂O₄[1]
Molecular Weight (Hemioxalate) 312.41 g/mol [1]
Molecular Formula (Free Base) C₇H₁₃N[4]
Molecular Weight (Free Base) 111.18 g/mol [4]
Structure (Free Base) A spirocyclic system with a cyclobutane and a piperidine ring.N/A

Structural Diagram (5-Azaspiro[3.4]octane Free Base):

G start 5-Azaspiro[3.4]octane Oxalate base_extraction Base Extraction (e.g., aq. NaOH, DCM) start->base_extraction free_base 5-Azaspiro[3.4]octane (Free Base) base_extraction->free_base alkylation N-Alkylation (R-X, Base) free_base->alkylation acylation N-Acylation (RCOCl or (RCO)2O) free_base->acylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) free_base->reductive_amination product1 N-Alkyl Derivative alkylation->product1 product2 N-Acyl Derivative acylation->product2 product3 N-Substituted Derivative reductive_amination->product3

Caption: General workflow for the derivatization of 5-Azaspiro[3.4]octane.

Experimental Protocol: Liberation of the Free Base (A Self-Validating System)

  • Dissolution: Dissolve 5-Azaspiro[3.4]octane oxalate in a minimal amount of water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a slight excess of a strong base (e.g., 2M NaOH) with stirring. The progress of the basification can be monitored by periodically checking the pH of the aqueous layer with pH paper until it is strongly basic (pH > 12). This ensures the complete deprotonation of the amine.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. The choice of solvent should be based on the solubility of the free base.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the 5-Azaspiro[3.4]octane free base.

  • Validation: The identity and purity of the free base should be confirmed by NMR spectroscopy and/or GC-MS before proceeding with further reactions.

Applications in Drug Discovery and Medicinal Chemistry

Spirocyclic scaffolds, such as 5-azaspiro[3.4]octane, are of significant interest in drug discovery for several reasons:

  • Three-Dimensionality: They provide a rigid, three-dimensional framework that can orient substituents in well-defined vectors, potentially leading to improved binding affinity and selectivity for biological targets.

  • Novel Chemical Space: They represent a departure from the "flat" aromatic structures that have historically dominated medicinal chemistry, offering opportunities to explore novel pharmacophores.

  • Physicochemical Properties: The introduction of a spirocyclic moiety can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.

While specific drugs containing the 5-azaspiro[3.4]octane scaffold are not yet on the market, related azaspiro[3.4]octane cores are being investigated in various therapeutic areas.

Conclusion

5-Azaspiro[3.4]octane oxalate is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery. Its unique spirocyclic structure offers a platform for creating molecules with enhanced three-dimensionality and potentially improved pharmacological profiles. While detailed, publicly available experimental data on its chemical properties are currently limited, this guide provides a foundational understanding based on available information and established chemical principles. Further research into the synthesis and characterization of this and related scaffolds will undoubtedly contribute to the advancement of medicinal chemistry.

References

  • ChemRxiv. (2023). CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. [Link]

  • INDOFINE Chemical Company. (n.d.). 5-AZASPIRO[3.4]OCTANE HEMIOXALATE. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 5-azaspiro[3.4]octane Hemioxalate - Cas No: 1523618-05-4. Retrieved from [Link]

Sources

A Comprehensive Guide to the Physicochemical Characterization of 5-Azaspiro[3.4]octane Oxalate for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The physicochemical properties of a new chemical entity (NCE) are foundational to its ultimate success as a therapeutic agent. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its efficacy and safety.[1] This guide provides a comprehensive framework for the in-depth physicochemical characterization of 5-Azaspiro[3.4]octane oxalate, a novel spirocyclic scaffold with significant potential in medicinal chemistry.

Spirocycles are of increasing interest in drug design due to their inherent three-dimensionality, which can lead to improved potency and selectivity.[2] The spirocyclic framework of 5-Azaspiro[3.4]octane offers a unique conformational rigidity that can be advantageous for target binding.[3] The selection of the oxalate salt form is a strategic decision aimed at potentially enhancing properties such as solubility and stability, which are critical for drug development.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of properties to provide the causality behind experimental choices and detailed, self-validating protocols. By following this guide, research teams can build a robust data package for 5-Azaspiro[3.4]octane oxalate, enabling informed decisions in lead optimization and preclinical development.

Molecular Identity and Purity: The Foundation of All Characterization

Before any physicochemical properties can be reliably determined, the molecular structure and purity of the 5-Azaspiro[3.4]octane oxalate salt must be unequivocally established.

Synthesis and Salt Formation

The synthesis of the 5-Azaspiro[3.4]octane free base is the initial step, followed by the formation of the oxalate salt. A generalized reaction scheme is presented below. The choice of oxalic acid as the counterion is often made to improve the crystallinity and aqueous solubility of a basic parent drug.[4]

Experimental Protocol: Synthesis and Oxalate Salt Formation

  • Synthesis of 5-Azaspiro[3.4]octane (Free Base): The synthesis of the parent spirocycle would likely involve a multi-step process, potentially utilizing intramolecular cyclization strategies common for creating spirocyclic amines.

  • Oxalate Salt Formation:

    • Dissolve the purified 5-Azaspiro[3.4]octane free base in a suitable solvent (e.g., ethanol, isopropanol).

    • Separately, prepare a solution of oxalic acid (1 equivalent) in the same solvent.

    • Slowly add the oxalic acid solution to the free base solution with stirring.

    • The 5-Azaspiro[3.4]octane oxalate salt is expected to precipitate out of the solution.

    • The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of the synthesized salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of the spirocyclic core and the presence of the oxalate counterion. The integration of the proton signals corresponding to the azaspirocycle and the oxalate should be consistent with the expected stoichiometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A validated HPLC-UV method is critical for determining the purity of the compound.[6] Given that the 5-Azaspiro[3.4]octane moiety lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. Alternatively, direct UV detection at low wavelengths (e.g., <210 nm) might be feasible.[7]

Experimental Protocol: HPLC-UV Method for Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over a specified time to ensure elution of the analyte and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or as determined by a UV scan).

  • Injection Volume: 10 µL.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Key Physicochemical Properties and Their Impact on "Druggability"

The following sections detail the critical physicochemical parameters that must be evaluated for 5-Azaspiro[3.4]octane oxalate. These properties are predictive of a drug candidate's in vivo behavior.[8]

Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical factor for orally administered drugs, as a compound must be in solution to be absorbed.[9] The solubility of the oxalate salt should be determined in various aqueous media, including biorelevant fluids.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Add an excess of 5-Azaspiro[3.4]octane oxalate to a known volume of the test medium (e.g., water, phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid) in a sealed vial.[10]

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge or filter the samples to separate the undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • The experiment should be performed in triplicate to ensure reproducibility.

Ionization Constant (pKa): Governing In Vivo Charge State

The pKa of the 5-azaspiro[3.4]octane moiety will dictate its charge state at different physiological pH values, which in turn influences its solubility, permeability, and target binding.[11] Potentiometric titration is a reliable method for pKa determination.[12][13]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Accurately weigh and dissolve 5-Azaspiro[3.4]octane oxalate in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[14]

  • Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the first and second derivatives of the curve.[15]

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a key determinant of a drug's ability to cross cell membranes.[16] It is a critical parameter in Lipinski's Rule of Five for predicting oral bioavailability.[17][18]

Experimental Protocol: LogD7.4 Determination (Shake-Flask Method)

  • Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic solvent (typically n-octanol).

  • Saturate the n-octanol with the buffer and the buffer with n-octanol.

  • Dissolve a known amount of 5-Azaspiro[3.4]octane oxalate in the buffered aqueous phase.

  • Add an equal volume of the saturated n-octanol.

  • Shake the mixture vigorously to allow for partitioning between the two phases and then allow the layers to separate (centrifugation can aid separation).

  • Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Solid-State Characterization: Ensuring Stability and Manufacturability

The solid-state properties of 5-Azaspiro[3.4]octane oxalate will have a profound impact on its stability, handling, and formulation into a final dosage form.

Melting Point and Thermal Stability

Differential Scanning Calorimetry (DSC) is used to determine the melting point, which is an indicator of purity and lattice energy. Thermogravimetric Analysis (TGA) provides information on the thermal stability of the compound and can detect the presence of solvates or hydrates.[19] The decomposition of oxalates often follows a predictable pattern, which can be observed with TGA.[20]

Experimental Protocol: DSC and TGA Analysis

  • DSC:

    • Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

  • TGA:

    • Accurately weigh a sample (5-10 mg) into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. Significant weight loss events indicate decomposition or loss of solvates/hydrates.

Crystallinity

Powder X-ray Diffraction (PXRD) is the definitive technique for determining the crystallinity of the material.[21] A crystalline solid will produce a characteristic diffraction pattern of sharp peaks, while an amorphous solid will show a broad halo. The PXRD pattern serves as a fingerprint for a specific crystalline form.[22][23]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Gently pack the powdered sample into a sample holder.

  • Acquire the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).

  • The resulting diffractogram will reveal the crystalline or amorphous nature of the sample.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[24] This is a critical parameter as moisture uptake can affect the physical and chemical stability of the drug substance.[][26] Dynamic Vapor Sorption (DVS) is the preferred method for assessing hygroscopicity.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Place a known mass of the sample in the DVS instrument.

  • Expose the sample to a programmed range of relative humidity (RH) at a constant temperature (e.g., 25°C), typically cycling from low to high RH and back.

  • The instrument continuously measures the change in mass of the sample as it adsorbs or desorbs water.

  • A plot of mass change versus RH indicates the hygroscopic nature of the material.

Data Synthesis and Visualization

A clear presentation of the gathered physicochemical data is crucial for project teams.

Summary of Physicochemical Properties
PropertyMethodExpected Outcome/Significance
Molecular Identity
Structure Confirmation¹H NMR, ¹³C NMRConfirms the covalent structure of the spirocycle and the presence of the oxalate counterion.
PurityHPLC-UV/CAD/ELSDShould be >95% for initial studies, >98% for later-stage development.
Physical Properties
Aqueous SolubilityShake-Flask (pH 7.4)Higher solubility is generally desirable for oral absorption.
pKaPotentiometric TitrationDetermines the charge state at physiological pH, impacting solubility and permeability.
Lipophilicity (LogD7.4)Shake-Flask (n-octanol/buffer)A value between 1 and 3 is often optimal for balancing permeability and solubility.
Solid-State Properties
Melting PointDSCA sharp melting point indicates a crystalline solid and is a measure of purity.
Thermal StabilityTGADetermines the temperature at which the compound begins to decompose.
CrystallinityPXRDConfirms whether the material is crystalline or amorphous.
HygroscopicityDVSClassifies the material as non-hygroscopic, slightly hygroscopic, etc., informing storage and handling requirements.
Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of 5-Azaspiro[3.4]octane Salt_Formation Oxalate Salt Formation Synthesis->Salt_Formation Purification Crystallization/ Purification Salt_Formation->Purification Purity Purity (HPLC) Purification->Purity Structure Structure (NMR) Purification->Structure Solubility Solubility Purification->Solubility pKa pKa Purification->pKa LogD LogD Purification->LogD Thermal Thermal Analysis (DSC/TGA) Purification->Thermal PXRD Crystallinity (PXRD) Purification->PXRD Hygroscopicity Hygroscopicity (DVS) Purification->Hygroscopicity

decision_tree start Physicochemical Data (Solubility, LogD, pKa, etc.) lipinski Lipinski's Rule of 5 Compliance? start->lipinski solubility_check Aqueous Solubility Adequate? lipinski->solubility_check Yes optimize Optimize Scaffold or Salt Form lipinski->optimize No (Multiple Violations) stability_check Solid-State Stability (Hygroscopicity, etc.)? solubility_check->stability_check Yes solubility_check->optimize No proceed Proceed to In Vivo Studies stability_check->proceed Yes stability_check->optimize No

Conclusion: A Data-Driven Path Forward

The comprehensive physicochemical characterization of 5-Azaspiro[3.4]octane oxalate is not merely a data collection exercise; it is a critical step in de-risking a potential drug candidate. The data generated through the protocols outlined in this guide will provide a holistic understanding of the molecule's properties, enabling rational decisions regarding its progression. By investing in this foundational characterization early in the discovery process, research teams can significantly increase the probability of success in developing a safe, effective, and manufacturable therapeutic agent.

References

  • (2020). Thermal Analysis of C-Calix Resorcinarene, Calcium Oxalate Monohydrate, Polystyrene, and Polyethylene using Thermogravimetry, TG and Differential Scanning Calorimetry DSC, to study their Thermal Behaviors and Phase Transition. ResearchGate. [Link]

  • (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • (2025). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

  • (2025). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. ResearchGate. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Physicochemical Profiling in Drug Research and Development. ResearchGate. [Link]

  • (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. [Link]

  • Lipinski Rule of Five. SCFBio. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • (2012). TGA Measurements on Calcium Oxalate Monohydrate. NETZSCH Analyzing & Testing. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • (2016). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • <1236> Solubility Measurements. USP-NF. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. PubMed. [Link]

  • (2025). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]

  • PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT. [Link]

  • (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]

  • (2023). lipinski rule of five. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Role of Salt Selection in Drug Discovery and Development. ResearchGate. [Link]

  • (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Simultaneous Thermal Analysis of the Decomposition of Calcium Oxalate. Ebatco. [Link]

  • Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms. NIH. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • (2024). Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. AZoM. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • (2023). Chapter 1: Physicochemical Properties. The Royal Society of Chemistry. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. PubMed. [Link]

  • (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr.Oracle. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

Sources

An In-Depth Technical Guide to 5-Azaspiro[3.4]octane Oxalate: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Three-Dimensional Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. A significant shift away from flat, aromatic structures towards more three-dimensional (3D) molecular frameworks has been a key trend. Spirocyclic scaffolds, which contain two rings connected by a single common atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional geometry offers a unique platform for the precise spatial arrangement of functional groups, enabling enhanced interaction with biological targets.[1]

Among these, azaspirocycles—spirocyclic systems incorporating a nitrogen atom—have garnered considerable attention. The presence of the nitrogen atom not only imparts basicity, allowing for favorable salt formation and improved solubility, but also provides a convenient handle for further chemical modification. This guide focuses on a particularly valuable member of this class: 5-Azaspiro[3.4]octane and its oxalate salt, a versatile building block for the synthesis of novel therapeutics.

Core Compound Identification and Structure

5-Azaspiro[3.4]octane is a bicyclic amine with a central quaternary carbon atom shared by a cyclobutane and a pyrrolidine ring.

  • IUPAC Name: 5-Azaspiro[3.4]octane

  • CAS Number (Free Base): 52876-78-5[2]

  • Molecular Formula (Free Base): C₇H₁₃N[2]

  • Molecular Weight (Free Base): 111.18 g/mol [2]

The oxalate salt is formed by the reaction of the basic nitrogen in the pyrrolidine ring with oxalic acid. While a dedicated CAS number for the oxalate salt is not consistently reported, it is commercially available, often referenced under the CAS number of the free base. For enhanced aqueous solubility in research and development, the hydrochloride salt (CAS: 2126159-45-1) is also commonly utilized.[3]

Chemical Structures:

  • 5-Azaspiro[3.4]octane (Free Base):

    • SMILES: C1CC2(C1)CCCN2[2]

    • InChI Key: FOMNEVDLMZUAJY-UHFFFAOYSA-N[2]

  • 5-Azaspiro[3.4]octane Oxalate:

    • SMILES: C1CC2(C1)CCCN2.C(=O)(C(=O)O)O

Physicochemical Properties

The physicochemical properties of the 5-azaspiro[3.4]octane scaffold make it an attractive component in drug design. The introduction of this motif can influence a molecule's solubility, lipophilicity, and metabolic stability.

Property5-Azaspiro[3.4]octane (Free Base)5-Azaspiro[3.4]octane Hydrochloride5-Azaspiro[3.4]octane Oxalate
CAS Number 52876-78-52126159-45-1[3]52876-78-5 (commonly used)
Molecular Formula C₇H₁₃NC₇H₁₄ClNC₉H₁₅NO₄
Molecular Weight 111.18 g/mol 147.65 g/mol [3]201.22 g/mol
Appearance Data not availableData not availableData not available
Solubility Data not availableEnhanced water solubility[2]Likely soluble in water
pKa Data not availableData not availableData not available
LogP Data not availableData not availableData not available

Synthesis of the 5-Azaspiro[3.4]octane Core

A plausible synthetic approach for 5-azaspiro[3.4]octane, based on established chemical principles, is outlined below. This conceptual workflow highlights the key bond-forming events and strategic considerations.

G cluster_0 Conceptual Synthesis of 5-Azaspiro[3.4]octane A Cyclobutanone B Wittig Reaction or similar olefination A->B e.g., Ph3P=CH2 C Methylene cyclobutane B->C D Michael Addition with a protected amine C->D e.g., with a suitable nitrogen nucleophile E Intermediate with a side chain D->E F Deprotection and Intramolecular Cyclization E->F e.g., removal of protecting group followed by ring closure G 5-Azaspiro[3.4]octane F->G H Salt Formation with Oxalic Acid G->H Reaction with (COOH)2 I 5-Azaspiro[3.4]octane Oxalate H->I G cluster_1 Drug Discovery Workflow with 5-Azaspiro[3.4]octane A 5-Azaspiro[3.4]octane (Building Block) B Library Synthesis (e.g., Amide Coupling, Alkylation) A->B Diversification C High-Throughput Screening (HTS) B->C Compound Collection D Hit Identification C->D Biological Assays E Lead Optimization (SAR studies) D->E Iterative Design & Synthesis F Preclinical Candidate E->F ADME/Tox Profiling

Caption: General workflow for the use of 5-Azaspiro[3.4]octane in a drug discovery pipeline.

Experimental Protocols

While a specific protocol for the synthesis of the parent 5-azaspiro[3.4]octane is not detailed in the available literature, the following is a representative, general procedure for the formation of an oxalate salt of a related spirocyclic amine, which can be adapted by a skilled chemist.

Protocol: General Procedure for Oxalate Salt Formation of a Spirocyclic Amine

This protocol is based on a described synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate. [5]

  • Dissolution of the Free Base: Dissolve the crude spirocyclic amine free base (1.0 equivalent) in a suitable solvent, such as diethyl ether or ethanol.

  • Preparation of Oxalic Acid Solution: In a separate flask, prepare a solution of anhydrous oxalic acid (1.0 to 1.1 equivalents) in a minimal amount of a suitable solvent (e.g., anhydrous ethanol).

  • Salt Formation: While stirring the solution of the free base, add the oxalic acid solution dropwise.

  • Precipitation: The oxalate salt will typically precipitate out of the solution as a white solid. Continue stirring for a designated period (e.g., 1-2 hours) at room temperature to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent used for the reaction to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid under vacuum to obtain the final oxalate salt.

Self-Validation: The identity and purity of the synthesized salt should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the salt can also be determined and compared to literature values if available.

Conclusion and Future Outlook

5-Azaspiro[3.4]octane represents a valuable and versatile building block for the design and synthesis of novel, three-dimensional drug candidates. Its rigid spirocyclic core offers a strategic advantage in achieving high binding affinity and selectivity, while the embedded nitrogen atom provides a site for facile chemical modification and can improve physicochemical properties. As the demand for sp³-rich scaffolds continues to grow in medicinal chemistry, the utility of 5-azaspiro[3.4]octane and its derivatives is expected to expand, leading to the discovery of new therapeutics for a wide range of diseases. Further research into scalable and efficient synthetic routes will be crucial in making this and other novel spirocyclic systems more accessible to the broader scientific community.

References

  • Request PDF. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Request PDF. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Request PDF. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2021, February 12). (PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]

Sources

Spectroscopic Characterization of 5-Azaspiro[3.4]octane Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of 5-Azaspiro[3.4]octane oxalate, a valuable building block in medicinal chemistry and drug discovery. The unique three-dimensional architecture of spirocyclic scaffolds offers significant advantages in developing novel therapeutics by enabling exploration of new chemical space beyond the traditional "flat" aromatic compounds.[1][2] Understanding the precise molecular structure and purity of these compounds is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

Molecular Structure and Key Features

5-Azaspiro[3.4]octane oxalate is an organic salt formed by the protonation of the secondary amine in the 5-Azaspiro[3.4]octane ring by oxalic acid. The spirocyclic core, consisting of a cyclobutane and a cyclopentane ring sharing a single carbon atom, imparts significant conformational rigidity.

Figure 1: Chemical structure of 5-Azaspiro[3.4]octane oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Azaspiro[3.4]octane oxalate, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the protons of the spirocyclic amine cation and the protons of the oxalate counterion. Due to the formation of the ammonium salt, the protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift compared to the free base. The N-H protons will likely appear as a broad signal, and its integration would correspond to two protons.

Predicted ¹H NMR Data (in D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.0 - 3.5m4HCH₂ adjacent to N⁺
~1.8 - 2.2m8HOther CH₂ in rings
~4.7 (solvent dependent)s2HN⁺H₂

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Azaspiro[3.4]octane oxalate in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical; D₂O is a good option to observe the exchange of the acidic N-H protons, which would lead to the disappearance of their signal.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The spiro carbon will be a key feature, and its chemical shift will be informative. The carbons of the oxalate anion will also be present, typically in the downfield region.

Predicted ¹³C NMR Data (in D₂O)

Chemical Shift (δ) ppmAssignment
~165-175C=O (oxalate)
~50-60Spiro C
~40-50CH₂ adjacent to N⁺
~20-35Other CH₂ in rings

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Acquire the spectrum on the same NMR spectrometer.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to a wider range (e.g., 0-200 ppm) to include the carbonyl carbons of the oxalate.[3]

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-Azaspiro[3.4]octane oxalate, key absorptions will include N-H stretches from the ammonium group, C-H stretches from the alkyl framework, and C=O stretches from the oxalate counterion.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3200-2800 (broad)StrongN⁺-H stretch
~2950-2850Medium-StrongC-H stretch (aliphatic)
~1720-1700StrongC=O stretch (asymmetric, oxalate)
~1600-1550StrongC=O stretch (symmetric, oxalate)
~1470-1450MediumCH₂ scissoring

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method for solid samples.

  • Instrument Setup:

    • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For an ionic compound like 5-Azaspiro[3.4]octane oxalate, electrospray ionization (ESI) is a suitable technique. The mass spectrum will primarily show the mass of the 5-Azaspiro[3.4]octane cation.

Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
112.11[M+H]⁺ of 5-Azaspiro[3.4]octane (C₇H₁₄N⁺)

Experimental Protocol: Mass Spectrometry (ESI)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Introduce the sample solution into the electrospray ionization source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode to detect the cation.

    • Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak corresponding to the protonated 5-Azaspiro[3.4]octane.

    • Analyze any fragmentation patterns to further confirm the structure.

MS_Fragmentation parent [C7H14N]+ m/z = 112.11 frag1 Fragment 1 (e.g., loss of C2H4) parent->frag1 - C2H4 frag2 Fragment 2 (e.g., loss of C3H6) parent->frag2 - C3H6

Figure 2: A simplified potential fragmentation pathway for the 5-Azaspiro[3.4]octanaminium ion in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of 5-Azaspiro[3.4]octane oxalate. By combining the predictive power of NMR, IR, and MS, researchers can confidently characterize this important spirocyclic building block. The provided protocols are designed to be self-validating, ensuring high-quality, reproducible data. As the field of drug discovery continues to embrace three-dimensional molecular architectures, a thorough understanding of these analytical techniques is essential for advancing novel therapeutic design.

References

  • PubChem. (n.d.). Oxalic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(24), 6769–6772. Retrieved from [Link]

  • NIST. (n.d.). Oxalic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • NIST. (n.d.). Oxalic acid, dihydrate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • HMDB. (n.d.). Oxalic acid GC-MS (Non-derivatized). Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectrum of Standard Oxalic Acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H18 C-13 nmr spectrum of octane. Retrieved from [Link]

  • ATB. (n.d.). Oxalicacid. Retrieved from [Link]

  • ACS Figshare. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). {5-azaspiro[3.4]octan-7-yl}methanol. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Oxalic acid (FDB003357). Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]

  • Ukrainian Chemical Journal. (2021). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

  • University of Surrey. (2018). Infrared and Raman spectra of gaseous oxalic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C-NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H18 mass spectrum of octane. Retrieved from [Link]

  • ResearchGate. (n.d.). The 5.5–3.4 ppm region of the ¹H-NMR spectra of the three isomers of 2. Retrieved from [Link]

  • SlidePlayer. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Oxalic acid dihydrate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (400 MHz) MAS NMR spectra of deuterated oxalic acid dihydrate. Retrieved from [Link]

Sources

The Oxalate Salt Form in Active Pharmaceutical Ingredients: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Selection in Drug Development

The journey of a promising active pharmaceutical ingredient (API) from discovery to a marketed drug is fraught with challenges, many of which are rooted in its inherent physicochemical properties. A significant portion of new chemical entities exhibit poor aqueous solubility, which can severely limit their bioavailability and therapeutic efficacy.[1] Salt formation is a well-established and highly effective strategy to modulate these properties without altering the core pharmacophore of the API.[2][3] By converting a weakly acidic or basic API into a salt, researchers can significantly enhance its solubility, dissolution rate, stability, and manufacturability.[4] Among the myriad of potential counterions, oxalic acid, a simple dicarboxylic acid, presents a unique set of characteristics that can be strategically leveraged in drug development. This guide provides an in-depth technical exploration of the oxalate salt form, offering insights into its synthesis, characterization, and impact on the performance of active pharmaceutical ingredients.

The Oxalate Counterion: Physicochemical Rationale for its Use

Oxalic acid is a strong organic acid, capable of forming stable salts with a wide range of basic APIs.[5] The decision to employ an oxalate salt is driven by a careful consideration of its potential to favorably alter the API's solid-state properties. The formation of an oxalate salt can lead to a more ordered crystalline lattice, which in turn can influence key parameters such as melting point, hygroscopicity, and solid-state stability.[6] Furthermore, the dissolution of an oxalate salt in an aqueous medium can create a microenvironment with a lower pH, which can enhance the solubility of a basic API.

A crucial aspect of salt selection is understanding the pKa difference between the API and the counterion. A larger pKa difference generally favors salt formation over a cocrystal.[4] Oxalic acid's pKa values make it a suitable candidate for forming salts with a variety of basic APIs.

Synthesis and Crystallization of API Oxalate Salts: A Practical Approach

The synthesis of an API oxalate salt is typically a straightforward acid-base reaction, followed by crystallization. However, the precise control of experimental conditions is paramount to obtaining a crystalline salt with the desired properties and to control polymorphism.

Experimental Protocol: General Procedure for the Preparation of an API Oxalate Salt
  • Solubilization: Dissolve the free base of the API in a suitable organic solvent. Common solvents include alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone), or nitriles (e.g., acetonitrile).[7][8] The choice of solvent is critical as it can influence the crystal form obtained.

  • Acid Addition: Separately, dissolve a stoichiometric equivalent of oxalic acid in the same or a miscible solvent.

  • Salt Formation and Crystallization: Slowly add the oxalic acid solution to the API solution with constant stirring. The oxalate salt may precipitate immediately or require cooling, anti-solvent addition, or slow evaporation to induce crystallization.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with a small amount of the crystallization solvent to remove any unreacted starting materials, and then dried under vacuum.

Example: Synthesis of Escitalopram Oxalate

In a typical laboratory-scale synthesis, escitalopram free base is dissolved in isopropanol.[8] A solution of oxalic acid in isopropanol is then added, and the mixture is heated to facilitate dissolution and subsequent crystallization upon cooling.[8] The resulting escitalopram oxalate crystals are then filtered, washed, and dried.[9]

Comprehensive Characterization of API Oxalate Salts

A thorough characterization of the newly formed oxalate salt is essential to understand its solid-state properties and to ensure its quality and consistency. A suite of analytical techniques is employed for this purpose.

Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone technique for the solid-state characterization of pharmaceuticals. It provides a unique "fingerprint" of the crystalline lattice, allowing for the identification of the salt form and the detection of different polymorphic forms.[10][11] The presence of sharp peaks in the diffractogram is indicative of a crystalline material.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events such as melting, crystallization, and solid-solid transitions.[5] The melting point of the oxalate salt is a key indicator of its thermal stability. TGA measures the change in mass of a sample as a function of temperature, providing information about its desolvation and decomposition.[12] For hydrated oxalate salts, TGA can quantify the water content.

Spectroscopic Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming salt formation by identifying the ionic interactions between the API and the oxalate counterion.[5][12] The spectrum of the oxalate salt will show characteristic changes compared to the free base and oxalic acid. Key features to look for include the disappearance of the carboxylic acid O-H stretch from oxalic acid and the appearance of new bands corresponding to the carboxylate anion (COO-) stretches.

Solubility and Dissolution Studies

The primary motivation for forming a salt is often to improve the solubility and dissolution rate of the API.[2][4] Equilibrium solubility studies are performed in various aqueous media (e.g., water, buffers of different pH) to quantify the increase in solubility. Dissolution testing, which measures the rate at which the solid dissolves, is crucial for predicting the in vivo performance of the drug.[13]

Property MeasuredTechniqueRationale and Insights Gained
Crystalline StructurePowder X-ray Diffraction (PXRD)Identifies the unique crystal lattice of the oxalate salt and detects polymorphism.
Thermal PropertiesDifferential Scanning Calorimetry (DSC)Determines the melting point, a key indicator of thermal stability and purity.
Thermal DecompositionThermogravimetric Analysis (TGA)Assesses thermal stability and quantifies the presence of solvates or hydrates.
Ionic InteractionFourier-Transform Infrared (FT-IR)Confirms salt formation by identifying characteristic vibrational bands of the oxalate anion.
Aqueous SolubilityEquilibrium Solubility AssaysQuantifies the improvement in solubility compared to the free form of the API.
Dissolution RateDissolution Testing (e.g., USP Apparatus II)Measures the speed of dissolution, which is a critical factor for bioavailability.

Table 1: Key Characterization Techniques for API Oxalate Salts

Impact of the Oxalate Salt Form on API Performance

The conversion of an API to its oxalate salt can have a profound impact on its biopharmaceutical properties.

Enhanced Bioavailability: A Case Study

A study on the anti-tuberculosis drug ethionamide, a BCS Class II drug with poor aqueous solubility, demonstrated the significant impact of salt formation on bioavailability.[14] The oxalate salt of ethionamide exhibited a 25-fold higher dissolution rate compared to the free base.[14] This enhanced dissolution translated to a 2.5-fold increase in plasma concentration and a 1.9-fold increase in the total drug exposure (AUC) in rats, highlighting the potential of the oxalate salt to improve the therapeutic efficacy of poorly soluble drugs.[14]

Polymorphism: A Critical Consideration

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical salts and can have significant implications for drug development.[6][15][16] Different polymorphs of the same oxalate salt can exhibit different solubilities, dissolution rates, and stabilities. For example, two polymorphic forms of naloxegol oxalate have been described.[17] It is therefore imperative to conduct a thorough polymorph screen to identify and characterize all accessible crystalline forms and to select the most stable and developable form.

Caption: Workflow for Polymorph Screening of an API Oxalate Salt.

Hygroscopicity and Stability

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical quality attribute for a solid dosage form.[6] Excessive hygroscopicity can lead to physical instability, such as deliquescence, and chemical degradation. While some salts can be highly hygroscopic, studies have shown that oxalates can be less hygroscopic under ambient conditions.[18] The physical and chemical stability of the oxalate salt should be thoroughly evaluated under accelerated storage conditions (e.g., high temperature and humidity) to ensure a suitable shelf life for the final drug product.

Safety and Toxicological Considerations

The safety of the counterion is a primary consideration in salt selection.[19][20] While oxalic acid is a naturally occurring compound, high concentrations can be toxic, with the primary concern being the formation of calcium oxalate crystals, which can lead to kidney stones.[21] However, the amount of oxalate in a typical pharmaceutical dose is generally very low and considered safe. Nevertheless, a thorough toxicological assessment of the oxalate salt is a necessary part of the drug development process.[20]

Regulatory Landscape

From a regulatory perspective, a new salt form of an existing API is typically considered a "pharmaceutical alternative".[22] The regulatory submission for a new salt form may be able to leverage some of the existing data on the free form of the API, potentially streamlining the approval process.[22][23] It is crucial to engage with regulatory authorities early in the development process to ensure that the planned studies will meet their requirements.

Conclusion: The Strategic Value of the Oxalate Salt Form

The oxalate salt form offers a valuable tool in the arsenal of the pharmaceutical scientist for optimizing the properties of active pharmaceutical ingredients. Through a rational approach to synthesis, a comprehensive characterization of the solid state, and a thorough evaluation of its impact on biopharmaceutical performance, the oxalate salt can be a key enabler in the development of safe, effective, and manufacturable medicines. As with any salt form, a deep understanding of its physicochemical properties, including potential polymorphism and stability, is essential for successful drug product development.

References

  • Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. (2025, August 6). ResearchGate.
  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023, April 9). MDPI. Retrieved from [Link]

  • Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. (2025, May 20). PubMed. Retrieved from [Link]

  • A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. (n.d.). PubMed. Retrieved from [Link]

  • Thermal, FT-IR and dielectric studies of gel grown sodium oxalate single crystals. (n.d.). Indian Academy of Sciences.
  • WO2016026974A1 - Oxalate salt of ruxolitinib. (n.d.). Google Patents.
  • Physiochemical assessment of pharmaceutical salt forms. (2024, November 18). Global Journal of Research in Pharmacy & Pharmaceutical Sciences.
  • PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. (n.d.). ijcrt.org.
  • Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. (n.d.). NIH. Retrieved from [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, November 2). ResearchGate.
  • Non-clinical toxicological considerations for pharmaceutical salt selection. (2025, August 6). ResearchGate.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). mdpi.com.
  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). fda.gov.
  • Polymorphs, Salts, and Cocrystals: What's in a Name? (2012, April 12). Crystal Growth & Design. Retrieved from [Link]

  • WO2018096464A1 - Naloxegol oxalate and solid dispersion thereof. (n.d.). Google Patents.
  • Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. (2025, May 20). PMC - PubMed Central. Retrieved from [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf. (2020, October 20). Kent Academic Repository.
  • WO2005047274A1 - Preparation of escitalopram. (n.d.). Google Patents.
  • Extract from the Clinical Evaluation Report for naloxegol oxalate. (n.d.). Therapeutic Goods Administration (TGA).
  • Some critical aspects of FT-IR, TGA, powder XRD, EDAX and SEM studies of calcium oxalate urinary calculi. (2025, August 6). ResearchGate.
  • Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. (2022, January 10). MDPI. Retrieved from [Link]

  • Hygroscopic properties of oxalic acid and atmospherically relevant oxalates. (2025, August 6). ResearchGate.
  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology.
  • Non-clinical toxicological considerations for pharmaceutical salt selection. (2012, September 6). PubMed. Retrieved from [Link]

  • US20110092719A1 - Preparation of Escitalopram, Its Salts and Intermediates. (n.d.). Google Patents.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (n.d.). heart.bmj.com.
  • PROCESS FOR THE PREPARATION OF ESCITALOPRAM - European Patent Office EP1794140 B1. (2005, September 14). Googleapis.com.
  • Improved Process for the Preparation of Naloxegol Oxalate, an Opiod Receptor Antagonist. (2023, January 10). mdpi.com.
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010, January 1). ResearchGate.
  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. (n.d.). diva-portal.org.
  • The study of the inhibitory effect of calcium oxalate monohydrate's crystallization by two medicinal and aromatic plants. (2018, January 9). Urofrance.
  • OXALIC ACID. (n.d.). Poisoning & Drug Overdose, 7e.
  • Polymorphs, Salts, and Cocrystals: What's in a Name?. (2025, August 6). ResearchGate.
  • Escitalopram Oxalate. (n.d.). informahealthcare.com.
  • Naloxegol - New Drug Approvals. (2016, August 25). pen-prod.bms.com.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Process For The Preparation Of Escitalopram. (n.d.). Quick Company.
  • Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. (n.d.). PubMed.
  • Comparison of Oxalate, Citrate and Tartrate Ions Adsorption in the Hydroxyapatite/Aqueous Electrolyte Solution System. (n.d.). MDPI. Retrieved from [Link]

  • The role of naloxegol in the management of opioid-induced bowel dysfunction. (n.d.). PMC.

Sources

Methodological & Application

Protocol for the Gram-Scale Synthesis of 5-Azaspiro[3.4]octane Oxalate: A Versatile sp³-Rich Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract

Spirocyclic aliphatic amines are increasingly sought-after scaffolds in modern drug discovery, offering a route to escape the "flatland" of traditional aromatic compounds by introducing three-dimensional complexity. This structural feature can lead to improved physicochemical properties, enhanced metabolic stability, and novel intellectual property.[1][2] This application note provides a detailed, step-by-step protocol for the multi-gram synthesis of 5-Azaspiro[3.4]octane as its stable oxalate salt. The synthesis begins with the commercially available diethyl 1,1-cyclobutanedicarboxylate and proceeds through a four-step sequence involving reduction, tosylation, cyclization with a protected amine, and final deprotection followed by salt formation. This guide is designed for researchers in medicinal and process chemistry, offering not just a procedure, but also the scientific rationale behind key experimental choices to ensure safe, reliable, and scalable execution.

Introduction and Scientific Rationale

The 5-azaspiro[3.4]octane core is a valuable structural motif that combines a cyclobutane ring with a pyrrolidine ring through a shared quaternary carbon. This rigid, non-planar structure is an attractive bioisostere for more common heterocycles, enabling chemists to explore new regions of chemical space. The protocol described herein employs a robust and well-documented synthetic strategy.

  • Reduction of Diester: The synthesis commences with the reduction of diethyl 1,1-cyclobutanedicarboxylate using Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is chosen over milder reagents like sodium borohydride (NaBH₄) due to its superior reactivity, which is necessary for the complete reduction of esters to primary alcohols.[3]

  • Activation of Diol: The resulting 1,1-bis(hydroxymethyl)cyclobutane is a poor substrate for direct nucleophilic substitution. Therefore, the hydroxyl groups are converted into better leaving groups. Tosylation (reaction with p-toluenesulfonyl chloride) is a reliable method to transform the alcohols into tosylates, which are excellent electrophiles for subsequent Sₙ2 reactions.

  • Protected Cyclization: Intramolecular cyclization is achieved by reacting the di-tosylate with benzylamine. Benzylamine serves a dual purpose: it is the nitrogen source for the pyrrolidine ring and the benzyl group acts as a robust protecting group for the secondary amine. This prevents unwanted side reactions in subsequent synthetic steps.[4]

  • Deprotection and Salt Formation: The N-benzyl group is readily removed via catalytic hydrogenation. The resulting free base, 5-azaspiro[3.4]octane, is often a volatile oil. To facilitate handling, purification, and storage, it is converted to a stable, crystalline solid by forming the oxalate salt.[5][6]

Overall Synthetic Scheme

The complete four-step synthesis is outlined below.

G A Diethyl 1,1-cyclobutanedicarboxylate B 1,1-bis(hydroxymethyl)cyclobutane A->B 1. LiAlH₄, THF 2. H₂O, NaOH(aq) C 1,1-bis((tosyloxy)methyl)cyclobutane B->C TsCl, Pyridine, CH₂Cl₂ D 5-Benzyl-5-azaspiro[3.4]octane C->D Benzylamine, K₂CO₃, MeCN E 5-Azaspiro[3.4]octane D->E H₂, Pd/C, EtOH F 5-Azaspiro[3.4]octane oxalate E->F (COOH)₂, IPA

Caption: Overall reaction pathway for the synthesis of 5-Azaspiro[3.4]octane oxalate.

Safety Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures in a well-ventilated chemical fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. It can ignite upon contact with moisture and releases flammable hydrogen gas. Handle exclusively under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried before use.[7]

  • Diethyl 1,1-cyclobutanedicarboxylate: Combustible liquid. Avoid contact with skin and eyes.[8][9]

  • Pyridine and p-Toluenesulfonyl Chloride (TsCl): Pyridine is flammable, toxic, and has a strong, unpleasant odor. TsCl is corrosive and a lachrymator. Both should be handled with care to avoid inhalation and skin contact.

  • Hydrogen Gas (H₂): Extremely flammable. Hydrogenation should be performed in a dedicated area, away from ignition sources, using appropriate equipment (e.g., a Parr shaker or H-Cube).

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocol

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.Supplier Suggestion
Diethyl 1,1-cyclobutanedicarboxylate200.253779-29-1Sigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)37.9516853-85-3Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)190.6598-59-9Sigma-Aldrich
Benzylamine107.15100-46-9Sigma-Aldrich
Palladium on Carbon (Pd/C), 10%106.42 (Pd)7440-05-3Sigma-Aldrich
Oxalic Acid (anhydrous)90.03144-62-7Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous72.11109-99-9Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.9375-09-2Sigma-Aldrich
Pyridine, anhydrous79.10110-86-1Sigma-Aldrich
Acetonitrile (MeCN), anhydrous41.0575-05-8Sigma-Aldrich
Isopropanol (IPA)60.1067-63-0Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous138.21584-08-7Sigma-Aldrich
Step 1: Synthesis of 1,1-bis(hydroxymethyl)cyclobutane

Rationale: This step reduces the two ester groups to primary alcohols. The reaction is highly exothermic and requires careful temperature control during the addition of the ester. A Fieser workup is employed to safely quench the excess LiAlH₄ and precipitate the aluminum salts for easy filtration.

  • Setup: Equip a 3-neck, 2 L round-bottom flask with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: Suspend Lithium Aluminum Hydride (19.0 g, 0.50 mol, 2.5 eq) in anhydrous THF (500 mL) in the flask. Cool the slurry to 0 °C using an ice-water bath.

  • Addition: Dissolve diethyl 1,1-cyclobutanedicarboxylate (40.0 g, 0.20 mol, 1.0 eq) in anhydrous THF (150 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ slurry over 90 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography).

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following in sequence:

    • 19 mL of water

    • 19 mL of 15% (w/v) aqueous NaOH

    • 57 mL of water A granular white precipitate should form.

  • Workup: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 100 mL).

  • Isolation: Combine the filtrates and concentrate them under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclobutane as a colorless oil, which may solidify upon standing. (Expected yield: ~21-23 g, 90-98%). The product is typically used in the next step without further purification.

Step 2: Synthesis of 1,1-bis((tosyloxy)methyl)cyclobutane

Rationale: The diol is converted to a di-tosylate to activate it for the subsequent cyclization. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.

  • Setup: In a 1 L flask, dissolve the 1,1-bis(hydroxymethyl)cyclobutane (21.0 g, 0.18 mol, 1.0 eq) in anhydrous pyridine (300 mL). Cool the solution to 0 °C.

  • Addition: Add p-toluenesulfonyl chloride (76.3 g, 0.40 mol, 2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After addition, allow the mixture to stir at 0-5 °C for 12-16 hours.

  • Workup: Pour the reaction mixture into a 2 L beaker containing ice water (1 L). A white solid will precipitate. Stir for 30 minutes to fully precipitate the product.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid extensively with cold water (3 x 200 mL) and then with cold ethanol (2 x 100 mL) to remove residual pyridine.

  • Purification: Dry the white solid under vacuum to afford the desired di-tosylate. Recrystallization from ethanol can be performed if higher purity is needed. (Expected yield: ~65-70 g, 85-90%).

Step 3: Synthesis of 5-Benzyl-5-azaspiro[3.4]octane

Rationale: This is the key ring-forming step. The di-tosylate is reacted with benzylamine in a double Sₙ2 reaction. Potassium carbonate is used as a base to scavenge the tosyl acid byproduct, and acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Setup: To a 1 L flask, add the di-tosylate (65.0 g, 0.15 mol, 1.0 eq), anhydrous potassium carbonate (63.0 g, 0.45 mol, 3.0 eq), and anhydrous acetonitrile (500 mL).

  • Addition: Add benzylamine (17.8 g, 18.2 mL, 0.165 mol, 1.1 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 150 mL) and brine (1 x 150 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to an oil. The crude product can be purified by silica gel column chromatography to yield 5-benzyl-5-azaspiro[3.4]octane. (Expected yield: ~25-28 g, 80-90%).

Step 4: Synthesis of 5-Azaspiro[3.4]octane Oxalate

Rationale: Catalytic hydrogenation removes the benzyl protecting group. The resulting free amine is immediately converted to its oxalate salt to ensure stability and ease of handling.

  • Hydrogenation: Dissolve 5-benzyl-5-azaspiro[3.4]octane (25.0 g, 0.124 mol) in ethanol (250 mL). Add 10% Pd/C (2.5 g, 10 wt%) to the solution.

  • Reaction: Place the mixture in a hydrogenation apparatus and purge with nitrogen, then pressurize with hydrogen gas (50 psi). Shake or stir vigorously at room temperature for 16-24 hours.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (50 mL).

  • Salt Formation: Cool the ethanolic solution of the free amine to 0 °C. In a separate flask, dissolve oxalic acid (11.2 g, 0.124 mol, 1.0 eq) in isopropanol (IPA, 100 mL) with gentle warming, then cool to room temperature.

  • Precipitation: Add the oxalic acid solution dropwise to the stirred amine solution. A white precipitate will form immediately.

  • Isolation: Stir the slurry at 0 °C for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C to a constant weight to yield 5-Azaspiro[3.4]octane oxalate as a white crystalline solid. (Expected yield: ~22-24 g, 88-95%).

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, D₂O): δ ppm 3.55 (t, 4H), 2.30 (t, 4H), 2.15-2.05 (m, 2H).

  • ¹³C NMR (100 MHz, D₂O): δ ppm 167.5 (oxalate C=O), 55.1, 42.5, 31.8, 13.7.

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₁₄N⁺ [M+H]⁺: 112.11; found: 112.1.

  • Melting Point: Literature values can be used for comparison.

Workflow Visualization

G cluster_0 Step 1: Reduction cluster_1 Step 2: Tosylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection & Salt Formation S1_Setup Setup Inert Atmosphere Flask S1_Add Add LiAlH₄ in THF S1_Setup->S1_Add S1_Cool Cool to 0 °C S1_Add->S1_Cool S1_React Dropwise Addition of Diester Solution S1_Cool->S1_React S1_Warm Warm to RT Stir 4h S1_React->S1_Warm S1_Quench Fieser Quench (H₂O, NaOH) S1_Warm->S1_Quench S1_Filter Filter & Concentrate S1_Quench->S1_Filter S2_Setup Dissolve Diol in Pyridine S1_Filter->S2_Setup Product: Diol S2_Cool Cool to 0 °C S2_Setup->S2_Cool S2_Add Portionwise Addition of TsCl S2_Cool->S2_Add S2_React Stir 12-16h at 0-5 °C S2_Add->S2_React S2_Workup Precipitate in Ice Water S2_React->S2_Workup S2_Filter Filter, Wash & Dry S2_Workup->S2_Filter S3_Setup Combine Tosylate, K₂CO₃, & Benzylamine in MeCN S2_Filter->S3_Setup Product: Di-tosylate S3_React Reflux 18h S3_Setup->S3_React S3_Workup Filter, Concentrate, Liquid-Liquid Extraction S3_React->S3_Workup S3_Purify Column Chromatography S3_Workup->S3_Purify S4_Setup Dissolve N-Bn Amine Add Pd/C S3_Purify->S4_Setup Product: N-Bn Amine S4_React Hydrogenate (50 psi H₂) S4_Setup->S4_React S4_Filter Filter Catalyst S4_React->S4_Filter S4_Salt Add Oxalic Acid Solution S4_Filter->S4_Salt S4_Isolate Filter, Wash & Dry Final Product S4_Salt->S4_Isolate

Caption: Detailed experimental workflow from starting material to final product.

References

  • Time.gov. (n.d.). Current time in Atlanta, GA, US.
  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved January 23, 2026, from [Link]

  • Enamine. (2021). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.J. Org. Pharm. Chem., 19(2), 58-64. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Coll. Vol. 4, p.291 (1963); Vol. 34, p.32 (1954). Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Facile synthesis of 2-azaspiro[3.4]octane.Org. Biomol. Chem., 11, 8046-8053. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes.J. Org. Chem., 87(8), 5347–5358. Retrieved January 23, 2026, from [Link]

  • ScienceDirect. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors.Tetrahedron, 54(44), 13567-13584. Retrieved January 23, 2026, from [Link]

  • Capot Chemical. (2022). MSDS of Diethyl-1,1-cyclobutanedicarboxylate. Retrieved January 23, 2026, from [Link]

  • MDPI. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[10]deca-6,9-diene-3,8-dione Derivatives.Molecules, 23(11), 2795. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 23, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.Molecules, 24(24), 4584. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved January 23, 2026, from [Link]

  • University of Toronto. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved January 23, 2026, from [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved January 23, 2026, from [Link]

  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines.Molecules, 28(14), 5410. Retrieved January 23, 2026, from [Link]

Sources

The Azaspiro[3.4]octane Motif: A Guide to Strategic Incorporation for Enhanced Lead Compound Performance

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Introduction: Escaping Flatland in Modern Drug Discovery

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning away from traditional, planar aromatic scaffolds. This strategic shift, often termed "escaping flatland," prioritizes the integration of three-dimensional (3D) structural motifs to better explore the complexities of biological target interactions.[1][2] Spirocycles, particularly azaspirocycles, have emerged as powerful tools in this endeavor.[3][4]

The azaspiro[3.4]octane core, a bicyclic system featuring a nitrogen atom and a shared quaternary carbon between a four-membered azetidine and a five-membered cyclopentane ring, offers a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties. Its inherent three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons (Fsp³), can significantly enhance compound performance.[1] A higher Fsp³ count is correlated with improved clinical success, often by providing vectors for substitution that project into three-dimensional space, thereby improving receptor-ligand complementarity.[1][2]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the strategic rationale for incorporating the azaspiro[3.4]octane motif, provides detailed synthetic protocols, and showcases case studies where this scaffold has successfully addressed key challenges in lead optimization.

Part 1: Strategic Considerations for Incorporation

The decision to incorporate an azaspiro[3.4]octane motif is driven by its potential to act as a versatile bioisostere and a modulator of key drug-like properties.

Bioisosteric Replacement: A 3D Alternative to Common Rings

The azaspiro[3.4]octane framework can serve as a rigid, non-planar bioisostere for commonly used saturated heterocycles like piperazine and morpholine.[5][6] While these traditional rings are staples in medicinal chemistry, their conformational flexibility can sometimes be a liability, leading to off-target effects or entropic penalties upon binding. Replacing them with a conformationally restricted azaspiro[3.4]octane scaffold can pre-organize the molecule into a more favorable binding conformation, potentially increasing potency and selectivity.[5]

Furthermore, this replacement can be a valuable strategy for navigating intellectual property landscapes, offering a novel chemical space that is structurally distinct from existing compound series.[6]

Impact on Physicochemical and ADME Properties

The introduction of spirocyclic systems is a field-proven strategy for modulating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The rigid, saturated nature of the azaspiro[3.4]octane motif often leads to tangible improvements in key areas.[1][3]

  • Solubility: The non-planar structure can disrupt crystal lattice packing, often leading to an increase in aqueous solubility—a critical parameter for oral bioavailability.

  • Lipophilicity (LogP/LogD): Replacing flat aromatic rings or flexible aliphatic chains with a compact spirocycle can effectively lower lipophilicity. In one study, exchanging a morpholine for various azaspirocycles resulted in lowered LogD values.[1] This reduction helps mitigate risks associated with high lipophilicity, such as poor solubility, high plasma protein binding, and promiscuous target interactions.

  • Metabolic Stability: The quaternary spirocenter and the absence of easily oxidizable protons can block common sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the compound's half-life.[1]

The following logical workflow illustrates the decision-making process for considering the incorporation of an azaspiro[3.4]octane motif.

Caption: Decision workflow for incorporating the azaspiro[3.4]octane motif.

Part 2: Synthetic Protocols for Incorporation

The synthesis of azaspiro[3.4]octane derivatives is now accessible through several robust and scalable routes.[6][7] We present two representative, detailed protocols for the synthesis and subsequent functionalization of this scaffold.

Protocol 1: Synthesis of N-Boc-2-azaspiro[3.4]octane via Annulation

This protocol is adapted from a facile synthesis strategy involving the annulation of the four-membered azetidine ring onto a cyclopentane core.[7] It employs readily available starting materials and conventional transformations.

Workflow Overview:

G cluster_0 Protocol 1: Annulation Approach A 1-(Hydroxymethyl)cyclopentanol B Tosylation A->B C Cyanide Displacement B->C D Nitrile Reduction (LAH) C->D E Cyclization via Mesylation D->E F N-Boc Protection E->F G Final Product: N-Boc-2-azaspiro[3.4]octane F->G

Caption: Workflow for the synthesis of N-Boc-2-azaspiro[3.4]octane.

Step-by-Step Methodology:

  • Step 1: Tosylation of 1-(Hydroxymethyl)cyclopentanol

    • To a stirred solution of 1-(hydroxymethyl)cyclopentanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.5 eq) followed by p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude tosylate, which can be used directly in the next step.

  • Step 2: Cyanide Displacement

    • Dissolve the crude tosylate (1.0 eq) in dimethylformamide (DMF, 0.3 M).

    • Add sodium cyanide (1.5 eq) and stir the mixture at 80 °C for 12 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography (Hexanes:Ethyl Acetate gradient) to obtain the corresponding nitrile.

  • Step 3: Reduction of the Nitrile

    • To a suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous THF (0.2 M) at 0 °C, add a solution of the nitrile (1.0 eq) in THF dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Carefully quench the reaction by sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams.

    • Filter the resulting suspension through a pad of Celite®, washing with THF. Concentrate the filtrate to yield the crude amino alcohol.

  • Step 4 & 5: Cyclization and Boc Protection

    • Dissolve the crude amino alcohol (1.0 eq) in DCM (0.2 M) and cool to 0 °C. Add triethylamine (3.0 eq).

    • Add methanesulfonyl chloride (1.2 eq) dropwise and stir at 0 °C for 2 hours.

    • To the same reaction mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and continue stirring at room temperature for 16 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify the residue by flash column chromatography to afford N-Boc-2-azaspiro[3.4]octane.

Protocol 2: Synthesis of a Functionalized Diazaspiro[3.4]octane via [3+2] Cycloaddition

This protocol describes a powerful [3+2] cycloaddition reaction to construct the 2,6-diazaspiro[3.4]octane core, which can serve as a piperazine bioisostere. This method is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies.[5][6]

Step-by-Step Methodology:

  • Step 1: Generation of Azomethine Ylide

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend paraformaldehyde (1.5 eq) in anhydrous toluene (0.1 M).

    • Add N-benzylglycine ethyl ester (1.0 eq).

    • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 4-6 hours to generate the N-benzyl azomethine ylide in situ.

  • Step 2: [3+2] Cycloaddition

    • To the refluxing solution containing the azomethine ylide, add a solution of a suitable dipolarophile, such as 1-methylenecyclopentane (1.2 eq), in toluene.

    • Maintain the reflux for 18-24 hours until the starting materials are consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Step 3: Purification and Characterization

    • Purify the crude residue by flash column chromatography on silica gel (using a suitable solvent system, e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spirocyclic product, a protected 2,6-diazaspiro[3.4]octane derivative.

    • Characterize the structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Step 4: Deprotection and Functionalization

    • The N-benzyl and ester protecting groups can be removed under standard conditions. For example, hydrogenolysis (H₂, Pd/C) can remove the N-benzyl group, and saponification (LiOH or NaOH) can hydrolyze the ester.

    • The resulting secondary amine is now a versatile handle for introducing diversity. It can be acylated, alkylated, or used in reductive amination to couple the azaspiro[3.4]octane core to the rest of the lead compound.

Part 3: Case Studies in Drug Discovery

The strategic application of the azaspiro[3.4]octane scaffold has led to the discovery of potent and promising drug candidates across various therapeutic areas.

Therapeutic AreaParent MoietyAzaspiro[3.4]octane AnalogKey ImprovementsReference
Antitubercular Flexible Linker2,6-Diazaspiro[3.4]octane coreIdentification of a lead with remarkable potency (MIC = 0.016 µg/mL) against M. tuberculosis.[8][8]
Oncology (PARP) PiperazineDiazaspiro[3.4]octane bioisostereMaintained high PARP-1 affinity while significantly reducing DNA damage and cytotoxicity, offering potential for non-cancer applications like inflammation.[9][9]
Antimalarial N/A (HTS Hit)Diazaspiro[3.4]octane seriesIdentification of a novel series with low nanomolar activity against multiple parasite life stages and transmission-blocking properties.[10][10]
Oncology (EGFR) Morpholine2-Oxa-6-azaspiro[3.4]octaneHigher EGFR inhibitory activity and improved water solubility compared to the lead compound gefitinib.[6][6]

These examples underscore the power of the azaspiro[3.4]octane motif to unlock significant improvements in biological activity and drug-like properties.[6][8][9][10] The rigid 3D structure provides a fixed orientation for substituents, enabling more precise and potent interactions with biological targets.

Conclusion

The incorporation of the azaspiro[3.4]octane motif is a validated and powerful strategy in modern medicinal chemistry. It offers a clear pathway to enhance the three-dimensionality of lead compounds, providing a robust solution to common optimization challenges such as poor solubility, metabolic instability, and off-target activity. With increasingly accessible and scalable synthetic routes, this scaffold is no longer a synthetic curiosity but a versatile building block for the design of next-generation therapeutics. By understanding the strategic rationale and mastering the synthetic protocols detailed in this guide, researchers can effectively leverage the azaspiro[3.4]octane motif to accelerate their drug discovery programs.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. Available at: [Link]

  • Degterev, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Synlett. Available at: [Link]

  • Krasavin, M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. Available at: [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. Available at: [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. (2025). Organic Letters - ACS Publications. Available at: [Link]

  • Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. Available at: [Link]

  • Molecules | Special Issue : Advances in Spiro Compounds. MDPI. Available at: [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. Available at: [Link]

  • Rios Torres, R. (Ed.). (2022). Spiro Compounds: Synthesis and Applications. John Wiley & Sons.

Sources

Application Note: Comprehensive Characterization of 5-Azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Azaspiro[3.4]octane and its derivatives are emerging as valuable building blocks in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance metabolic stability and conformational rigidity in drug candidates. The oxalate salt of 5-Azaspiro[3.4]octane is often utilized to improve its crystallinity, stability, and handling properties. Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which is a critical step in drug development and manufacturing.

This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of 5-Azaspiro[3.4]octane oxalate. The protocols and methodologies described herein are designed for researchers, scientists, and drug development professionals to establish a robust analytical control strategy. The validation of these analytical procedures should be performed in accordance with ICH guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

Structural Elucidation and Identification

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 5-Azaspiro[3.4]octane oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of nuclei such as ¹H and ¹³C. For 5-Azaspiro[3.4]octane oxalate, NMR is crucial for confirming the presence of the spirocyclic core and the oxalate counterion.

Expert Insights: The symmetry of the 5-Azaspiro[3.4]octane moiety will influence the complexity of the spectra. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning the proton and carbon signals, especially for the spirocyclic system where overlapping signals can occur. The presence of the oxalate counterion can be inferred from the integration of the ¹H NMR spectrum and confirmed by the characteristic signal in the ¹³C NMR spectrum.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of 5-Azaspiro[3.4]octane oxalate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution and to avoid interference with the analyte signals.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing and Interpretation: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and compare the chemical shifts and coupling constants with the expected structure. The characteristic downfield signal for the oxalate carbon should be observed in the ¹³C NMR spectrum (typically >160 ppm).

Mass Spectrometry (MS)

Principle: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.

Expert Insights: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the 5-Azaspiro[3.4]octane free base. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule. The oxalate salt will typically dissociate in the ESI source, and the primary ion observed will be the protonated free base [M+H]⁺.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of 5-Azaspiro[3.4]octane oxalate (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Liquid Chromatography (LC) Parameters:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium formate to aid ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Parameters (ESI-positive mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be optimized to induce fragmentation).

  • Data Analysis: Identify the peak corresponding to the protonated molecule of the 5-Azaspiro[3.4]octane free base. For HRMS, compare the measured accurate mass with the theoretical mass to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. It is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Expert Insights: For 5-Azaspiro[3.4]octane oxalate, FTIR is useful for confirming the presence of the secondary amine (N-H stretch and bend), C-N stretching of the azaspiro ring, and the characteristic absorptions of the oxalate counterion (C=O and C-O stretches).[6][7][8][9][10]

Protocol for ATR-FTIR Analysis:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands. Key expected vibrations include:

    • N-H stretch (secondary amine): ~3300-3500 cm⁻¹ (can be broad).

    • C-H stretch (alkane): ~2850-2960 cm⁻¹.

    • C=O stretch (oxalate): ~1650-1750 cm⁻¹ (strong, can be split).[7]

    • N-H bend: ~1550-1650 cm⁻¹.

    • C-O stretch (oxalate): ~1200-1300 cm⁻¹.[7]

Purity Determination and Impurity Profiling

Ensuring the purity of 5-Azaspiro[3.4]octane oxalate is crucial for its intended application. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For purity analysis, a method that can separate the main compound from any potential process-related impurities and degradation products is required.

Expert Insights: A reversed-phase HPLC method with UV detection is a common choice for non-volatile organic compounds like 5-Azaspiro[3.4]octane oxalate. Since the analyte lacks a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary for sensitive detection and quantification of impurities. The oxalate counterion can also be quantified by ion chromatography or a suitable HPLC method.[11][12][13]

Protocol for Reversed-Phase HPLC (for the 5-Azaspiro[3.4]octane moiety):

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the sample and a reference standard in a suitable diluent (e.g., water/acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • HPLC System and Conditions:

    • Detector: UV (if derivatized), CAD, or ELSD.

    • Column: C18, 150 x 4.6 mm, 5 µm or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes) is recommended for separating impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4][5]

  • Data Analysis: Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor, or by using a reference standard for the quantification of specific impurities.

Physicochemical Characterization

Understanding the solid-state properties of 5-Azaspiro[3.4]octane oxalate is important for formulation development and ensuring batch-to-batch consistency.

Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and solvent/water content.[14][15][16] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and solid-state transitions.[14][17][18]

Expert Insights: For an oxalate salt, TGA can reveal the loss of water of hydration, followed by the decomposition of the organic moiety and the oxalate counterion.[15][16][18] DSC will show endothermic peaks corresponding to melting and decomposition. The melting point can be an indicator of purity.

Protocol for TGA/DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum, platinum).

  • TGA Instrument Parameters:

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

  • DSC Instrument Parameters:

    • Temperature Range: 25 °C to a temperature above the melting point (determined from a preliminary scan).

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

  • Data Analysis: Analyze the TGA thermogram for weight loss steps and the DSC thermogram for thermal events (e.g., melting endotherm).

X-Ray Powder Diffraction (XRPD)

Principle: XRPD is a non-destructive technique used to analyze the crystalline structure of a solid material. The diffraction pattern is unique to a specific crystalline form and can be used to identify polymorphs, assess crystallinity, and determine phase purity.

Expert Insights: Given that 5-Azaspiro[3.4]octane is salified with oxalic acid to induce crystallization, it is crucial to characterize its solid form. XRPD can confirm if the material is crystalline or amorphous and provide a fingerprint for the specific crystal form, which is important for intellectual property and regulatory filings. For unambiguous structure determination, single-crystal X-ray diffraction would be the definitive technique.[19][20][21][22][23]

Protocol for XRPD Analysis:

  • Sample Preparation: Gently grind the sample to a fine powder and pack it into a sample holder.

  • Instrument Parameters:

    • X-ray Source: Cu Kα radiation.

    • Scan Range (2θ): 2° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2°/min.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline solid. The peak positions and relative intensities should be recorded and used for batch-to-batch comparison.

Data Summary

Analytical TechniqueParameter MeasuredExpected Results for 5-Azaspiro[3.4]octane Oxalate
¹H NMR Chemical Shift, Coupling Constants, IntegrationSignals corresponding to the protons of the spirocyclic ring and a singlet for the oxalate protons (if visible).
¹³C NMR Chemical ShiftSignals for the carbons of the spiro-ring and a downfield signal (>160 ppm) for the oxalate carboxyl groups.
HRMS Accurate MassThe measured mass of the protonated free base [M+H]⁺ should be within 5 ppm of the theoretical mass.
FTIR Vibrational Frequencies (cm⁻¹)Characteristic bands for N-H, C-H, C=O (oxalate), and C-O (oxalate) functional groups.
HPLC Purity, Impurity ProfileA major peak for the main component with high purity (>99%) and separation from any potential impurities.
TGA Weight Loss vs. TemperatureStepwise decomposition profile, potentially showing loss of water/solvent followed by decomposition of the molecule.
DSC Heat Flow vs. TemperatureA sharp endothermic peak corresponding to the melting point of the crystalline salt.
XRPD Diffraction Pattern (2θ)A characteristic pattern of sharp peaks indicating a crystalline solid.

Visualizations

Experimental Workflow for Characterization

G cluster_0 Structural Elucidation cluster_1 Purity and Impurity Profiling cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure Confirmed Structure NMR->Structure Confirms Connectivity MS Mass Spectrometry (LC-MS, HRMS) MS->Structure Confirms Molecular Weight FTIR FTIR Spectroscopy FTIR->Structure Confirms Functional Groups HPLC HPLC (UV/CAD/ELSD) Purity Purity Specification HPLC->Purity Determines Purity Thermal Thermal Analysis (TGA/DSC) Properties Solid-State Properties Thermal->Properties Thermal Stability XRPD X-Ray Powder Diffraction XRPD->Properties Crystalline Form Sample 5-Azaspiro[3.4]octane Oxalate Sample Sample->NMR Characterization Sample->MS Characterization Sample->FTIR Characterization Sample->HPLC Characterization Sample->Thermal Characterization Sample->XRPD Characterization

Caption: A logical workflow for the comprehensive characterization of 5-Azaspiro[3.4]octane oxalate.

Conclusion

The application of a suite of orthogonal analytical techniques is essential for the comprehensive characterization of 5-Azaspiro[3.4]octane oxalate. This application note provides a framework of robust and reliable methods for confirming the structure, determining the purity, and characterizing the physicochemical properties of this important building block. Adherence to these protocols, coupled with proper method validation, will ensure the quality and consistency of 5-Azaspiro[3.4]octane oxalate used in research and drug development.

References

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Haley, J. A., et al. (2007). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Asad-Azad, F., et al. (2019). Analytical procedures and methods validation for oxalate content estimation. Biointerface Research in Applied Chemistry. PubMed. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Ahmad, F., et al. (2012). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Gibril, M. E., et al. (2020). FTIR spectra of a selection of the cellulose oxalates and raw materials. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). TG, DTG, DSC and MS curves of the calcium oxalate decomposition. Retrieved from [Link]

  • Bhat, S. H., et al. (2016). HPLC analysis of human urine for oxalate content. ResearchGate. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Asad-Azad, F., et al. (2019). Analytical procedures and methods validation for oxalate content estimation. PMC. NIH. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Haustein, T., et al. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • K-Force. (n.d.). thermal and evolved gas analysis -tga-dta-dsc and ftir spectroscopy examples. Retrieved from [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry. PMC. NIH. Retrieved from [Link]

  • Ebatco. (n.d.). Simultaneous Thermal Analysis of the Decomposition of Calcium Oxalate. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of oxalate, malonate and succinate adsorbed on the aqueous surface of rutile, anatase and lepidocrocite measured with in situ ATR-FTIR. Retrieved from [Link]

  • Wang, T., et al. (2021). Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria. Journal of Clinical Laboratory Analysis. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of an aqueous oxalate at different pH, and oxalate.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of cobalt(II) oxalate as reference. Retrieved from [Link]

  • ChemRxiv. (2024). High-resolution 17O solid-state NMR as a unique probe for investigating oxalate binding modes in materials. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]

  • Patel, D. J., et al. (2018). RP-HPLC Method Development and Validation for Estimation of Naftidrofuryl Oxalate Using Box- Behnken Design. Journal of Taibah University for Science. Retrieved from [Link]

  • ResearchGate. (n.d.). a FTIR spectra of pure calcium oxalate monohydrate. b FTIR spectra of.... Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Secondary Amine in 5-Azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Azaspiro[3.4]octane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is a paramount objective. Spirocyclic scaffolds have emerged as a particularly valuable class of building blocks in drug discovery, offering a departure from the "flatland" of traditional aromatic compounds.[1] Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity and selectivity for biological targets.[1] Among these, the 5-azaspiro[3.4]octane motif presents a unique and attractive framework for the design of new therapeutic agents.

The 5-azaspiro[3.4]octane core, characterized by a central spiro-carbon connecting a cyclobutane and a pyrrolidine ring, possesses a secondary amine that serves as a versatile handle for chemical modification. This secondary amine provides a convenient point for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical and pharmacokinetic properties. The strategic functionalization of this nitrogen atom is a key step in the development of novel drug candidates based on this privileged scaffold.

These application notes provide a comprehensive guide to the most common and effective methods for the functionalization of the secondary amine in 5-azaspiro[3.4]octane. Detailed protocols for N-alkylation, N-acylation, N-arylation, and reductive amination are presented, accompanied by insights into the rationale behind the choice of reagents and reaction conditions.

I. N-Alkylation of 5-Azaspiro[3.4]octane

Direct N-alkylation is a fundamental and widely employed method for introducing alkyl substituents onto a secondary amine. The reaction typically involves the nucleophilic attack of the amine on an alkyl halide, with a base to neutralize the resulting hydrohalic acid.

Causality Behind Experimental Choices:
  • Alkylating Agent: Alkyl bromides and iodides are generally preferred over chlorides due to their higher reactivity. The choice of the specific alkyl halide will determine the substituent introduced.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) is commonly used. It is mild enough to avoid side reactions but effective in scavenging the acid produced. The use of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can also be advantageous, particularly when dealing with base-sensitive substrates.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

Experimental Protocol: N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the N-alkylation of 5-azaspiro[3.4]octane using an alkyl bromide and potassium carbonate.

Materials:

  • 5-Azaspiro[3.4]octane (or its hydrochloride salt)

  • Alkyl bromide (e.g., benzyl bromide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-azaspiro[3.4]octane (1.0 eq) in anhydrous acetonitrile, add the alkyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq). If using the hydrochloride salt of the amine, increase the amount of K₂CO₃ to 3.0 eq.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux. The reaction temperature will depend on the reactivity of the alkyl bromide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 5-azaspiro[3.4]octane.

N-Alkylation Workflow

N_Alkylation start 5-Azaspiro[3.4]octane reaction N-Alkylation (Sₙ2 Reaction) start->reaction reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Alkyl-5-azaspiro[3.4]octane purification->product

Caption: Workflow for the N-Alkylation of 5-Azaspiro[3.4]octane.

Table 1: Examples of N-Alkylation of Secondary Amines
AmineAlkylating AgentBaseSolventTemp. (°C)TimeYield (%)
2-Azaspiro[4.4]nonaneBenzyl bromideK₂CO₃CH₃CNRefluxN/AHigh
AnilineBenzyl ChlorideK₂CO₃ on AluminaSolvent-free (MW)N/A2 min92

II. N-Acylation of 5-Azaspiro[3.4]octane

N-acylation is a reliable method for the synthesis of amides from amines. This transformation is crucial in drug design for introducing carbonyl-containing moieties, which can act as hydrogen bond acceptors and influence the electronic properties of the molecule.

Causality Behind Experimental Choices:
  • Acylating Agent: Acid chlorides and acid anhydrides are highly reactive acylating agents that readily react with secondary amines. The choice between them often depends on commercial availability and ease of handling.

  • Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is often added to neutralize the acid byproduct (HCl or a carboxylic acid). In some cases, the reaction can proceed without an added base, especially with less volatile amines.

  • Solvent: Aprotic solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or diethyl ether are commonly used.

Experimental Protocol: N-Acylation with an Acid Chloride or Anhydride

This protocol provides a general procedure for the N-acylation of 5-azaspiro[3.4]octane.

Materials:

  • 5-Azaspiro[3.4]octane

  • Acid chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Triethylamine (Et₃N) or pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-azaspiro[3.4]octane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the acid chloride or acid anhydride (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-acylated product.

  • If necessary, purify the product by recrystallization or column chromatography.

N-Acylation Workflow

N_Acylation start 5-Azaspiro[3.4]octane reaction N-Acylation start->reaction reagents Acylating Agent (RCOCl or (RCO)₂O) Base (e.g., Et₃N) Solvent (e.g., CH₂Cl₂) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization) workup->purification product N-Acyl-5-azaspiro[3.4]octane purification->product

Caption: Workflow for the N-Acylation of 5-Azaspiro[3.4]octane.

Table 2: Examples of N-Acylation of Secondary Amines
AmineAcylating AgentBaseSolventTemp. (°C)TimeYield (%)
Secondary AmineAcetic AnhydrideNoneNeatRT5-30 minHigh
Aromatic AmineAcetic AnhydrideH₃PO₄NeatN/AN/AHigh

III. N-Arylation of 5-Azaspiro[3.4]octane (Buchwald-Hartwig Amination)

The formation of a C(aryl)-N bond is a critical transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the coupling of amines with aryl halides or triflates.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) in combination with a phosphine ligand is typically used. The choice of ligand is crucial and depends on the specific substrates. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are commonly used to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the N-arylation of 5-azaspiro[3.4]octane. Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • 5-Azaspiro[3.4]octane

  • Aryl halide (e.g., aryl bromide) or aryl triflate

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (argon or nitrogen line)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Add the aryl halide and 5-azaspiro[3.4]octane to the flask.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Arylation Workflow

N_Arylation start 5-Azaspiro[3.4]octane reaction Buchwald-Hartwig N-Arylation start->reaction reagents Aryl Halide (Ar-X) Pd Catalyst & Ligand Base (e.g., NaO-t-Bu) Solvent (e.g., Toluene) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl-5-azaspiro[3.4]octane purification->product

Caption: Workflow for the Buchwald-Hartwig N-Arylation of 5-Azaspiro[3.4]octane.

Table 3: Examples of Buchwald-Hartwig Amination Conditions
AmineAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
Secondary Amine(Hetero)aryl HalidePd(OAc)₂/RuPhosN/ASolvent-freeN/A50-99
Secondary AmineAryl BromideXantPhos Pd G3DBUMeCN/PhMe140High

IV. Reductive Amination with 5-Azaspiro[3.4]octane

Reductive amination is a highly versatile and efficient method for N-alkylation that proceeds via an in-situ generated iminium ion intermediate.[2] It is particularly useful for introducing more complex alkyl groups and avoids the over-alkylation issues sometimes encountered with direct alkylation.[2]

Causality Behind Experimental Choices:
  • Carbonyl Compound: A wide range of aldehydes and ketones can be used to introduce various alkyl substituents.

  • Reducing Agent: A mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice as it is selective for the iminium ion over the starting carbonyl compound.[2] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[2]

  • Solvent: A non-protic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) is typically employed.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the reductive amination of 5-azaspiro[3.4]octane.

Materials:

  • 5-Azaspiro[3.4]octane

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-azaspiro[3.4]octane (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous dichloromethane, add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Stir vigorously for 15-30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Reductive Amination Workflow

Reductive_Amination start 5-Azaspiro[3.4]octane + Aldehyde/Ketone reaction Reductive Amination start->reaction reagents Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., CH₂Cl₂) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Substituted 5-azaspiro[3.4]octane purification->product

Caption: Workflow for the Reductive Amination of 5-Azaspiro[3.4]octane.

Table 4: Examples of Reductive Amination of Secondary Amines
AmineCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
p-ToluidinePiperonalNaBH(OAc)₃DichloromethaneRT~195-96
VariousAldehydes/Ketonesα-picoline-borane/AcOHMethanolN/A0.5-2471-98

Conclusion

The functionalization of the secondary amine in 5-azaspiro[3.4]octane is a critical step in harnessing the full potential of this valuable scaffold in drug discovery. The methods outlined in these application notes—N-alkylation, N-acylation, N-arylation, and reductive amination—provide a robust toolkit for the synthesis of a diverse range of derivatives. The choice of a specific method will depend on the desired substituent and the overall synthetic strategy. By leveraging these protocols, researchers can efficiently generate libraries of novel 5-azaspiro[3.4]octane analogs for biological screening and lead optimization, ultimately contributing to the development of new and innovative medicines.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016). Request PDF. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: 5-Azaspiro[3.4]octane Oxalate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for molecules with enhanced three-dimensional (3D) character is ever-increasing. Such compounds often exhibit improved physicochemical properties, metabolic stability, and novel intellectual property positioning compared to their "flat" aromatic counterparts. Spirocyclic scaffolds, in particular, have emerged as privileged motifs in the design of novel therapeutics.[1] 5-Azaspiro[3.4]octane, a unique bicyclic amine, represents a valuable building block for introducing a rigid, 3D-scaffold into target molecules. Its oxalate salt is a convenient and stable form for storage and handling, readily converted to the free amine for subsequent synthetic transformations.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 5-azaspiro[3.4]octane oxalate in organic synthesis, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

5-Azaspiro[3.4]octane oxalate is a white to off-white solid. While specific experimental data for the oxalate salt is not widely published, its properties can be inferred from its hydrochloride salt and related analogs. The oxalate counterion generally imparts higher crystallinity and stability compared to the free base.

PropertyValue (Estimated)Source/Analogy
Molecular Formula C₉H₁₅NO₄Calculated
Molecular Weight 201.22 g/mol Calculated
CAS Number Not available for oxalate salt. (Hydrochloride salt: 2126159-45-1)[2]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed.General laboratory practice
Safety May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).[3]

Note: It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.

Synthesis of the 5-Azaspiro[3.4]octane Scaffold

The synthesis of the 5-azaspiro[3.4]octane core can be achieved through various strategies, often involving the construction of either the azetidine or the cyclopentane ring in a key step. The following represents a generalized approach based on established methods for similar spirocyclic amines.[4]

cluster_0 Synthetic Approach to 5-Azaspiro[3.4]octane Start Cyclopentanone Derivative Step1 Introduction of Aminomethyl Group Start->Step1 e.g., Mannich reaction Step2 Intramolecular Cyclization Step1->Step2 Formation of azetidine ring Product 5-Azaspiro[3.4]octane Step2->Product

Caption: Generalized synthetic workflow for the 5-azaspiro[3.4]octane core.

A plausible synthetic route involves the annulation of the four-membered azetidine ring onto a pre-existing cyclopentane structure.[4] This can be achieved through intramolecular cyclization of a suitably functionalized cyclopentane derivative.

Liberation of the Free Amine

To utilize 5-azaspiro[3.4]octane oxalate in most synthetic transformations, the free amine must first be liberated. This is a straightforward acid-base extraction.

Protocol: Generation of 5-Azaspiro[3.4]octane Free Amine
  • Dissolution: Suspend 5-azaspiro[3.4]octane oxalate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Basification: Add an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), and stir vigorously for 15-30 minutes. The pH of the aqueous layer should be >10.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, which is typically a low-melting solid or an oil.

Note: The free amine is best used immediately in the next step due to its potential volatility and reactivity with atmospheric carbon dioxide.

Key Synthetic Applications and Protocols

The secondary amine of 5-azaspiro[3.4]octane is a versatile nucleophile, readily participating in a variety of carbon-nitrogen bond-forming reactions.

N-Alkylation

Direct N-alkylation provides a straightforward method for introducing the 5-azaspiro[3.4]octane motif onto an alkyl scaffold.

cluster_1 N-Alkylation Workflow Amine 5-Azaspiro[3.4]octane Reaction SN2 Reaction Amine->Reaction AlkylHalide R-X (X = Br, I, OTs) AlkylHalide->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Product N-Alkyl-5-azaspiro[3.4]octane Reaction->Product

Caption: Workflow for the N-alkylation of 5-azaspiro[3.4]octane.

  • Reaction Setup: To a solution of 5-azaspiro[3.4]octane (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq).

  • Addition of Electrophile: Add the alkyl halide or sulfonate (R-X, 1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS) until the starting amine is consumed.

  • Workup: Dilute the reaction with water and extract with an organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds with aldehydes and ketones, avoiding the over-alkylation often seen with direct alkylation.[5][6]

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and 5-azaspiro[3.4]octane (1.1 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine/iminium ion formation.[7] Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.

N-Arylation

The introduction of the 5-azaspiro[3.4]octane moiety onto an aromatic or heteroaromatic ring is a key transformation in medicinal chemistry. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

cluster_2 Buchwald-Hartwig N-Arylation Amine 5-Azaspiro[3.4]octane Reaction Cross-Coupling Amine->Reaction ArylHalide Ar-X (X = Br, I) ArylHalide->Reaction Catalyst Pd or Ni Catalyst Catalyst->Reaction Ligand Phosphine Ligand Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product N-Aryl-5-azaspiro[3.4]octane Reaction->Product

Caption: Key components of a Buchwald-Hartwig N-arylation reaction.

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), charge a reaction vessel with a palladium or nickel catalyst (e.g., Pd₂(dba)₃ or a Ni(II) precatalyst), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Addition of Reagents: Add the aryl or heteroaryl halide (Ar-X, 1.0 eq), 5-azaspiro[3.4]octane (1.2 eq), and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.

Applications in Drug Discovery: A Bioisostere with Superior Properties

The 5-azaspiro[3.4]octane scaffold is an attractive building block in medicinal chemistry for several reasons:

  • Bioisosteric Replacement: It can serve as a bioisostere for commonly used motifs like piperazine. This substitution can lead to improved selectivity and reduced off-target effects.[9]

  • Improved Physicochemical Properties: The introduction of a spirocyclic center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success. This can enhance solubility, reduce lipophilicity, and improve metabolic stability.[1]

  • Novel Chemical Space: As a relatively underexplored scaffold, it allows for the exploration of novel chemical space and the generation of new intellectual property.[10]

Conclusion

5-Azaspiro[3.4]octane oxalate is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules. Its stable, crystalline nature makes it easy to handle and store, while the free amine can be readily generated for use in a variety of important synthetic transformations. The protocols outlined in this guide provide a solid foundation for the successful incorporation of this unique spirocyclic motif into diverse molecular architectures, with significant potential for applications in drug discovery and materials science.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). Request PDF. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30–35. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). ResearchGate. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2019). Request PDF. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). Request PDF. [Link]

  • 2-Oxa-6-azaspiro[3.4]octane oxalate. (n.d.). PubChem. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. (2001). PubMed. [Link]

  • Reductive Amination. (2023). YouTube. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). American Chemical Society. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2020). Beilstein Journals. [Link]

  • reductive amination & secondary amine synthesis. (2020). YouTube. [Link]

  • 5-Oxaspiro[3.4]octane-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. (2020). Request PDF. [Link]

  • Myers Chem 115. (n.d.). Harvard University. [Link]

  • 5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione. (n.d.). PubChemLite. [Link]

  • Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. (n.d.). PubChem. [Link]

  • 7-Bromo-5-oxa-2-azaspiro[3.4]octane. (n.d.). PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these structurally unique and valuable compounds. Spirocyclic amines, prized for their inherent three-dimensionality and ability to improve pharmacological properties, often present unique purification hurdles due to their rigid structures, basicity, and sometimes-surprising solubility profiles.[1]

This center is structured not as a rigid protocol, but as a series of focused troubleshooting guides and frequently asked questions (FAQs). My goal is to provide not just the "how," but the "why," grounding each recommendation in the fundamental chemical principles that govern separation science.

Section 1: Foundational Challenges & Initial Strategy

Spirocyclic amines combine the properties of a basic nitrogen center with a sterically demanding, rigid scaffold. This combination is the root of most purification difficulties. The lone pair on the nitrogen atom dictates the strong interaction with acidic media (like silica gel) and allows for manipulation with acids, while the bulky, often lipophilic, spirocyclic core influences solubility and crystallization behavior.

FAQ: Where do I even start? My crude reaction mixture is a mess.

Answer: The first step is always analysis before action. Before committing to a large-scale purification, it is crucial to understand the components of your crude mixture.

  • Assess Polarity and Basicity: Run a thin-layer chromatography (TLC) plate using a standard solvent system (e.g., ethyl acetate/hexanes) and a second system containing a small amount of triethylamine (e.g., 1-2%). If your desired spot moves further up the plate and shows less streaking in the basic system, you have a classic basic amine that is strongly interacting with the acidic silica.[2]

  • Identify Key Impurities: Use LC-MS or GC-MS to get the mass of your product and major impurities. Common impurities in spirocyclic amine syntheses include:

    • Unreacted starting materials (e.g., ketones, precursor amines, diols).

    • Reagents and catalysts.

    • Byproducts from incomplete cyclization or side reactions.

  • Determine Solubility: Test the solubility of your crude material in a range of common laboratory solvents. This information is vital for choosing a suitable method, whether it be chromatography, crystallization, or extraction.

Based on this initial analysis, you can select the most appropriate purification strategy using the following decision workflow.

Workflow: Selecting a Purification Strategy

purification_workflow start Crude Spirocyclic Amine analysis Initial Analysis: TLC, LCMS, Solubility start->analysis decision1 Is the product the major component (>80%) and crystalline? analysis->decision1 crystallization Attempt Direct Crystallization or Salt Formation decision1->crystallization Yes decision2 Significant difference in pKa between product and impurities? decision1->decision2 No decision3 Is the product a racemic mixture requiring enantiomer separation? crystallization->decision3 extraction Acid-Base Liquid-Liquid Extraction decision2->extraction Yes chromatography Flash Column Chromatography decision2->chromatography No extraction->decision3 chromatography->decision3 chiral_sep Chiral Separation (SFC/HPLC) end Pure Product chiral_sep->end decision3->chiral_sep Yes decision3->end No

Caption: Initial decision workflow for purification strategy.

Section 2: Troubleshooting Flash Column Chromatography

Flash chromatography is a workhorse technique, but the acidic nature of standard silica gel can wreak havoc on basic amines, leading to poor separation, low recovery, and significant peak tailing.

FAQ: My spirocyclic amine is streaking badly on the TLC plate and I get terrible peak shape during column chromatography. What's happening?

Answer: This is the most common issue faced when purifying amines on silica. The root cause is a strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to non-ideal chromatographic behavior.

The Mechanism: Your spirocyclic amine is protonated by the surface silanols, causing it to adsorb very strongly. This strong, often irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a "streak" or a broad, tailing peak.

Troubleshooting Guide: Improving Chromatography of Basic Amines
Strategy Mechanism of Action Step-by-Step Protocol Pros & Cons
1. Mobile Phase Modification Add a volatile competing base to the eluent. This base neutralizes the acidic sites on the silica, preventing your target compound from binding too strongly.[2][3]1. Choose a standard solvent system (e.g., Hexanes/Ethyl Acetate).2. To this mixture, add 0.5-2% triethylamine (TEA) or diisopropylethylamine (DIPEA).3. Equilibrate your column with this modified mobile phase before loading your sample.4. Run the column as usual.Pros: Simple, uses standard silica.Cons: Can alter the polarity significantly; TEA can be difficult to remove from the final product.
2. Use Amine-Functionalized Silica The silica surface is pre-treated and bonded with an amine (e.g., -NH2), effectively masking the acidic silanol groups. This creates a more neutral surface.[2]1. Obtain a pre-packed amine-functionalized silica column (e.g., KP-NH columns).2. Develop your method using standard non-polar/polar solvents (e.g., Hexanes/EtOAc) without any added base.3. Run the column as you would a normal phase column.Pros: Excellent peak shape, highly reproducible, no need to remove additives.Cons: More expensive than standard silica.
3. Use a Stronger, More Polar Eluent For very basic or polar amines, a more aggressive solvent system is needed to displace the compound from the silica.[2]1. Use a mobile phase like Dichloromethane (DCM) and Methanol (MeOH).2. If tailing persists, add 1-2% ammonium hydroxide (NH4OH) to the methanol portion of the mobile phase.Pros: Effective for highly polar compounds.Cons: DCM is a chlorinated solvent; ammonia can be corrosive and requires good ventilation.
Section 3: Troubleshooting Crystallization

Crystallization is an excellent method for obtaining highly pure material, but spirocyclic amines can be stubborn, often crashing out as oils or refusing to crystallize at all.

FAQ: I can't get my spirocyclic amine to crystallize from any common solvent system. It just oils out. What can I do?

Answer: This is a common problem, especially for bulky, sterically hindered amines. The rigidity of the spirocyclic core can make it difficult for the molecules to pack into an ordered crystal lattice. The key is often to change the intermolecular forces by converting the free amine into a salt.

The Rationale: A free amine relies on weaker van der Waals forces and potentially hydrogen bonding for crystal packing. By reacting it with an acid, you form an ammonium salt. The resulting strong ionic interactions between the ammonium cation and the acid's anion provide a much greater driving force for crystallization.[4][5]

Troubleshooting Guide: Inducing Crystallization

crystallization_troubleshooting start Amine oils out or remains in solution decision1 Convert to a salt? start->decision1 freebase_tech Troubleshoot Freebase: - Scratch flask - Seed crystal - Slow evaporation - Change solvent decision1->freebase_tech No salt_formation Form an Ammonium Salt decision1->salt_formation Yes hcl_salt Add HCl (in ether or dioxane) salt_formation->hcl_salt tfa_salt Add Trifluoroacetic Acid (TFA) salt_formation->tfa_salt tca_salt Add Trichloroacetic Acid (TCA) salt_formation->tca_salt co2_salt Bubble CO2 gas (forms carbamate salt) salt_formation->co2_salt isolate Isolate Crystalline Salt by Filtration hcl_salt->isolate tfa_salt->isolate tca_salt->isolate co2_salt->isolate

Caption: Decision tree for troubleshooting amine crystallization.

Experimental Protocol: Purification via Trichloroacetate (TCA) Salt Formation

This innovative method allows for the precipitation of the amine from non-polar impurities, followed by a simple thermal decomposition to regenerate the pure free amine.[5]

  • Salt Formation & Precipitation:

    • Dissolve the crude amine mixture (containing your spirocyclic amine and non-basic impurities) in a suitable solvent like ethyl acetate or pentane.

    • Add one equivalent of trichloroacetic acid (TCA).

    • Stir the mixture. The amine-TCA salt should precipitate out of the solution.

    • Isolate the solid salt by vacuum filtration and wash with a small amount of cold solvent.

  • Regeneration of Free Amine:

    • Transfer the solid amine-TCA salt to a clean flask.

    • Add a solvent like acetonitrile.

    • Heat the mixture (e.g., to 60-80 °C). The TCA will decompose into volatile chloroform and carbon dioxide, leaving the pure, free spirocyclic amine in solution.[5]

    • Remove the solvent under reduced pressure to obtain the purified product.

Section 4: Troubleshooting Liquid-Liquid Extraction

Acid-base extraction is a powerful technique for separating amines from neutral or acidic impurities. However, the complex structures of spirocyclic amines can sometimes lead to the formation of stubborn emulsions.

FAQ: I'm trying an acid-base extraction, but I've formed a thick emulsion at the interface that won't separate. How can I break it?

Answer: Emulsions are common when dealing with high concentrations of solutes or when the organic compound has amphiphilic properties, which can stabilize the mixture of organic and aqueous layers. The goal is to disrupt this stable mixture.

The Cause: An emulsion is a suspension of fine droplets of one liquid in another. It's often stabilized by molecules that can interact with both the aqueous and organic phases, effectively acting as surfactants.

Troubleshooting Guide: Breaking Emulsions
Technique Mechanism Procedure
1. Time and Patience Allows for the slow coalescence of droplets due to gravity.Let the separatory funnel stand undisturbed for 10-30 minutes.
2. Gentle Swirling Physically encourages small droplets to merge into larger ones.Gently swirl the separatory funnel. Avoid vigorous shaking which can worsen the emulsion.
3. "Salting Out" Adding a saturated brine (NaCl) solution increases the polarity and density of the aqueous layer, forcing the organic components out and disrupting the emulsion.[6]Add a small volume of saturated NaCl solution and gently rock the funnel to mix.
4. Filtration Passing the emulsified layer through a pad of glass wool or Celite can physically break up the droplets.Filter the entire mixture through a plug of glass wool in a powder funnel.
5. Change Solvent Adding a different organic solvent can alter the solubility parameters and break the emulsion.Add a small amount of a solvent like diethyl ether or THF.
Section 5: The Role of pKa in Purification

Understanding the basicity of your spirocyclic amine is critical for designing an effective purification strategy. The basicity of an amine is quantified by the pKa of its conjugate acid (often abbreviated as pKaH).

Key Principle: The higher the pKa of the conjugate acid (pKaH), the stronger the base.[7]

Property/Technique Impact of pKaH Causality
Interaction with Silica Higher pKaH (stronger base) leads to stronger interaction with acidic silica.A stronger base will more readily accept a proton from the silanol groups, leading to stronger ionic bonding.
Acid-Base Extraction The pKaH determines the pH required to protonate the amine and move it into the aqueous layer.To effectively extract an amine, the pH of the aqueous acid solution should be at least 2 pH units below the amine's pKaH. This ensures >99% of the amine is in its protonated, water-soluble form.
Salt Formation Amines with very low pKaH values (weaker bases) may be difficult to crystallize as salts with weak acids.A stronger acid is required to fully protonate a weaker base to form a stable ionic salt.
References
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • González Ceballos, L., et al. (2021). Discussion on How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Witanowski, M. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Davis, J. H., et al. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for 5-Azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving 5-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of novel compounds utilizing this increasingly important spirocyclic scaffold.[1][2][3] The unique three-dimensional structure of 5-azaspiro[3.4]octane offers significant advantages in medicinal chemistry, including improved physicochemical properties and metabolic stability. However, its sterically hindered secondary amine presents specific challenges in common coupling reactions.

This resource provides a structured approach to overcoming these hurdles, focusing on two key transformations: Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) and amide bond formation.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

A. Buchwald-Hartwig N-Arylation

Question 1: My Buchwald-Hartwig reaction with 5-azaspiro[3.4]octane is showing low to no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion in the N-arylation of a sterically hindered secondary amine like 5-azaspiro[3.4]octane is a frequent challenge. The primary culprits are often suboptimal catalyst/ligand combination, inadequate base strength or solubility, and inappropriate solvent choice.

  • Cause 1: Inefficient Catalyst/Ligand System. The steric bulk around the nitrogen atom of 5-azaspiro[3.4]octane can impede the crucial reductive elimination step in the catalytic cycle.[4] Standard palladium catalysts and ligands may not be effective.

    • Solution: Employ bulky, electron-rich phosphine ligands that are specifically designed to promote the coupling of hindered substrates. For sterically demanding secondary amines, ligands from the Buchwald family such as BrettPhos, RuPhos, and XPhos are often excellent choices. These ligands stabilize the palladium center and facilitate the difficult C-N bond formation. If initial attempts with common catalysts like Pd(OAc)₂ fail, switching to a pre-catalyst, which can provide a more reliable source of the active Pd(0) species, is recommended.[5]

  • Cause 2: Inappropriate Base Selection. The choice of base is critical. It must be strong enough to deprotonate the amine or the palladium-amine complex but not so reactive that it causes side reactions with other functional groups on your substrates.[6]

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig reactions.[6] However, if your substrate is base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with a higher reaction temperature. The solubility of the base is also a key factor; ensure good stirring to maximize its effectiveness.

  • Cause 3: Poor Solvent Choice. The solvent must be able to dissolve the reactants and the catalyst system while being compatible with the reaction conditions.

    • Solution: Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are common choices. For challenging couplings, THF can also be effective.[7] It is crucial to use anhydrous solvents, as water can deactivate the catalyst and hydrolyze the aryl halide.

Question 2: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in palladium-catalyzed cross-coupling reactions. It often arises from the premature β-hydride elimination from the palladium-alkoxide intermediate formed from the base.

  • Solution:

    • Ligand Choice: Employing bulky biarylphosphine ligands can often suppress this side reaction by sterically shielding the palladium center.

    • Base Selection: Using a weaker base or a base with a non-coordinating cation can sometimes mitigate this issue.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired C-N coupling.

B. Amide Coupling

Question 3: My amide coupling reaction between 5-azaspiro[3.4]octane and a carboxylic acid is sluggish and gives low yields. What should I try?

Answer: The nucleophilicity of the nitrogen in 5-azaspiro[3.4]octane is reduced due to steric hindrance, which can make amide bond formation challenging with standard coupling reagents.

  • Cause 1: Insufficient Activation of the Carboxylic Acid. Standard coupling reagents may not be potent enough to activate the carboxylic acid sufficiently to react with the hindered amine.

    • Solution: Switch to more powerful coupling reagents. Urionium-based reagents like HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP are generally more effective for coupling sterically hindered amines.[8] These reagents form highly reactive activated esters that can overcome the steric barrier. For extremely challenging couplings, converting the carboxylic acid to an acid chloride is a viable, albeit more harsh, option.[9]

  • Cause 2: Inappropriate Reaction Conditions. Standard room temperature conditions may not be sufficient for this demanding coupling.

    • Solution: Increasing the reaction temperature can help to overcome the activation energy barrier. Running the reaction at elevated temperatures (e.g., 50-80 °C) can significantly improve the reaction rate and yield. Also, extending the reaction time is often necessary.

Question 4: I am seeing byproducts in my amide coupling reaction. What are they likely to be and how can I avoid them?

Answer: Side reactions in amide coupling can include racemization of the carboxylic acid (if chiral), and formation of an acylurea byproduct when using carbodiimide reagents.

  • Solution:

    • Racemization: To suppress racemization, especially when coupling amino acids, the use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[10] Urionium-based coupling reagents that incorporate these moieties, such as HATU, are particularly effective at preventing racemization.

    • Acylurea Formation: This is a common issue with carbodiimide reagents like EDC and DCC. The activated O-acylisourea intermediate can rearrange to a stable N-acylurea. To minimize this, it is best practice to add the coupling reagent to the carboxylic acid first to allow for pre-activation before introducing the amine.

II. Frequently Asked Questions (FAQs)

Q1: Do I need to protect the 5-azaspiro[3.4]octane before coupling?

A: In most cases, for N-arylation or amide coupling, the secondary amine of 5-azaspiro[3.4]octane is the reactive site, and no protecting group is needed. However, if your coupling partner has other reactive functional groups that could compete in the reaction, protection of those groups may be necessary.

Q2: What is a good starting point for catalyst and ligand screening for the Buchwald-Hartwig amination of 5-azaspiro[3.4]octane?

A: A good starting point would be to use a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced precatalyst in combination with a bulky biarylphosphine ligand such as BrettPhos or RuPhos. A common starting condition is 1-2 mol% of the palladium source and a 1:1.2 to 1:2 ratio of Pd:ligand.

Q3: How do I purify the N-arylated or N-acylated 5-azaspiro[3.4]octane product?

A: The products of these coupling reactions are often basic and can be purified by standard silica gel column chromatography.[11] A typical eluent system would be a gradient of ethyl acetate in hexanes, often with the addition of a small amount of triethylamine (e.g., 1%) to the eluent to prevent the product from streaking on the column. In some cases, a column-free purification can be achieved through careful extraction and crystallization.[7]

III. Optimized Experimental Protocols

The following protocols provide a starting point for your experiments. Remember that optimization may be necessary for your specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of 5-Azaspiro[3.4]octane

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Prep Combine Aryl Halide, 5-Azaspiro[3.4]octane, Pd catalyst, Ligand, and Base in a dry Schlenk tube Degas Degas the mixture (e.g., Ar sparging) Prep->Degas 1. Heat Heat the reaction (e.g., 80-110 °C) Degas->Heat 2. Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor 3. Cool Cool to RT Monitor->Cool 4. Filter Filter through Celite Cool->Filter 5. Extract Aqueous Workup & Extraction Filter->Extract 6. Purify Column Chromatography Extract->Purify 7.

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Materials:

  • Aryl halide (1.0 mmol)

  • 5-Azaspiro[3.4]octane hydrochloride (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • BrettPhos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, 5-azaspiro[3.4]octane hydrochloride, Pd(OAc)₂, BrettPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling of 5-Azaspiro[3.4]octane

Amide_Coupling_Workflow cluster_activation Acid Activation cluster_coupling Coupling Step cluster_workup Workup and Purification Activate Dissolve Carboxylic Acid, Coupling Reagent (e.g., HATU), and Base (e.g., DIPEA) in DMF AddAmine Add 5-Azaspiro[3.4]octane Activate->AddAmine 1. Stir Stir at RT to 50 °C AddAmine->Stir 2. Monitor Monitor reaction progress (TLC, LC-MS) Stir->Monitor 3. Quench Quench with water Monitor->Quench 4. Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract 5. Wash Wash organic layer Extract->Wash 6. Purify Column Chromatography Wash->Purify 7.

Caption: Workflow for Amide Coupling.

Materials:

  • Carboxylic acid (1.0 mmol)

  • 5-Azaspiro[3.4]octane (1.1 mmol)

  • HATU (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry flask, add the carboxylic acid, HATU, and anhydrous DMF.

  • Add DIPEA to the mixture and stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Add 5-azaspiro[3.4]octane to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Data Summary

The following tables provide a general guide for selecting reaction parameters. Optimal conditions will be substrate-dependent and may require screening.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂ (dba)₃Readily available and effective with appropriate ligands.
Ligand BrettPhos, RuPhos, XPhosBulky, electron-rich ligands for hindered amines.
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic base for efficient catalysis.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents that solubilize reactants.
Temperature 80-110 °CTo overcome the activation barrier of the hindered coupling.

Table 2: Recommended Starting Conditions for Amide Coupling

ParameterRecommended ConditionRationale
Coupling Reagent HATU or PyBOPHigh reactivity for coupling sterically hindered amines.
Base DIPEA or 2,6-LutidineNon-nucleophilic organic base to neutralize acid byproducts.
Solvent DMF or CH₂Cl₂Polar aprotic solvents that facilitate the reaction.
Temperature Room Temperature to 50 °CMilder conditions are often sufficient with potent coupling reagents.

V. Mechanistic Overview

A fundamental understanding of the reaction mechanisms is crucial for effective troubleshooting.

Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Pd(II) Complex Pd(II) Complex Pd(0)L->Pd(II) Complex Oxidative Addition (Ar-X) Amine Complex Amine Complex Pd(II) Complex->Amine Complex Amine Coordination (R₂NH) Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (-Base-H⁺) Amido Complex->Pd(0)L Reductive Elimination (Ar-NR₂)

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the N-aryl amine product and regenerating the Pd(0) catalyst.

Amide Coupling via Activated Ester

With coupling reagents like HATU, the carboxylic acid is converted into a highly reactive activated ester, which is then susceptible to nucleophilic attack by the amine.

Amide_Coupling_Mechanism cluster_activation Activation cluster_coupling Nucleophilic Attack cluster_product Product Formation Reactants Carboxylic Acid + HATU ActiveEster Activated Ester Intermediate Reactants->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine 5-Azaspiro[3.4]octane Amine->Tetrahedral Product Amide Product Tetrahedral->Product Collapse

Caption: General Mechanism for Amide Coupling with HATU.

The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate that then collapses to the amide product.[12]

VI. References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JOVE. [Link]

  • Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. OSTI.GOV. [Link]

  • Azaspirocycles as monoacylglycerol lipase modulators. Google Patents.

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKAT USA, Inc.. [Link]

  • What Is The Detailed Mechanism Of Amide Bond Formation?. YouTube. [Link]

  • Green Chemistry. The MJA Lab. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]

Sources

Proper handling and storage procedures for 5-Azaspiro[3.4]octane oxalate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Azaspiro[3.4]octane oxalate. This guide is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and use of this valuable spirocyclic building block. Given the absence of a specific Safety Data Sheet (SDS) for the oxalate salt, this document synthesizes information from the free base, related azaspirocycle salts, and the known properties of oxalate salts to provide a comprehensive safety and handling protocol.

Frequently Asked Questions (FAQs)

Q1: What is 5-Azaspiro[3.4]octane oxalate and why is it used in research?

5-Azaspiro[3.4]octane oxalate is a spirocyclic amine, a class of compounds gaining significant interest in medicinal chemistry. The rigid, three-dimensional structure of the azaspiro[3.4]octane core can offer improved metabolic stability and allows for precise spatial orientation of substituents, which can lead to enhanced potency and selectivity of drug candidates. Spirocyclic scaffolds are increasingly utilized to explore novel chemical space beyond traditional flat, aromatic structures in drug discovery.

Q2: What are the primary hazards associated with 5-Azaspiro[3.4]octane oxalate?

  • Harmful if swallowed or in contact with skin. [1]

  • Causes skin irritation. [2][3]

  • Causes serious eye irritation/damage. [1][2][3]

  • May cause respiratory irritation. [2][3]

These hazards are extrapolated from the hydrochloride salts of similar azaspirocycles and the known toxicity of oxalate salts.[2][3][4][5] Oxalic acid and its salts are corrosive and can be toxic if ingested or absorbed through the skin.[4][5]

Q3: What are the recommended storage conditions for 5-Azaspiro[3.4]octane oxalate?

To ensure the long-term stability of 5-Azaspiro[3.4]octane oxalate, it is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C in a refrigerator.[6] For extended storage, some research on azaspiro compounds suggests that storage at -10°C can enhance stability.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

  • Environment: Keep in a dry, well-ventilated place away from moisture.[8]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

Due to the potential hazards, the following PPE is mandatory when handling 5-Azaspiro[3.4]octane oxalate:

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[2]

  • Body Protection: A lab coat and other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound has discolored or appears clumpy. 1. Exposure to moisture or air. 2. Degradation due to improper storage temperature.1. Ensure the container is always tightly sealed when not in use. 2. Store at the recommended 2-8°C. 3. If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive experiments.
Inconsistent experimental results. 1. Compound degradation. 2. Contamination.1. Verify the integrity of the compound. 2. Use fresh, anhydrous solvents for reactions. 3. Handle the compound under an inert atmosphere to prevent contamination.
Poor solubility in a particular solvent. The oxalate salt may have different solubility profiles compared to the free base.1. Consult literature for solubility data of similar spirocyclic oxalate salts. 2. Experiment with a small amount of the compound in different solvents to determine the most suitable one for your application.

Experimental Protocols

Protocol 1: Safe Weighing and Handling of 5-Azaspiro[3.4]octane Oxalate

This protocol outlines the steps for safely weighing and preparing a solution of the compound.

Materials:

  • 5-Azaspiro[3.4]octane oxalate

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate solvent

  • Volumetric flask

  • Personal Protective Equipment (PPE) as listed above

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area (chemical fume hood).

  • Tare: Place the weighing paper or boat on the analytical balance and tare the balance.

  • Weighing: Carefully transfer the desired amount of 5-Azaspiro[3.4]octane oxalate from its storage container to the weighing paper using a clean spatula.

  • Recording: Record the exact weight of the compound.

  • Transfer: Carefully transfer the weighed compound into a clean, dry volumetric flask.

  • Dissolution: Add the appropriate solvent to the volumetric flask, ensuring to rinse the weighing paper to transfer any residual compound. Fill to the mark and mix until the compound is fully dissolved.

  • Cleanup: Clean the spatula and the weighing area thoroughly. Dispose of contaminated materials according to your institution's guidelines.

Protocol 2: Emergency Procedures for Spills and Exposures

This protocol provides guidance on how to respond to accidental spills or personal exposure.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Small Spill Cleanup:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent and wipe dry.

  • Dispose: Dispose of the waste in accordance with institutional and local regulations.

Visual Guide for Chemical Handling

ChemicalHandlingWorkflow start Start: Prepare to Handle Chemical ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh the Required Amount fume_hood->weigh dissolve Dissolve in a Suitable Solvent weigh->dissolve experiment Proceed with Experiment dissolve->experiment cleanup Clean Up Work Area and Dispose of Waste experiment->cleanup end End cleanup->end

Caption: Workflow for the safe handling of 5-Azaspiro[3.4]octane oxalate.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Oxalic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, December 30). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Retrieved from [Link]

  • Ontario Beekeepers' Association. (n.d.). OXALIC ACID SAFETY SHEET. Retrieved from [Link]

  • Pi Chemicals System. (n.d.). 2-Oxa-5-Azaspiro[3.4]Octane Oxalate. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • Ecolab. (n.d.). SAFETY DATA SHEET OXALIC ACID. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Oxalic acid. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • MDPI. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

Sources

Troubleshooting guide for the cyclization step in azaspirooctane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for the Critical Cyclization Step

Introduction to Azaspirooctane Cyclization

The construction of the azaspirooctane core is a key step that often dictates the overall efficiency of the synthetic route. The formation of the spirocyclic center via intramolecular cyclization is frequently challenging, with issues such as low yields, unexpected side products, and poor stereocontrol. This guide addresses the most common problems encountered with four major cyclization strategies: the Pictet-Spengler reaction, intramolecular aza-Michael addition, radical cyclization, and the aza-Nazarov cyclization.

General Troubleshooting Workflow

Before delving into method-specific issues, it's essential to have a systematic approach to troubleshooting any problematic cyclization reaction. The following workflow provides a logical sequence of steps to identify and resolve the root cause of the issue.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Mechanistic Investigation & Re-evaluation A Low Yield / No Reaction D Verify Starting Material Purity (NMR, LC-MS) A->D B Side Product Formation B->D C Poor Stereoselectivity C->D E Confirm Reagent Quality & Concentration D->E F Check Reaction Setup (Inert atmosphere, Dry solvents) E->F G Temperature Adjustment (Increase/Decrease) F->G If starting material is stable H Solvent Screening F->H I Concentration Optimization F->I J Catalyst/Reagent Stoichiometry F->J K Analyze Side Products (Isolate & Characterize) G->K If optimization fails H->K If optimization fails I->K If optimization fails J->K If optimization fails L Re-evaluate Reaction Mechanism K->L M Consider Alternative Synthetic Route L->M

Caption: A general workflow for troubleshooting cyclization reactions.

Section 1: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which can form part of an azaspirooctane framework. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.

Q1: I am observing very low to no yield of my desired azaspirooctane product. What are the likely causes and how can I improve the conversion?

A1: Low conversion in a Pictet-Spengler reaction for azaspirooctane synthesis can often be attributed to several factors:

  • Insufficiently Acidic Conditions: The crucial cyclization step requires the formation of an iminium ion, which is promoted by an acid catalyst.[1] If the acidity is too low, the equilibrium will favor the starting materials or the intermediate imine.

    • Solution: While protic acids like trifluoroacetic acid (TFA) or mineral acids are commonly used, their strength can sometimes lead to decomposition. Consider screening a panel of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) which can be more effective at lower loadings and under milder conditions. The use of ytterbium triflate has been shown to optimize the related aza-Michael addition step in a multi-component reaction leading to tetrahydro-β-carbolines.[2]

  • Decomposition of Starting Material or Product: Highly acidic conditions or elevated temperatures can cause degradation of sensitive functional groups on the tryptamine or aldehyde/ketone precursor.

    • Solution: Try running the reaction at a lower temperature for a longer period. If using a strong protic acid, consider switching to a milder one like citric acid, which has been used effectively in water.[3] The use of a binary catalyst system, such as a Hoveyda-Grubbs catalyst with a SPINOL-derived phosphoric acid, has also been reported to improve yields under specific conditions.[4]

  • Steric Hindrance: The formation of a spirocyclic center can be sterically demanding. If the substituents on the precursor are bulky, the intramolecular attack may be disfavored.

    • Solution: This is a more challenging issue to resolve without modifying the synthetic route. However, sometimes switching to a bulkier acid catalyst can influence the conformation of the iminium ion intermediate, potentially favoring the cyclization.

ParameterRecommendationRationale
Acid Catalyst Screen Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) or milder protic acids (e.g., citric acid).Lewis acids can be more efficient and milder. Milder protic acids reduce decomposition.
Temperature Start at room temperature or even 0°C and slowly warm if no reaction occurs.Minimizes decomposition of sensitive substrates.
Solvent Aprotic solvents like benzene or toluene are common.[4]Solvates the intermediates appropriately without competing with the nucleophile.

Q2: My reaction is producing a significant amount of a side product that appears to be the intermediate imine. How can I promote the final cyclization?

A2: The accumulation of the imine intermediate is a clear indication that the cyclization step is the rate-limiting step. This is often due to a high activation energy for the intramolecular electrophilic aromatic substitution.

  • Increase Catalyst Loading or Strength: The most straightforward approach is to increase the concentration or strength of the acid catalyst to further promote the formation of the reactive iminium ion.

  • Add a Dehydrating Agent: The formation of the imine from the amine and aldehyde/ketone is a reversible reaction that produces water. Adding a dehydrating agent, such as molecular sieves (4Å), can drive the equilibrium towards the imine and subsequently the iminium ion, favoring the cyclization.[4]

  • Consider the Electronic Nature of the Aromatic Ring: The Pictet-Spengler reaction is an electrophilic aromatic substitution. If the aromatic ring (e.g., indole in a tryptamine precursor) is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the cyclization.

    • Solution: While difficult to change late in a synthesis, for future planning, consider using precursors with electron-donating groups on the aromatic ring to accelerate the cyclization. For challenging substrates, more forcing conditions (higher temperatures, stronger acids) may be necessary, but with the risk of side reactions.

Q3: The reaction is forming a complex mixture of products, and I suspect rearrangement or side reactions. What could be happening?

A3: Besides the desired Pictet-Spengler product, several side reactions can occur, especially under harsh conditions.

  • Spiroindolenine Rearrangement: The mechanism of the Pictet-Spengler reaction with tryptamines can proceed via a spiroindolenine intermediate.[1] While this intermediate usually rearranges to the desired product, alternative pathways can sometimes lead to undesired isomers, especially if the spiro center is heavily substituted.

  • Over-oxidation or Aromatization: If the reaction is not performed under an inert atmosphere, or if certain reagents are present, the tetrahydro-β-carboline product can be oxidized to the aromatic β-carboline.

  • Decarboxylation: If the aldehyde or ketone precursor also contains a carboxylic acid group, decarboxylation can occur under acidic conditions, leading to an unexpected product.

G cluster_0 Pictet-Spengler Mechanism & Pitfalls A Tryptamine + Aldehyde/Ketone B Imine Intermediate A->B H₂O C Iminium Ion B->C + H⁺ C->A Hydrolysis (Reversible) D Spiroindolenine Intermediate C->D Intramolecular Attack E Desired Azaspirooctane D->E Rearrangement (Desired) F Side Product (e.g., from rearrangement) D->F Alternative Rearrangement (Undesired)

Caption: Simplified mechanism of the Pictet-Spengler reaction highlighting the spiroindolenine intermediate and potential for side product formation.

Section 2: Intramolecular Aza-Michael Addition

The intramolecular aza-Michael addition is a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. It is a highly effective method for constructing nitrogen-containing rings.

Q1: My intramolecular aza-Michael reaction is very slow or not proceeding at all. What are the key factors to consider?

A1: The success of an aza-Michael reaction is highly dependent on the interplay between the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.[5][6]

  • Low Nucleophilicity of the Nitrogen Source: Amides, carbamates, and sulfonamides are common nitrogen nucleophiles in these reactions, but they are significantly less nucleophilic than primary or secondary amines.[5][7]

    • Solution: The addition of a base is often necessary to deprotonate the nitrogen source and increase its nucleophilicity. The choice of base is critical; strong, non-nucleophilic bases like DBU or NaH are often effective. The solvent and base combination can significantly impact the reaction's success.[5] For less reactive systems, catalytic amounts of a palladium complex with acetic acid as an additive have been shown to promote intramolecular hydroamidation.[5]

  • Steric Hindrance: As with other cyclization reactions, steric bulk around the nitrogen nucleophile or the β-carbon of the Michael acceptor can impede the reaction.[6]

    • Solution: While structural modification is the ultimate solution, screening different solvents to alter the transition state geometry can sometimes be beneficial. In some cases, higher temperatures may be required to overcome the activation barrier, but this can also lead to side reactions.

  • Poor Solubility: The substrate or the base may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[8]

    • Solution: Employing a co-solvent system can improve solubility. For instance, a mixture of CH₂Cl₂ and CH₃OH has been used to achieve satisfactory solubility for both the substrate and NaOH in an intramolecular Michael addition.[8]

Q2: I am observing the formation of polymers or other intermolecular side products instead of the desired cyclic product. How can I favor the intramolecular pathway?

A2: The competition between intramolecular cyclization and intermolecular polymerization is a common challenge, especially at high concentrations.

  • High Concentration: At high concentrations, the probability of two molecules reacting with each other (intermolecularly) increases relative to the intramolecular reaction.

    • Solution: Apply high-dilution conditions. This can be achieved by slowly adding the substrate solution to a larger volume of solvent over an extended period. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

  • Reactivity of the Michael Acceptor: Highly reactive Michael acceptors can be more prone to polymerization.

    • Solution: If possible, consider using a precursor with a less reactive Michael acceptor (e.g., an ester instead of a ketone) or one that is generated in situ.

ParameterRecommendationRationale
Base Screen strong, non-nucleophilic bases (e.g., DBU, NaH, KHMDS).Increases the nucleophilicity of the nitrogen source without competing in the addition.
Concentration Use high-dilution conditions (typically <0.01 M).Favors the intramolecular cyclization over intermolecular polymerization.
Temperature Start at low temperatures (-20°C to RT) to control reactivity.[8]Minimizes side reactions and polymerization.

Q3: The reaction is reversible, and I am not able to isolate the desired product in high yield. What can I do?

A3: While the aza-Michael addition is often thermodynamically favorable, it can be reversible, especially with certain substrates and conditions.

  • Tandem Reactions: A powerful strategy is to design the substrate so that the initial aza-Michael addition is followed by an irreversible cascade reaction. For example, a subsequent intramolecular cyclization to form a stable pyrrolidone ring can trap the initial Michael adduct and drive the overall reaction to completion.[6][9]

  • Product Removal: If feasible, removing the product from the reaction mixture as it forms (e.g., by crystallization or extraction) can shift the equilibrium towards the product side.

Section 3: Radical Cyclization

Radical cyclizations offer a powerful and often stereoselective means of forming C-C and C-heteroatom bonds, making them suitable for the synthesis of complex azaspirooctane frameworks.

Q1: My radical cyclization is giving a low yield of the desired spirocycle, and I am recovering a significant amount of a reduced, uncyclized product. What is happening?

A1: This is a classic problem in radical cyclizations that use radical mediators like tributyltin hydride (Bu₃SnH). The intermediate radical can be prematurely reduced by the hydride source before it has a chance to cyclize.

  • High Concentration of Bu₃SnH: If the concentration of the tin hydride is too high, the rate of reduction can compete with the rate of cyclization.

    • Solution: Use a syringe pump to slowly add the Bu₃SnH and the radical initiator (e.g., AIBN) to the reaction mixture over several hours. This maintains a low, steady-state concentration of the tin hydride, favoring the cyclization pathway.

  • Slow Rate of Cyclization: If the cyclization itself is inherently slow (e.g., due to the formation of a strained ring system), premature reduction is more likely.

    • Solution: Consider alternative, "tin-free" radical cyclization methods. These might involve using silanes (e.g., (TMS)₃SiH) which are less efficient hydrogen donors, or employing reductive cyclizations using samarium(II) iodide or manganese(III) acetate.

Q2: I am struggling with poor diastereoselectivity in my radical cyclization. How can I control the stereochemistry at the new stereocenters?

A2: The stereochemical outcome of a radical cyclization is often determined by the conformation of the transition state.

  • Transition State Conformation: The substituents on the acyclic precursor can influence the preferred conformation of the cyclizing radical, leading to the formation of one diastereomer over another.

    • Solution: Introducing bulky substituents can lock the precursor into a specific conformation, leading to higher diastereoselectivity. Steric hindrance between substituents in the transition state can disfavor certain cyclization pathways.[10] The use of Lewis acids can sometimes coordinate to the substrate and influence the transition state geometry.

  • Reversibility of the Initial Radical Addition: In some cases, the initial radical addition step may be reversible, allowing for equilibration to the thermodynamically more stable diastereomer.

    • Solution: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be different from the thermodynamic product.

Section 4: Aza-Nazarov Cyclization

The aza-Nazarov cyclization is a 4π-electrocyclization of an aminodienyl cation to form a five-membered nitrogen heterocycle. It is a powerful tool for the synthesis of pyrrolidine and cyclopentenone derivatives.

Q1: My aza-Nazarov cyclization requires stoichiometric amounts of a strong Lewis acid and gives a low yield. How can I make this reaction more efficient and catalytic?

A1: A major drawback of the classical Nazarov cyclization is the often-required use of stoichiometric amounts of strong, harsh Lewis or Brønsted acids.[11] This limits the substrate scope and atom economy.[11]

  • Substrate Activation: The cyclization is often inefficient for unactivated substrates.[10]

    • Solution: Substrate design is key. Introducing electron-donating or -withdrawing groups can polarize the dienone system, facilitating the cyclization under milder, catalytic conditions. Silicon-directed Nazarov cyclizations, where a trimethylsilyl group is placed at the β-position, can also promote the reaction and control the regioselectivity of the subsequent elimination.

  • Catalyst Choice: Strong acids can cause side reactions and may be inhibited by the product.

    • Solution: Screen a range of modern catalysts. Confined Brønsted acids, such as imidodiphosphorimidates, have been shown to be highly effective in promoting asymmetric Nazarov cyclizations of even simple divinyl ketones in a catalytic manner.[10] Silver triflate (AgOTf) has also been used as a catalytic anion exchange agent.

Q2: My reaction is producing a mixture of regioisomers from the elimination step. How can I control the position of the double bond in the final product?

A2: The lack of regioselectivity in the elimination step is a common problem in Nazarov cyclizations.[11]

  • Multiple β-Hydrogens: If there are multiple non-equivalent β-hydrogens that can be eliminated from the oxyallyl cation intermediate, a mixture of products will be formed.

    • Solution: As mentioned above, a silicon-directed approach can solve this problem. The trimethylsilyl group is eliminated in place of a proton, leading to the formation of a single regioisomer. Alternatively, substrate design can be used to ensure there is only one possible site for elimination.

  • Interrupted Cyclizations: Instead of elimination, the oxyallyl cation can be trapped by a nucleophile.

    • Solution: This "interrupted" Nazarov cyclization can be a powerful synthetic strategy. By including a suitable nucleophile (either intramolecularly or intermolecularly), a more complex product can be formed without the issue of elimination regioselectivity.[11]

Q3: I am observing hydrolysis of my starting material or intermediates. What is the cause and how can I prevent it?

A3: The aza-Nazarov reaction often involves the in-situ formation of an N-acyliminium ion, which is susceptible to hydrolysis.

  • Presence of Water: Adventitious water in the reaction mixture can hydrolyze the iminium intermediate, leading to the formation of an aldehyde side product and preventing the desired cyclization.

    • Solution: It is crucial to maintain strictly anhydrous reaction conditions. This includes using dry solvents, freshly distilled reagents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen). Adding molecular sieves can also help to scavenge any trace amounts of water.

ParameterRecommendationRationale
Catalyst Use modern catalysts like confined Brønsted acids or AgOTf.Allows for catalytic, milder, and potentially asymmetric transformations.
Substrate Design Incorporate polarizing groups or a β-silyl group.Facilitates cyclization and controls regioselectivity of elimination.
Reaction Conditions Maintain strictly anhydrous conditions.Prevents hydrolysis of the key iminium ion intermediate.

References

  • Nazarov cyclization reaction. In Wikipedia; 2023. [Link]

  • Singleton, N. Z. Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Electronic Theses and Dissertations. 2022. [Link]

  • Atesin, T. A. Nazarov Cyclization Reaction: Challenges and Opportunities. Organic Chem Curr Res. 2014, 3, e130. [Link]

  • Nazarov Cyclization. Organic Chemistry Portal. [Link]

  • Yagci, I. Z.; et al. Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein J. Org. Chem. 2023, 19, 66–77. [Link]

  • Heeres, A.; et al. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Front. Chem. 2019, 7, 775. [Link]

  • Schreyer, L.; et al. Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones. J. Am. Chem. Soc. 2019, 141, 8, 3454–3459. [Link]

  • Frontier, A. J.; et al. New Twists in Nazarov Cyclization Chemistry. Acc. Chem. Res. 2016, 49, 8, 1646–1658. [https://pubs.acs.org/doi/10.1021/acs.accounts.6b002 Frontier]([Link] Frontier)

  • The Pictet-Spengler Reaction Updates Its Habits. Molecules. 2016, 21, 183. [Link]

  • Milosavljevic, A.; et al. Exploring Interrupted Nazarov Cyclizations Using Tethered Sulfonamide Nucleophiles: Insights into Capture Pathways. Eur. J. Org. Chem. 2020, 2020, 6428-6432. [Link]

  • A general overview on the organocatalytic intramolecular aza-Michael reaction. Chem. Soc. Rev. 2014, 43, 7430-7453. [Link]

  • Heeres, A.; et al. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. 2019, 7. [Link]

  • Weak Nucleophiles in the Aza-Michael Reaction. Eur. J. Org. Chem. 2011, 2011, 3575-3590. [Link]

  • Consecutive Four-Component Coupling-Addition-Aza-Anellation-Pictet-Spengler Synthesis of Tetrahydro-Beta-Carbolines – Optimized Michael Addition and Computational Study on the Aza-Anellation Step. Preprints.org. 2023. [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules. 2023, 28, 622. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. 2021, 26, 699. [Link]

  • A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Eurasian Chemical Communications. 2023, 5, 82-90. [Link]

Sources

Technical Support Center: Purification of 5-Azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Azaspiro[3.4]octane oxalate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this spirocyclic compound. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity and yield in your experiments.

I. Understanding the Compound: Physicochemical Properties

5-Azaspiro[3.4]octane oxalate is a unique spirocyclic compound, and understanding its properties is crucial for effective purification. While specific experimental data for this exact molecule is not extensively published, we can infer its behavior based on the constituent parts: the spirocyclic amine and the oxalate counter-ion.

  • 5-Azaspiro[3.4]octane (the free base): This is a secondary amine with a non-planar, strained spirocyclic structure. Its basicity is a key factor in its interaction with the acidic oxalate counter-ion.

  • Oxalic Acid: A simple dicarboxylic acid, it is a white, crystalline solid soluble in water and polar organic solvents.[1]

The oxalate salt formation aims to produce a stable, crystalline solid that is easier to handle and purify than the often-oily free base. The purity of the final salt is paramount for its intended application, particularly in pharmaceutical development.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-Azaspiro[3.4]octane oxalate in a question-and-answer format.

Question 1: My recrystallization of 5-Azaspiro[3.4]octane oxalate resulted in a low yield. What are the likely causes and how can I improve it?

Answer: Low yield during recrystallization is a common issue that can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor. Conversely, if it is not sufficiently soluble at high temperatures, you may not be able to dissolve it completely, leading to a poor recovery.

    • Troubleshooting:

      • Solvent Screening: Experiment with different solvent systems. For oxalate salts, mixtures of alcohols (like ethanol or isopropanol) and water are often effective.[2] Start with a small amount of your crude material and test its solubility in various solvents at room and elevated temperatures.

      • Anti-Solvent Addition: If you find a solvent in which the compound is very soluble, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble) to the hot, saturated solution to induce crystallization upon cooling.

  • Cooling Rate: Rapid cooling of the saturated solution can lead to the formation of small, impure crystals or even an oil.

    • Troubleshooting: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling encourages the growth of larger, purer crystals.

  • Incomplete Precipitation: Some of the product may remain dissolved in the mother liquor.

    • Troubleshooting: Concentrate the mother liquor by partially evaporating the solvent and then cooling it again to recover a second crop of crystals. Be aware that the second crop may be less pure than the first.

  • Filtration Loss: Product can be lost during the filtration and washing steps.

    • Troubleshooting:

      • Use a pre-chilled solvent to wash the crystals to minimize dissolution.

      • Ensure your filter paper is properly seated in the funnel to prevent solid from passing through.

      • Work quickly to minimize the time the crystals are in contact with the wash solvent.

Question 2: After purification, I still see impurities in my NMR/HPLC analysis. What are the best strategies to remove persistent impurities?

Answer: Persistent impurities often have similar properties to the desired compound, making them difficult to remove. Here’s how to approach this challenge:

  • Identify the Impurity (if possible): Knowing the nature of the impurity (e.g., starting material, a regioisomer, or a byproduct) can guide your purification strategy.

  • Recrystallization Optimization:

    • Multiple Recrystallizations: Sometimes, a single recrystallization is not enough. A second or even third recrystallization from a different solvent system can be effective.

    • Charcoal Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored compounds.

  • Chromatography: If recrystallization fails, chromatography is the next logical step.

    • Silica Gel Chromatography: While the oxalate salt itself may not be ideal for silica gel chromatography due to its polarity, you can convert the salt back to the free base, purify the free base on silica, and then reform the oxalate salt. For basic compounds like the free amine, adding a small amount of a base like triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking.[3][4]

    • Reverse-Phase HPLC: For highly polar compounds, reverse-phase HPLC can be a powerful purification tool.[2] This technique separates compounds based on their hydrophobicity.

Question 3: My 5-Azaspiro[3.4]octane oxalate is an oil and won't crystallize. What should I do?

Answer: "Oiling out" instead of crystallizing is a frustrating but solvable problem. It typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Troubleshooting Steps:

    • Re-heat the solution: Re-dissolve the oil by heating the solution.

    • Add more solvent: This will reduce the saturation level.

    • Cool slowly: As mentioned before, slow cooling is critical.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the solvent: If the problem persists, the solvent system is likely unsuitable. Try a lower-boiling point solvent or a different solvent mixture.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store 5-Azaspiro[3.4]octane oxalate?

A1: As an oxalate salt, it is generally a stable solid. However, to prevent potential degradation, it should be stored in a tightly sealed container in a cool, dry place, away from light.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any organic impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for detecting non-volatile impurities. Using a suitable column and detection method (e.g., UV, ELSD), you can quantify the purity of your sample.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q3: Can I convert the oxalate salt back to the free base?

A3: Yes, this is a straightforward acid-base extraction. Dissolve the oxalate salt in water and add a base (e.g., sodium hydroxide or potassium carbonate solution) to deprotonate the amine. The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried and the solvent evaporated to yield the free amine.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization of 5-Azaspiro[3.4]octane Oxalate

This protocol provides a general guideline. The optimal solvent and volumes will need to be determined empirically.

  • Dissolution: In a flask, add the crude 5-Azaspiro[3.4]octane oxalate. Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water) and heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Analysis: Analyze the purity of the recrystallized material using HPLC, NMR, and melting point determination.

Protocol 2: Purification of the Free Base using Silica Gel Chromatography

This protocol is for purifying the free base form of 5-Azaspiro[3.4]octane.

  • Conversion to Free Base: Following the procedure in FAQ Q3, convert the oxalate salt to the free base.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate with 0.5% triethylamine). The choice of eluent should be based on TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired compound.[4]

  • Loading the Sample: Dissolve the crude free base in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol) and add a solution of oxalic acid (1 equivalent) in the same solvent. The oxalate salt should precipitate.

  • Isolation and Drying: Collect the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Analysis: Confirm the purity of the final salt.

V. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying 5-Azaspiro[3.4]octane oxalate.

Purification_Workflow start Crude 5-Azaspiro[3.4]octane Oxalate recrystallization Recrystallization start->recrystallization analysis1 Purity Analysis (HPLC, NMR) recrystallization->analysis1 pure_product Pure Product (>99%) analysis1->pure_product Purity OK troubleshoot Troubleshooting analysis1->troubleshoot Impure free_base_conversion Convert to Free Base troubleshoot->free_base_conversion chromatography Silica Gel Chromatography free_base_conversion->chromatography salt_formation Re-form Oxalate Salt chromatography->salt_formation analysis2 Purity Analysis salt_formation->analysis2 analysis2->recrystallization Impure analysis2->pure_product Purity OK

Caption: Decision workflow for purification of 5-Azaspiro[3.4]octane oxalate.

VI. Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Recrystallization Simple, inexpensive, scalable, can yield very pure material.Can have low yields, not effective for all compounds or impurities.Removing impurities with different solubility profiles.
Silica Gel Chromatography High resolving power, versatile for a wide range of compounds.More time-consuming and expensive than recrystallization, requires conversion to free base.Separating compounds with similar polarities.
Reverse-Phase HPLC Excellent for polar compounds, high resolution.Expensive, typically used for smaller scale purifications.Final polishing step to remove trace impurities.

VII. References

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • Google Patents. (n.d.). Method for separating and recovering oxalic acid from waste oxalic acid liquor. Retrieved from

  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-908. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2019). Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical procedures and methods validation for oxalate content estimation. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Retrieved from [Link]

  • Scribd. (n.d.). Spiro Compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. Retrieved from [Link]

  • (2025). Recovery of oxalic acid from Calcium Oxalate which is waste product from ASK chemicals. Retrieved from [Link]

  • (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]

  • (n.d.). RP-HPLC Method Development and Validation for Estimation of Naftidrofuryl Oxalate Using Box- Behnken Design. Retrieved from [Link]

  • PubChem. (n.d.). Oxalic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical procedures and methods validation for oxalate content estimation. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • Pi Chemicals System. (n.d.). 2-Oxa-5-Azaspiro[3.4]Octane Oxalate. Retrieved from [Link]

Sources

Preventing decomposition of 5-Azaspiro[3.4]octane oxalate during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-Azaspiro[3.4]octane Oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and workup of this valuable spirocyclic amine. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to help you prevent decomposition and ensure the integrity of your compound.

Understanding the Core Challenge: The Instability of the Azetidine Ring

The primary challenge in working with 5-Azaspiro[3.4]octane and its salts is the inherent instability of the four-membered azetidine ring. This ring system is subject to significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening, particularly under acidic conditions. The protonation of the azetidine nitrogen increases its electrophilicity and facilitates this decomposition pathway.[1]

The use of oxalic acid to form the salt, while effective for isolation and purification, introduces a potential source of acidity that must be carefully managed throughout the workup process. This guide will provide you with the knowledge and protocols to navigate this challenge successfully.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant loss of my 5-Azaspiro[3.4]octane product during aqueous workup. What is the likely cause?

A1: The most probable cause of product loss during aqueous workup is acid-catalyzed decomposition of the azetidine ring.[1] If your aqueous phase is acidic (pH < 7), the azetidine nitrogen can become protonated, making the ring susceptible to opening by nucleophiles, including water. It is crucial to maintain a neutral or slightly basic pH throughout your extraction process. For some sensitive azetidines, decomposition is significantly more rapid at low pH (e.g., pH 1.8) compared to neutral pH.[1]

Q2: What is the recommended pH range for the aqueous phase during the extraction of 5-Azaspiro[3.4]octane?

A2: To prevent ring-opening, the aqueous phase should be maintained at a pH of 7 or slightly above. A mildly basic solution (e.g., pH 8-9) is generally safe and ensures the amine is in its freebase form for efficient extraction into an organic solvent. Avoid strongly acidic conditions at all costs.

Q3: Can I use common acids like HCl to wash my organic layer to remove basic impurities?

A3: It is strongly advised to avoid washing the organic layer containing your 5-Azaspiro[3.4]octane free base with acidic solutions like dilute HCl.[2] This will protonate the desired amine and can lead to its partitioning into the aqueous layer, but more importantly, it creates the acidic environment that promotes decomposition.

Q4: My final product shows impurities that I suspect are decomposition products. What might they be?

A4: The likely decomposition products arise from the ring-opening of the azetidine ring. Depending on the nucleophile present, this could result in the formation of substituted aminopropanol derivatives. For example, in the presence of water, hydrolysis can lead to the formation of a hydroxyl group on the propyl chain that was part of the azetidine ring.

Q5: Is the oxalate salt itself stable, or can it contribute to decomposition?

A5: While the crystalline oxalate salt is generally more stable than the freebase in solution, the presence of excess oxalic acid or exposure to moisture can create localized acidic conditions that may lead to degradation over time. The counterion can have a profound effect on the chemical stability of amine salts.[3] It is essential to use the correct stoichiometry of oxalic acid during salt formation and to store the final product in a dry environment.

Troubleshooting Guide: Preventing Decomposition During Workup & Isolation

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis and purification of 5-Azaspiro[3.4]octane oxalate.

Problem 1: Low Yield After Aqueous Extraction
Potential Cause Troubleshooting Action Scientific Rationale
Acidic Aqueous Phase During workup, ensure the aqueous layer is neutral or slightly basic (pH 7-9) by using a dilute solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Monitor the pH with pH paper or a calibrated meter.Protonation of the azetidine nitrogen under acidic conditions makes the strained ring highly susceptible to nucleophilic attack by water, leading to ring-opening and product loss.[1]
Incomplete Extraction Perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to ensure complete removal of the freebase amine from the aqueous layer.The partition coefficient of the amine between the organic and aqueous phases dictates the efficiency of a single extraction. Multiple extractions maximize the recovery of the compound.
Emulsion Formation If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break the emulsion and improve phase separation.Brine increases the ionic strength of the aqueous phase, which can help to break up emulsions by decreasing the solubility of organic materials in the aqueous layer.
Problem 2: Decomposition During Salt Formation and Crystallization
Potential Cause Troubleshooting Action Scientific Rationale
Excess Oxalic Acid Use a stoichiometric amount (1.0 equivalent) of oxalic acid relative to the amine. Prepare a dilute solution of oxalic acid in the crystallization solvent and add it dropwise to the amine solution.An excess of a strong dicarboxylic acid like oxalic acid can create an acidic environment in the crystallization mixture, promoting the degradation of the acid-sensitive azetidine ring.
Inappropriate Solvent Choice Select a solvent system where the freebase amine is soluble, but the oxalate salt is sparingly soluble. Common solvents for amine salt crystallization include isopropanol (IPA), ethanol, or mixtures with less polar co-solvents like diethyl ether or methyl tert-butyl ether (MTBE).[4][5]The choice of solvent is critical for achieving good crystal formation and high purity. The goal is to create a supersaturated solution of the salt to induce crystallization while minimizing the concentration of the potentially reactive free amine.[6]
High Temperatures Perform the crystallization at room temperature or below. Avoid heating the solution for extended periods, especially in the presence of any residual acid.While some amine salts require heat for dissolution, prolonged exposure to high temperatures can accelerate decomposition reactions.
Slow Crystallization Leading to Degradation If crystallization is sluggish, consider adding a seed crystal of pure 5-Azaspiro[3.4]octane oxalate to induce nucleation.Seeding can significantly speed up the crystallization process, reducing the time the compound spends in solution where it is more susceptible to degradation.

Experimental Protocols

Protocol 1: Optimized Aqueous Workup for 5-Azaspiro[3.4]octane
  • Following the reaction, quench the reaction mixture with water.

  • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a dropwise manner until the pH of the aqueous phase is between 8 and 9. Verify the pH using a pH strip.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an equal volume of dichloromethane (DCM).

  • Combine the organic extracts.

  • Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C) to obtain the crude 5-Azaspiro[3.4]octane freebase.

Protocol 2: Controlled Crystallization of 5-Azaspiro[3.4]octane Oxalate
  • Dissolve the crude 5-Azaspiro[3.4]octane freebase in a minimal amount of a suitable solvent, such as isopropanol (IPA).

  • In a separate flask, prepare a solution of one equivalent of anhydrous oxalic acid in IPA.

  • Slowly add the oxalic acid solution dropwise to the stirring amine solution at room temperature.

  • If precipitation does not occur immediately, continue stirring for 30 minutes. If needed, a less polar co-solvent like methyl tert-butyl ether (MTBE) can be added slowly until turbidity is observed.

  • Allow the mixture to stand at room temperature, or cool in an ice bath to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold IPA or the crystallization co-solvent to remove any soluble impurities.

  • Dry the purified 5-Azaspiro[3.4]octane oxalate under vacuum at a temperature not exceeding 40°C.

Visualizing the Workflow

Workflow for Stable Workup and Isolation

cluster_workup Aqueous Workup (pH Control is Critical) cluster_crystallization Crystallization reaction_mixture Reaction Mixture quench Quench with Water reaction_mixture->quench ph_adjust Adjust to pH 8-9 (e.g., NaHCO₃ soln.) quench->ph_adjust extraction Extract with Organic Solvent (x3) ph_adjust->extraction brine_wash Wash with Brine extraction->brine_wash dry_concentrate Dry (Na₂SO₄) & Concentrate brine_wash->dry_concentrate freebase Crude Freebase dry_concentrate->freebase dissolve_amine Dissolve Freebase in Solvent (e.g., IPA) freebase->dissolve_amine Proceed to Crystallization add_acid Slow, Dropwise Addition of Acid dissolve_amine->add_acid prepare_acid Prepare 1.0 eq. Oxalic Acid Solution prepare_acid->add_acid precipitate Precipitation / Crystallization add_acid->precipitate filter_wash Filter and Wash with Cold Solvent precipitate->filter_wash dry_product Dry Under Vacuum (<40°C) filter_wash->dry_product final_product Pure Oxalate Salt dry_product->final_product

Caption: Optimized workflow for the workup and isolation of 5-Azaspiro[3.4]octane oxalate.

Decomposition Pathway to Avoid

cluster_decomposition Acid-Catalyzed Decomposition cluster_prevention Prevention Strategy start 5-Azaspiro[3.4]octane protonation Protonated Azetidinium Ion start->protonation H⁺ (Low pH) maintain_ph Maintain Neutral to Slightly Basic pH (7-9) start->maintain_ph Workup Condition nucleophilic_attack Nucleophilic Attack (e.g., by H₂O) protonation->nucleophilic_attack ring_opened Ring-Opened Product (Decomposition) nucleophilic_attack->ring_opened no_protonation Amine Remains Unprotonated maintain_ph->no_protonation stable_ring Stable Azetidine Ring no_protonation->stable_ring

Caption: The critical role of pH in preventing the decomposition of 5-Azaspiro[3.4]octane.

References

  • Berry, D. J.; Steed, J. W. Pharmaceutical co-crystals, salts and multicomponent systems; intermolecular interactions and property based design. Adv. Drug Delivery Rev.2017, 117, 3–24.
  • Dziuk, B.; et al. Crystalline structures of salts of oxalic acid and aliphatic amines. Journal of Molecular Structure2018, 1171, 829-838.
  • University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]

  • Gois, P. M. P.; et al.
  • Jones, B. A.; et al. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Mol. Pharmaceutics2012, 9(8), 2247–2257.
  • Reddit. Amine workup : r/Chempros. Available from: [Link]

  • Stahl, P. H.; Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.
  • Tully, T. P.; et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. J. Med. Chem.2021, 64(20), 15406–15413.
  • Kachkoul, R.; et al. The study of the inhibitory effect of calcium oxalate monohydrate's crystallization by two medicinal and aromatic plants. Progrès en Urologie2018, 28(3), 156-163.
  • Creary, X.; et al. Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. J. Phys. Chem. B2021, 125(27), 7564–7571.
  • Zotou, A. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion.
  • Beilstein Journals. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available from: [Link]

  • Maccaroni, M.; et al. Variable pH kinetics: An easy determination of pH-rate profile. J. Chem. Educ.2003, 80(9), 1064.
  • Science Madness. Forming oxalte salts of amines. Available from: [Link]

  • Kempe, K.; et al. Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angew. Chem. Int. Ed.2020, 59(31), 12851-12857.
  • Patil, S. A.; et al. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega2021, 6(38), 24869–24882.
  • Rupar, P. A.; et al. Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. Macromolecules2020, 53(24), 10986–10995.
  • Zocher, F.; et al. Impact of counterion on the chemical stability of crystalline salts of procaine. J. Pharm. Sci.2012, 101(10), 3837-3847.

Sources

Validation & Comparative

Navigating Chemical Space: A Comparative Guide to 5-Azaspiro[3.4]octane and Piperazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the structural architecture of a molecule is paramount. For decades, the piperazine ring has been celebrated as a "privileged scaffold".[1] Its symmetrical, six-membered heterocyclic structure containing two nitrogen atoms offers a versatile and synthetically tractable handle to modulate physicochemical properties like aqueous solubility, lipophilicity, and pKa.[1] This adaptability has cemented its place in numerous FDA-approved drugs. However, the contemporary challenge in medicinal chemistry is to "escape from flatland"—to move beyond planar, sp2-rich structures and explore the vast potential of three-dimensional (3D) chemical space.

This is where spirocyclic scaffolds, such as 5-Azaspiro[3.4]octane, enter the forefront. Spirocycles are bicyclic compounds distinguished by a single shared carbon atom, which imparts significant conformational rigidity and a defined 3D trajectory.[2] This guide provides an in-depth comparison of the properties of 5-Azaspiro[3.4]octane with its traditional piperazine analogs, offering experimental insights to guide scaffold selection in drug development programs. We will delve into structural nuances, comparative physicochemical data, and the practical implications for pharmacological outcomes.

Structural and Conformational Analysis: Rigidity vs. Flexibility

The fundamental difference between these two scaffolds lies in their conformational freedom.

  • Piperazine: As a six-membered ring, piperazine predominantly exists in a low-energy chair conformation, though it can also adopt boat and twisted-boat forms.[3] This flexibility allows it to adapt to various binding pockets. However, this adaptability can be a double-edged sword, potentially leading to off-target binding and entropic penalties upon receptor interaction. The two nitrogen atoms provide multiple vectors for substitution, enabling fine-tuning of molecular properties.[1]

  • 5-Azaspiro[3.4]octane: This scaffold is characterized by a central quaternary carbon linking a cyclobutane and a pyrrolidine ring. This spirocyclic fusion point locks the molecule into a rigid, non-planar conformation. This inherent three-dimensionality allows for precise projection of substituents into space, which can lead to enhanced potency and selectivity.[4] The rigid framework often results in improved metabolic stability compared to more flexible analogs.[2]

G cluster_0 Scaffold Comparison cluster_1 Implications Piperazine Piperazine (N,N'-disubstituted) Flexibility Flexible (Chair/Boat Conformations) Piperazine->Flexibility Key Trait Spirocycle 5-Azaspiro[3.4]octane (N-substituted) Rigidity Rigid 3D Structure Spirocycle->Rigidity Key Trait Adaptability Broad Target Adaptability Flexibility->Adaptability Selectivity Enhanced Selectivity & Potency Rigidity->Selectivity OffTarget OffTarget Adaptability->OffTarget Potential for Off-Target Effects Metabolic Metabolic Selectivity->Metabolic Improved Metabolic Stability

Caption: Structural differences and their pharmacological implications.

Comparative Physicochemical Properties

The choice between a spirocyclic and a traditional heterocyclic scaffold is often driven by the desired physicochemical profile of the final drug candidate. The following table summarizes key experimental data comparing representative substituted 5-Azaspiro[3.4]octane and piperazine analogs.

Property5-Azaspiro[3.4]octane AnalogPiperazine AnalogRationale and Implication
Lipophilicity (clogP) LowerHigherThe compact, 3D structure of the spirocycle often reduces the molecule's surface area, leading to lower lipophilicity and potentially higher aqueous solubility.[4]
Aqueous Solubility Generally HigherVariableIncreased Fsp3 character (the fraction of sp3 hybridized carbons) in spirocycles correlates with improved solubility, a critical factor for oral bioavailability.[4]
Metabolic Stability (t½ in HLM) Longer Half-lifeShorter Half-lifeThe rigid spirocyclic core can shield adjacent chemical bonds from metabolic enzymes (e.g., Cytochrome P450s), reducing the rate of clearance.[2]
Permeability (Papp, Caco-2) Moderate to HighVariableWhile highly dependent on substituents, the properties of spirocycles (solubility, defined shape) can be optimized for good membrane permeability.
Receptor Affinity (Ki) Potentially HigherVariableThe pre-organized conformation of the spirocycle can reduce the entropic penalty of binding, leading to higher affinity for the target protein.

Data is generalized from typical findings in medicinal chemistry literature. HLM = Human Liver Microsomes.

Experimental Protocols: A Foundation for Self-Validating Data

To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential. Here, we detail the methodologies for assessing the key properties outlined above.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This method remains the "gold standard" for experimentally determining the partition coefficient (LogP) of a compound between n-octanol and water.[5]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol-saturated water and water-saturated n-octanol by mixing equal volumes of each and allowing the phases to separate overnight.

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of water-saturated n-octanol and n-octanol-saturated water. The final concentration should be below the compound's solubility limit in either phase.

  • Equilibration: Vigorously shake the vial for 1-2 hours at a constant temperature (e.g., 25°C) to ensure complete partitioning.[6]

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogP using the formula: LogP = log([Compound]octanol / [Compound]water).

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[7]

Principle: The test compound is incubated with human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured.

G cluster_workflow Metabolic Stability Workflow cluster_controls Essential Controls A 1. Prepare Incubation Mix (Test Compound + Liver Microsomes in Buffer) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH cofactor) B->C D 4. Time Point Sampling (t=0, 5, 15, 30, 45 min) C->D E 5. Quench Reaction (Add Acetonitrile + Internal Std.) D->E F 6. Centrifuge & Analyze (LC-MS/MS) E->F G 7. Data Analysis (Calculate t½ and Clint) F->G C1 Minus Cofactor (-NADPH) (Assesses non-NADPH mediated degradation) C2 Positive Control (e.g., Midazolam) (Ensures enzyme activity)

Caption: Workflow for the Human Liver Microsome Stability Assay.

Step-by-Step Protocol:

  • Preparation: Dilute pooled human liver microsomes in a 0.1 M phosphate buffer (pH 7.4).[8] Add the test compound to the microsome suspension at a final concentration of typically 1 µM.[9]

  • Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH (final concentration ~1 mM).[7]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[7]

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard for analytical normalization.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[9]

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal wall.[10]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter inserts. Over ~21 days, they differentiate into a polarized monolayer with tight junctions and active transporters, mimicking the intestinal epithelium.[11] The rate of compound transport across this monolayer is measured.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. This is a critical self-validating step. Measure the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω x cm²).[12]

  • Assay Setup: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Transport Measurement (A→B): To measure apical-to-basolateral transport (absorption), add the test compound to the apical (upper) chamber. At designated time points, take samples from the basolateral (lower) chamber.

  • Transport Measurement (B→A): To assess active efflux, perform a bidirectional assay by adding the compound to the basolateral chamber and sampling from the apical chamber.[13]

  • Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.[13]

Conclusion: Strategic Scaffold Selection

The choice between 5-Azaspiro[3.4]octane and piperazine analogs is not a matter of inherent superiority but of strategic alignment with the goals of a drug discovery program.

  • Choose Piperazine when:

    • Synthetic accessibility and cost are primary drivers.

    • A degree of conformational flexibility is desired to probe a new target.

    • Exploring a wide range of substitutions on two distinct nitrogen atoms is necessary for SAR studies.[1]

  • Choose 5-Azaspiro[3.4]octane when:

    • The goal is to improve properties of an existing lead, such as metabolic stability or aqueous solubility.[2]

    • Increasing the 3D character (Fsp3) is a key objective to enhance selectivity or escape a crowded patent landscape.[4][14]

    • A rigid conformation is required to lock in a specific vector for interaction with a target, potentially increasing potency.

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. By understanding their distinct structural and physicochemical properties, and by validating these properties with robust experimental data, researchers can make informed decisions to design safer, more effective medicines.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google Scholar.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. [Link]

  • The visual comparison of the N,N‐disubstituted piperazine (left), and... (n.d.). ResearchGate. [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Center for Biotechnology Information. [Link]

  • Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]

  • Examples of piperazine derivatives as messy drugs. (n.d.). ResearchGate. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ResearchGate. [Link]

  • Conformational analysis of 2-substituted piperazines. (2016). PubMed. [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). ResearchGate. [Link]

  • Caco2 assay protocol. (n.d.). [Source not available]. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Practical methods for the measurement of log P for surfactants. (2025). ResearchGate. [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). [Source not available]. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2025). ResearchGate. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]

  • Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. (2017). PubMed. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

  • In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). ResearchGate. [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). National Center for Biotechnology Information. [Link]

  • Design and Synthesis of a Novel Series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists 2. Development of 4-heteroaryl SAR. (n.d.). PubMed. [Link]

  • Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. (n.d.). PubChem. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). [Source not available]. [Link]

  • 5-Oxaspiro[3.4]octane-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]/metabolic-stability-assay]([Link])

Sources

A Senior Application Scientist's Guide to the Stereoisomeric Landscape of Azaspiro[3.4]octane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with high potency and selectivity is a perpetual challenge. The azaspiro[3.4]octane scaffold has emerged as a promising structural motif, particularly in the development of modulators for G protein-coupled receptors (GPCRs), such as the M4 muscarinic acetylcholine receptor, a key target in neurodegenerative and psychiatric disorders.[1][2] However, the inherent chirality of this spirocyclic system necessitates a thorough understanding of how stereochemistry influences biological activity. This guide provides an in-depth comparison of the biological activities of different azaspiro[3.4]octane isomers, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors.

The Critical Role of Stereoisomerism in Azaspiro[3.4]octane Bioactivity

The three-dimensional arrangement of atoms in a molecule can dramatically alter its interaction with a biological target. For azaspiro[3.4]octane derivatives, the spirocyclic core introduces at least one stereocenter, and substitutions on the rings can introduce more. This results in the potential for multiple enantiomers and diastereomers, each with a unique spatial orientation of functional groups. As biological targets like GPCRs are themselves chiral, they often exhibit stereoselective binding, where one isomer fits into the binding pocket much more effectively than others. This differential binding translates directly to differences in potency, efficacy, and even the pharmacological profile (e.g., agonist versus antagonist activity).[3]

A compelling example of this principle is observed in a closely related spirocyclic system, the 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1][4]dioxolane] muscarinic agonists. A detailed investigation into all four possible isomers of this compound revealed significant disparities in their biological activity.[5] This underscores the necessity of synthesizing and evaluating individual stereoisomers to identify the most promising therapeutic candidates.

Comparative Biological Activity of Azaspiro[3.4]octane Isomers

While direct comparative data on the parent, unsubstituted azaspiro[3.4]octane isomers is limited in publicly available literature, valuable insights can be gleaned from studies on their derivatives. These derivatives serve as excellent models to illustrate the profound impact of stereochemistry on biological function.

Case Study: Stereoisomers of a Spiro[1-azabicyclo[2.2.2]octane-3,4'-[1][4]dioxolane] Muscarinic Agonist

In a seminal study, the four stereoisomers of a 2'-methyl-substituted spiro[1-azabicyclo[2.2.2]octane-3,4'-[1][4]dioxolane] were synthesized and their activity at muscarinic receptors was evaluated.[5] The absolute stereochemistry of each isomer was determined, allowing for a precise structure-activity relationship analysis.

Table 1: Comparative Activity of Spiro Muscarinic Agonist Isomers [5]

Isomer (Stereochemistry)M1 Receptor Binding (Ki, nM)M2 Receptor Binding (Ki, nM)Functional Selectivity (M1 vs. M2)
3(R), 2'(S)Potent Potent Low
3(R), 2'(R)ModerateModerateHigh
3(S), 2'(R)LowLowModerate
3(S), 2'(S)LowLowLow

Note: This table is a qualitative summary based on the findings of the cited study. "Potent" indicates high affinity, while "Low" indicates lower affinity. Functional selectivity refers to the differential effect on M1 (ganglion) versus M2 (heart) receptor subtypes.

The data clearly demonstrates that the 3(R), 2'(S) isomer is the most potent in terms of binding to both M1 and M2 receptors. However, the 3(R), 2'(R) isomer, while having slightly lower binding affinity, exhibits the highest functional selectivity for M1 over M2 receptors.[5] This is a critical finding in drug development, as selectivity for a specific receptor subtype is often key to minimizing off-target side effects.

The M4 Muscarinic Receptor Signaling Pathway

Many azaspiro[3.4]octane derivatives are being investigated as agonists for the M4 muscarinic acetylcholine receptor, a therapeutic target for conditions like schizophrenia and Alzheimer's disease.[1][2] M4 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Azaspiro[3.4]octane Isomer (Agonist) Agonist->M4R Binds to Gi->AC Inhibits Response Cellular Response cAMP->Response Leads to ATP ATP ATP->AC

Caption: M4 Muscarinic Receptor Signaling Pathway

Experimental Protocols for Biological Evaluation

To facilitate reproducible and rigorous comparison of azaspiro[3.4]octane isomers, detailed experimental protocols are essential. The following are standard methodologies for assessing the biological activity of these compounds at muscarinic receptors.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assays Biological Assays cluster_analysis Data Analysis Synthesis Stereoselective Synthesis of Isomers Purification Chiral Separation & Purification (e.g., HPLC) Synthesis->Purification Binding Radioligand Binding Assay (Affinity - Ki) Purification->Binding FLIPR FLIPR Calcium Assay (Functional Activity - EC50) Purification->FLIPR cAMP cAMP Functional Assay (Functional Activity - IC50) Purification->cAMP Analysis Comparative Analysis of Potency & Selectivity Binding->Analysis FLIPR->Analysis cAMP->Analysis

Caption: Experimental Workflow for Isomer Comparison

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds to the target receptor by measuring their ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human M4 muscarinic receptor.

  • Assay Buffer: Use a buffer such as 20 mM HEPES, 100 mM NaCl, and 1 mM MgCl₂, pH 7.5.[8]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test azaspiro[3.4]octane isomer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 2.5 hours at 30°C).[8]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

FLIPR Calcium Mobilization Assay for Functional Agonist Activity

This assay measures the functional activity of agonists by detecting changes in intracellular calcium levels following receptor activation. This is particularly useful for Gq-coupled receptors (M1, M3, M5), but can be adapted for Gi-coupled receptors by co-expressing a chimeric G-protein.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target muscarinic receptor in a 384- or 1536-well microplate and incubate overnight.[2][9]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 4 Assay Kit) for 1 hour at 37°C.[9]

  • Compound Addition: Prepare a plate with serial dilutions of the azaspiro[3.4]octane isomers.

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to add the compounds to the cell plate and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: Plot the fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).

cAMP Functional Assay for Gi-Coupled Receptor Activity

This assay directly measures the functional consequence of M4 receptor activation by quantifying the inhibition of cAMP production.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells expressing the M4 receptor with varying concentrations of the azaspiro[3.4]octane isomer in the presence of an adenylyl cyclase activator like forskolin.

  • Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an AlphaScreen assay.[10]

  • Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The stereochemical configuration of azaspiro[3.4]octane derivatives is a critical determinant of their biological activity. As demonstrated by analogous spirocyclic systems, different isomers can exhibit vastly different potencies and selectivities for their biological targets. A rigorous and systematic approach to the synthesis, purification, and biological evaluation of individual stereoisomers is therefore paramount in the development of novel therapeutics based on this promising scaffold. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct these essential comparative studies. Future research should focus on elucidating the specific interactions of individual isomers with their target receptors through techniques like X-ray crystallography and computational modeling. This will not only aid in the rational design of more potent and selective compounds but also deepen our fundamental understanding of the structure-activity relationships governing this important class of molecules.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(13), 3056–3065. [Link]

  • Kharitonov, D. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6003. [Link]

  • Cerevel Therapeutics LLC. (2023). M4 Activators/Modulators and Uses Thereof.
  • Di Micco, S., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 26(21), 6483. [Link]

  • Shevyrev, D., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2530. [Link]

  • Davie, B. J., et al. (2018). Signaling pathways coupled to the M4 mAChR. ResearchGate. [Link]

  • Ishii, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(20), 3941–3951. [Link]

  • Wikipedia. (2023). Muscarinic acetylcholine receptor M4. [Link]

  • Zefirov, N. S., et al. (2019). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Cohen, V. I., Gibson, R. E., & Reba, R. C. (1987). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Pharmaceutical Sciences, 76(10), 848–850. [Link]

  • Moe, S. T., et al. (2012). M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. Neuron, 75(4), 653–665. [Link]

  • Buckingham, M. J., & Willars, G. B. (2004). Muscarinic Receptor Agonists and Antagonists. Molecules, 9(12), 1076–1111. [Link]

  • Myslivecek, J. (2016). M4 Muscarinic Receptors and Locomotor Activity Regulation. Physiological Research, 65(Suppl 3), S347–S357.
  • Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 227. [Link]

  • Pérez-Benavente, B., et al. (2013). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. PLoS ONE, 8(10), e76839. [Link]

  • Saunders, J., et al. (1987). Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1][4]dioxolane]. Journal of Medicinal Chemistry, 30(6), 969–975. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275–299. [Link]

  • Neumeyer, J. L., et al. (2020). A Journey through Diastereomeric Space: The Design, Synthesis, In Vitro and In Vivo Pharmacological Activity, and Molecular Modeling of Novel Potent Diastereomeric MOR Agonists and Antagonists. Journal of Medicinal Chemistry, 63(17), 9276–9294. [Link]

  • Zhang, L., et al. (2012). Design, Synthesis, and Structure–Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(10), 843–847. [Link]

  • Hage, D. S. (2006). Chiral Drug Separation. Encyclopedia of Analytical Chemistry. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Identification and Purity Assessment of 5-Azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Spirocycles in Modern Drug Discovery

Spirocyclic scaffolds, such as 5-Azaspiro[3.4]octane, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic ring systems, providing a pathway to novel chemical space with improved physicochemical properties and metabolic stability.[1] 5-Azaspiro[3.4]octane, a compact building block featuring a cyclobutane ring fused to a pyrrolidine ring at a single carbon, is a valuable motif for introducing conformational rigidity and precise vectoral exits for further functionalization. When supplied as an oxalate salt, its handling, stability, and aqueous solubility are often enhanced, making it a practical starting material for library synthesis.

However, the very structural novelty that makes this compound attractive also necessitates a rigorous and multi-faceted analytical approach to confirm its identity and purity unequivocally. The presence of isomeric impurities, residual starting materials, or alternate salt forms can have profound impacts on downstream reactions and biological assays. This guide provides an in-depth comparison of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive characterization of 5-Azaspiro[3.4]octane oxalate. The protocols and data presented herein are designed to be self-validating, providing a robust framework for quality assessment.

Section 1: Definitive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The "Why" Behind NMR for Identity Confirmation

NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules.[2] Unlike chromatographic or mass-based techniques that rely on comparison to a reference standard, NMR provides fundamental information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a novel structure like 5-Azaspiro[3.4]octane, NMR is not just a purity test; it is the primary method of identity confirmation. It allows us to "see" the number of unique protons and carbons, their connectivity through spin-spin coupling, and their chemical environment, providing a detailed fingerprint of the molecule.[3]

A quantitative NMR (qNMR) approach can further serve as a powerful tool for determining absolute purity without the need for a specific certified reference standard of the analyte itself.[4]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Azaspiro[3.4]octane oxalate and dissolve it in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred for amine salts to observe the exchangeable N-H proton.

  • Internal Standard (for qNMR): For purity determination, add a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and whose signals do not overlap with the analyte signals.

  • Instrument Setup: Acquire spectra on a ≥400 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard (typically 30-60 seconds for qNMR) to ensure full relaxation and accurate integration.

    • Number of Scans: 8-16 scans for a standard spectrum; increase as needed for signal-to-noise improvement.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[5]

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. For ¹H NMR, carefully integrate all signals corresponding to the analyte and the internal standard.

Data Presentation: Predicted NMR Data for 5-Azaspiro[3.4]octane Oxalate

The following data is illustrative, based on established chemical shift principles for similar structural motifs.[6][7][8] The oxalate counter-ion will typically show a single ¹³C signal in the range of 160-170 ppm and will not be visible in the ¹H NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in D₂O

AssignmentNucleusPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration (¹H)Rationale
CH ₂ (Pyrrolidine, α to N)¹H~3.4 - 3.6Triplet4HProtons adjacent to the electron-withdrawing protonated nitrogen atom are deshielded.
CH ₂ (Pyrrolidine, β to N)¹H~2.2 - 2.4Multiplet4HStandard aliphatic protons in a five-membered ring.
CH ₂ (Cyclobutane)¹H~2.0 - 2.2Multiplet4HProtons on the cyclobutane ring, typically around 1.9-2.0 ppm, but slightly deshielded by the adjacent spiro center.[9]
C H₂ (Pyrrolidine, α to N)¹³C~45 - 50--Carbon adjacent to nitrogen.[1]
C H₂ (Pyrrolidine, β to N)¹³C~25 - 30--Aliphatic carbon in the pyrrolidine ring.
C H₂ (Cyclobutane)¹³C~30 - 35--Aliphatic carbons in a strained four-membered ring.
C (Spiro Center)¹³C~60 - 70--Quaternary carbon at the junction of two rings, expected to be deshielded.[10]
C =O (Oxalate)¹³C~165--Carboxylate carbon, highly deshielded.

Section 2: High-Resolution Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Choosing the Right Chromatographic Mode

HPLC is the workhorse of pharmaceutical purity analysis.[11] For a small, polar, and non-chromophoric molecule like 5-Azaspiro[3.4]octane, standard reversed-phase (RP) HPLC on a C18 column often fails to provide adequate retention, leading to elution near the solvent front and poor resolution from polar impurities. To overcome this, two primary strategies are employed:

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: An ion-pairing reagent (e.g., a long-chain sulfonic acid) is added to the mobile phase. It forms a neutral, hydrophobic complex with the protonated amine analyte, significantly increasing its retention on a standard C18 column. This is a robust and widely used technique.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high percentage of organic solvent.[11] Polar analytes are retained through partitioning into a water-enriched layer on the stationary phase surface.[12] HILIC is an excellent alternative for highly polar compounds and is often more compatible with mass spectrometry.[13]

We will detail a HILIC method here, as it avoids the use of non-volatile ion-pairing reagents which can be problematic for subsequent LC-MS analysis and column lifetime.

Experimental Protocol: HILIC-CAD/ELSD Method for Purity Analysis

Since 5-Azaspiro[3.4]octane lacks a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is required for quantitative analysis.

  • Instrumentation: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a CAD or ELSD.

  • Chromatographic Conditions:

    • Column: A HILIC column, e.g., Amide or bare Silica, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Detector Settings (CAD/ELSD): Optimize settings (e.g., nebulizer temperature, gas flow) according to the manufacturer's recommendations for the given mobile phase composition and flow rate.

  • Sample Preparation: Dissolve the 5-Azaspiro[3.4]octane oxalate sample in a diluent compatible with the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm filter.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, and precision.[14][15][16]

Data Presentation: Illustrative HILIC Purity Data

A successful HILIC separation would show a sharp, well-retained peak for 5-Azaspiro[3.4]octane, well-resolved from any potential polar or non-polar impurities.

Table 2: Illustrative HPLC Purity Profile of 5-Azaspiro[3.4]octane Oxalate

Peak IDRetention Time (min)Area %IdentityRationale for Identification
11.50.08Potential Polar ImpurityElutes early in the HILIC gradient, indicating higher polarity than the main compound. Could be a synthesis starting material.
25.899.855-Azaspiro[3.4]octaneMain peak, identity confirmed by spiking with a reference standard or by LC-MS.
38.20.07Potential IsomerA closely eluting peak could indicate a structural isomer (e.g., 6-Azaspiro[3.4]octane) with slightly different polarity.

Section 3: High-Sensitivity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: The Power of Mass-to-Charge Ratio

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[17] For 5-Azaspiro[3.4]octane oxalate, its primary utility is twofold:

  • Unambiguous Identity Confirmation: High-resolution mass spectrometry (HRMS) can determine the mass of the protonated molecule ([M+H]⁺) with high accuracy (typically <5 ppm error), allowing for the confident determination of its elemental formula (C₇H₁₃N for the free base).

  • Structural Information from Fragmentation: Tandem mass spectrometry (MS/MS) involves isolating the parent ion and fragmenting it. The resulting fragmentation pattern provides a structural fingerprint that can be used to distinguish between isomers and identify unknown impurities.[18]

Experimental Protocol: LC-MS/MS Analysis
  • LC System: Use the HILIC method described in Section 2. This is directly compatible with ESI-MS.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) capable of HRMS and MS/MS.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is ideal for polar, ionizable molecules like amines.

  • MS Acquisition Parameters:

    • Full Scan (MS1): Scan a mass range of m/z 50-500 to detect the protonated molecular ion.

    • MS/MS (Product Ion Scan): Isolate the precursor ion corresponding to the [M+H]⁺ of 5-Azaspiro[3.4]octane (m/z 112.11) and fragment it using Collision-Induced Dissociation (CID). Acquire the spectrum of the resulting fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and calculate the mass error to confirm the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic losses and fragments that are consistent with the proposed structure.

Data Presentation: Predicted Mass Spectrometry Data

The free base, 5-Azaspiro[3.4]octane (C₇H₁₃N), has a monoisotopic mass of 111.1048 Da.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated m/zObserved m/z (Illustrative)Mass Error (ppm)Inferred Formula
[M+H]⁺112.1121112.1119-1.8C₇H₁₄N⁺

The fragmentation of saturated N-heterocycles is often driven by cleavage alpha to the nitrogen atom.[18] A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 112.11) would involve the loss of ethylene from the pyrrolidine ring or fragmentation of the cyclobutane ring.

Table 4: Plausible MS/MS Fragments of [M+H]⁺ at m/z 112.11

Fragment m/z (Illustrative)Plausible Structure/LossRationale
84.08[M+H - C₂H₄]⁺Loss of ethylene via cleavage of the pyrrolidine ring, a common pathway for N-heterocycles.
70.06[M+H - C₃H₆]⁺Fragmentation involving the cyclobutane ring.
44.05[C₂H₆N]⁺A smaller fragment containing the nitrogen atom resulting from more extensive ring cleavage.

Visualization of Analytical Workflows

G cluster_0 NMR Analysis Workflow A Sample Weighing (5-10 mg) B Dissolution in D2O (0.7 mL) A->B C Transfer to NMR Tube B->C D Spectrometer Acquisition (1H, 13C, qNMR) C->D E Data Processing & Structural Confirmation D->E

G cluster_1 HPLC Purity Analysis Workflow F Sample Preparation (1 mg/mL in ACN/H2O) G Filtration (0.22 µm) F->G H HILIC Separation G->H I CAD / ELSD Detection H->I J Chromatogram Analysis (Area % Purity) I->J

G cluster_2 LC-MS Confirmation Workflow K HILIC Separation L ESI+ Ionization K->L M Full Scan MS (Accurate Mass) L->M MS1 N MS/MS Fragmentation (of m/z 112.11) L->N MS2 O Data Analysis & Formula Confirmation M->O N->O

Comparative Analysis and Conclusion

Each of these techniques provides a unique and vital piece of information for the comprehensive quality assessment of 5-Azaspiro[3.4]octane oxalate. They should be viewed not as alternatives, but as complementary, orthogonal methods that together build a complete picture of the material's identity and purity.

Table 5: Comparison of Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
NMR Unambiguous structural identity, Purity (qNMR)Provides detailed structural information, inherently quantitative without a specific reference standard (qNMR).[2]Relatively low sensitivity, requires higher sample amounts, complex spectra for mixtures.
HPLC-CAD/ELSD High-resolution purity determination, Quantitation of impuritiesHigh separation efficiency, can detect non-chromophoric compounds, robust for routine QC.[11]Does not provide structural information, requires a reference standard for identity confirmation.
LC-MS/MS Confirmatory identity, High-sensitivity impurity identificationExtremely high sensitivity and specificity, provides molecular weight and structural data (fragmentation).[17]Response can be non-linear and matrix-dependent, making quantitation challenging without isotopic standards.

References

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum.[Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18.[Link]

  • National Institute of Standards and Technology. Pyrrolidine - NIST WebBook.[Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting.[Link]

  • European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products.[Link]

  • PubMed. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.[Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.[Link]

  • PubMed. NMR spectroscopic analysis of new spiro-piperidylrifamycins.[Link]

  • National Institute of Standards and Technology. Pyrrolidine - NIST WebBook.[Link]

  • Reading Scientific Services Ltd. qNMR: A powerful tool for purity determination.[Link]

  • PubMed. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.[Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • AWS. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.[Link]

  • ACS Publications. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.[Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.[Link]

  • ResearchGate. Hydrophilic interaction chromatography and its applications in the separation of basic drugs.[Link]

  • ACS Publications. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics.[Link]

  • MDPI. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles.[Link]

  • National Institutes of Health. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.[Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.[Link]

  • PubMed. Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography.[Link]

  • AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained.[Link]

  • ResearchGate. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.[Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure.[Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.[Link]

  • National Institutes of Health. HILIC-MS Rat Brain Analysis, A New Approach for the Study of Ischemic Attack.[Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[Link]

  • LCGC International. Making HILIC Work for You—Column Selection.[Link]

  • Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.[Link]

  • Chromatography Forum. Amines-Ion Pairing.[Link]

  • nmrdb.org. Simulate and predict NMR spectra.[Link]

  • PubMed. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)].[Link]

  • University of Regensburg. Chemical shifts.[Link]

  • Chromatography Forum. Amines-Ion Pairing.[Link]

  • ResearchGate. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.[Link]

  • International Council for Harmonisation. Quality Guidelines.[Link]

  • ResearchGate. 1 H-and 13 C-NMR chemical shift values of compound 4a.[Link]

Sources

The Ascendancy of 5-Azaspiro[3.4]octane Scaffolds in Muscarinic M4 Receptor Antagonism: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 23, 2026 – In the landscape of contemporary medicinal chemistry, the quest for novel scaffolds that offer both structural rigidity and three-dimensional diversity is paramount. Among these, the 5-azaspiro[3.4]octane framework has emerged as a privileged motif, particularly in the pursuit of selective modulators for challenging drug targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-azaspiro[3.4]octane derivatives, with a specific focus on their development as antagonists of the M4 muscarinic acetylcholine receptor (mAChR), a key target for the treatment of various central nervous system disorders.

Introduction: The Allure of the Spirocyclic Core

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery. Their inherent three-dimensionality allows for a more precise and comprehensive exploration of the chemical space compared to their "flat" aromatic counterparts. The 5-azaspiro[3.4]octane scaffold, in particular, offers a unique combination of a conformationally restricted azetidine ring fused to a cyclopentane ring. This rigidity can lead to enhanced binding affinity and selectivity for the target protein, as well as improved metabolic stability.[1]

The M4 Muscarinic Receptor: A Promising Therapeutic Target

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the striatum.[2] Its role in modulating dopaminergic and cholinergic signaling pathways has positioned it as a compelling target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[2] The development of selective M4 antagonists has been a significant challenge due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5).[2] The unique structural features of 5-azaspiro[3.4]octane derivatives offer a promising avenue to achieve this desired selectivity.

Deciphering the Structure-Activity Relationship of 5-Azaspiro[3.4]octane Derivatives as M4 Antagonists

While comprehensive quantitative SAR data for a systematic series of 5-azaspiro[3.4]octane derivatives remains an area of active research, valuable insights can be gleaned from analogous spirocyclic systems and emerging studies. The exploration of chiral 6-azaspiro[2.5]octanes as M4 antagonists has provided a foundational understanding of the key structural features driving potency and selectivity, a framework that can be extrapolated to the 5-azaspiro[3.4]octane core.[3]

A pivotal study on chiral 6-azaspiro[2.5]octanes revealed that the stereochemistry at the spirocyclic center is critical for activity, with the (R)-enantiomer demonstrating significantly higher potency at the human and rat M4 receptors.[3] This underscores the importance of a well-defined three-dimensional orientation of substituents for optimal interaction with the receptor's binding pocket.

Further SAR studies on this related scaffold have elucidated the impact of various substitutions. For instance, modifications to the amide portion of the molecule have a profound effect on M4 potency and selectivity. The following table summarizes key SAR findings from a representative series of 6-azaspiro[2.5]octane derivatives, which can serve as a predictive model for the 5-azaspiro[3.4]octane series.

CompoundSpirocyclic CoreR1 GroupR2 GrouphM4 Ki (nM)
1 (R)-6-azaspiro[2.5]octaneHPhenyl150
2 (R)-6-azaspiro[2.5]octaneMethylPhenyl75
3 (R)-6-azaspiro[2.5]octaneH4-Fluorophenyl50
4 (R)-6-azaspiro[2.5]octaneH2-Thienyl25
VU6015241 (R)-6-azaspiro[2.5]octaneDeuterated MethylPyridazinyl10
Data is illustrative and based on findings from analogous spirocyclic systems.[3]

Key SAR Insights:

  • Stereochemistry is Crucial: The absolute configuration of the spirocyclic core is a primary determinant of M4 antagonist activity.

  • Amide Substitutions Drive Potency: Modifications at the amide nitrogen (R1) and the aromatic ring (R2) significantly impact binding affinity. Small alkyl groups at R1 and electron-withdrawing or heteroaromatic groups at R2 tend to enhance potency.

  • Deuterium Incorporation for Improved Pharmacokinetics: The strategic incorporation of deuterium can modulate metabolic stability and cytochrome P450 inhibition, leading to improved pharmacokinetic profiles.[2][3]

Experimental Protocols: A Guide to Evaluating 5-Azaspiro[3.4]octane Derivatives

The robust evaluation of novel 5-azaspiro[3.4]octane derivatives as M4 antagonists necessitates a suite of well-defined in vitro assays. The following protocols provide a standardized framework for assessing the affinity and functional activity of these compounds.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity of a test compound for the M4 receptor by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human M4 muscarinic receptor.

  • Assay Buffer: Utilize a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for all dilutions.

  • Radioligand: Use a high-affinity radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]NMS).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of [³H]NMS and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]NMS binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay for M4 Receptor Antagonism

This assay measures the ability of a test compound to inhibit the functional response of the M4 receptor to an agonist. As M4 receptors are typically coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line co-expressing the human M4 receptor and a reporter system sensitive to changes in cAMP levels (e.g., a cAMP-responsive element-driven luciferase).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., acetylcholine) that elicits a submaximal response (EC80).

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Determine the IC50 value of the test compound for the inhibition of the agonist-induced response.

Visualizing the Path Forward: SAR and Experimental Workflow

To better illustrate the key relationships and processes described, the following diagrams are provided.

SAR_Trends cluster_scaffold 5-Azaspiro[3.4]octane Core cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Core Spirocyclic Scaffold Stereo Stereochemistry (e.g., R-enantiomer) Core->Stereo Critical for Activity R1 Amide N-Substitution (R1) Core->R1 Modulates Affinity R2 Aromatic/Heteroaromatic (R2) Core->R2 Drives Potency & Selectivity Deut Deuterium Incorporation Core->Deut Fine-tunes Metabolism Potency Increased Potency Stereo->Potency R1->Potency R2->Potency Selectivity Enhanced M4 Selectivity R2->Selectivity PK Improved PK Profile Deut->PK

Caption: Key SAR trends for 5-azaspiro[3.4]octane M4 antagonists.

Experimental_Workflow Start Novel 5-Azaspiro[3.4]octane Derivative Synthesis Binding Radioligand Binding Assay (Affinity - Ki) Start->Binding Functional Functional Assay (Antagonism - IC50) Start->Functional SAR SAR Analysis & Iteration Binding->SAR Functional->SAR SAR->Start Optimize Structure Lead Lead Candidate SAR->Lead Meets Criteria

Caption: Experimental workflow for evaluating novel M4 antagonists.

Conclusion and Future Directions

The 5-azaspiro[3.4]octane scaffold represents a highly promising starting point for the development of novel and selective M4 muscarinic receptor antagonists. The insights gained from related spirocyclic systems provide a clear roadmap for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Future research should focus on the systematic synthesis and evaluation of a diverse library of 5-azaspiro[3.4]octane derivatives to build a comprehensive and quantitative SAR dataset. Such efforts will undoubtedly accelerate the discovery of new therapeutic agents for the treatment of challenging CNS disorders.

References

Sources

Navigating the Uncharted Territory of 5-Azaspiro[3.4]octane Derivatives: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional chemical structures.[1] The 5-azaspiro[3.4]octane moiety has emerged as a compelling scaffold in this endeavor. Its inherent three-dimensionality offers a unique conformational rigidity and the potential for novel interactions with biological targets, distinguishing it from traditional, more planar heterocyclic systems. This guide provides a comprehensive overview of the current landscape of in vivo efficacy studies involving compounds containing this promising, yet underexplored, chemical entity and its close structural analogs.

The 5-Azaspiro[3.4]octane Scaffold: A Structural Overview

The 5-azaspiro[3.4]octane core consists of a cyclopentane ring and a pyrrolidine ring fused at a single carbon atom, the spirocenter. This arrangement imparts a well-defined three-dimensional geometry, which can be strategically exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[2]

Caption: General structure of the 5-azaspiro[3.4]octane moiety.

Current State of In Vivo Efficacy Data: Acknowledging the Frontier

A thorough review of the current scientific literature reveals that while the synthesis and theoretical advantages of the 5-azaspiro[3.4]octane scaffold are acknowledged, detailed in vivo efficacy studies specifically for compounds containing this precise moiety are not yet widely published. This presents both a challenge and an opportunity for the drug discovery community. The untapped potential of this scaffold invites further exploration and preclinical development.

To provide valuable context and insights for researchers, this guide will focus on the in vivo efficacy of closely related azaspirocyclic compounds, for which experimental data is available. By examining these structural analogs, we can infer the potential therapeutic applications and performance of the 5-azaspiro[3.4]octane class.

Comparative Analysis of Structurally Related Azaspirocycles in In Vivo Models

The following sections detail the in vivo performance of compounds featuring azaspiro[3.4]octane-related cores in diverse therapeutic areas.

Oncology: Targeting Tumor Growth with Spirocyclic Architectures

While direct in vivo data for 5-azaspiro[3.4]octane in oncology is limited, studies on related spirocycles, such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines], have shown preliminary anti-tumor activity.

A noteworthy study investigated a series of these compounds for their effects on colon carcinoma.

  • Compound Class: 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]

  • Therapeutic Area: Oncology

  • In Vivo Model: CT26 colon carcinoma tumor growth in Balb/C mice.

  • Key Findings: Preliminary experiments demonstrated an impact on the dynamics of CT26 tumor growth, suggesting the potential of this spirocyclic scaffold in cancer therapy. The compounds were also found to induce apoptosis and affect the cell cycle in vitro.[3][4]

Infectious Diseases: A Novel Scaffold for Antitubercular Agents

The 2,6-diazaspiro[3.4]octane core has been successfully incorporated into a new class of potent antitubercular agents.

  • Compound Class: Nitrofuran carboxamides containing a 2,6-diazaspiro[3.4]octane core.

  • Therapeutic Area: Infectious Diseases (Tuberculosis)

  • In Vitro Activity: A lead compound from this series displayed a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv.[5]

  • In Vivo Context: Previous work by the same research group on related nitrofurans demonstrated that optimizing the molecular periphery can lead to potent antimycobacterial compounds that are non-toxic to rodents, highlighting a promising path for in vivo development.[5]

Metabolic Disorders: Modulating Somatostatin Receptors for Diabetes Treatment

A derivative of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene has been identified as a potent and selective antagonist of the somatostatin receptor subtype 5 (SSTR5), a target for type 2 diabetes.

  • Compound: 1-(2-((2,6-diethoxy-4'-fluorobiphenyl-4-yl)methyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl)piperidin-4-carboxylic acid (Compound 25a)

  • Therapeutic Area: Metabolic Disorders (Type 2 Diabetes)

  • In Vivo Model: High-fat diet-fed C57BL/6J mice.

  • Key Findings: Oral administration of the compound augmented insulin secretion in a glucose-dependent manner and lowered blood glucose concentration, demonstrating its potential as an anti-diabetic drug.[6]

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the in vivo data for the discussed analogous compounds.

Compound Class/DerivativeTherapeutic AreaAnimal ModelDosing RegimenKey Efficacy Endpoint(s)Reference(s)
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]OncologyBalb/C mice with CT26 colon carcinomaNot specified in abstractImpact on tumor growth dynamics[3][4]
2,6-Diazaspiro[3.4]octane-containing nitrofuran carboxamidesInfectious Diseases(In vivo context from related compounds) RodentsNot specifiedNon-toxic in rodent models[5]
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene derivative (Compound 25a)Metabolic DisordersHigh-fat diet-fed C57BL/6J miceOral administrationAugmented insulin secretion, lowered blood glucose[6]

Experimental Protocol: A Representative In Vivo Efficacy Study

Below is a generalized, step-by-step methodology for an in vivo efficacy study in a xenograft mouse model, based on common practices in the field.

Objective: To evaluate the in vivo anti-tumor efficacy of a novel 5-azaspiro[3.4]octane-containing compound in a human tumor xenograft model.

Materials:

  • 6-8 week old female athymic nude mice

  • Human cancer cell line (e.g., MCF-7, A549)

  • Test compound (5-azaspiro[3.4]octane derivative)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., cisplatin, paclitaxel)

  • Sterile PBS, cell culture media, and syringes

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest cells and resuspend in sterile PBS or Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth daily.

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Administer the test compound at various dose levels (e.g., 10, 30, 100 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 21 days).

    • Administer the vehicle solution to the control group.

    • Administer the positive control drug to a separate group.

  • Efficacy Monitoring:

    • Measure tumor volume with calipers twice weekly using the formula: Volume = (length x width²) / 2.

    • Monitor body weight and general health of the animals.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis A Cell Culture B Subcutaneous Implantation A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E Daily Dosing: - Test Compound - Vehicle Control - Positive Control D->E F Tumor Volume Measurement E->F G Body Weight Monitoring E->G H Endpoint: Tumor Excision F->H G->H I Data Analysis (TGI, Statistics) H->I

Caption: A generalized workflow for an in vivo xenograft study.

Expert Commentary and Future Outlook

The 5-azaspiro[3.4]octane scaffold holds considerable promise for the future of drug discovery. Its unique three-dimensional structure is a key asset in designing next-generation therapeutics with improved selectivity and physicochemical properties.[2] The limited availability of in vivo efficacy data for this specific moiety should be viewed as a call to action for the research community.

Future research should focus on:

  • Systematic Exploration: Synthesizing and screening libraries of 5-azaspiro[3.4]octane derivatives against a wide range of biological targets.

  • Preclinical Development: Advancing promising hits from in vitro studies into well-designed in vivo efficacy models across various therapeutic areas.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the key structural features of the 5-azaspiro[3.4]octane core that contribute to biological activity and favorable pharmacokinetic profiles.

As synthetic methodologies become more refined and accessible, we anticipate a surge in the exploration of this and other novel spirocyclic systems, ultimately leading to the development of innovative medicines for a host of challenging diseases.

References

  • This reference is not available in the provided search results.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. PubMed. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • This reference is not available in the provided search results.
  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. PubMed. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Metabolic Stability of Azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stability in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the intrinsic properties of a drug candidate are as crucial as its potency. Among these, metabolic stability—the molecule's resistance to biotransformation by the body's enzymatic machinery—stands as a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1][2] A compound that is metabolized too rapidly will struggle to achieve and maintain therapeutic concentrations in the body, often necessitating frequent, high doses that can lead to poor patient compliance and off-target effects.[2][3] Conversely, a compound that is excessively stable may accumulate, posing a risk of toxicity.[4]

The focus of this guide is the azaspiro[3.4]octane scaffold, a motif of increasing interest in drug discovery.[5][6] Spirocycles, defined by two rings sharing a single atom, offer a distinct three-dimensional architecture that departs from the "flatland" of traditional aromatic scaffolds.[7] This increased fraction of sp3-hybridized carbons (Fsp³) is often correlated with improved physicochemical properties, including enhanced solubility and, critically, improved metabolic stability.[7][8] The rigid, defined exit vectors of spirocyclic systems can also optimize ligand-target interactions, potentially boosting potency and selectivity.[8][9]

This guide provides a comprehensive framework for researchers and drug development professionals to objectively benchmark the metabolic stability of novel azaspiro[3.4]octane derivatives. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.

Pillar 1: Foundational Concepts in Metabolic Stability Assessment

Before designing experiments, it is essential to grasp the core principles of drug metabolism. The liver is the primary site of this activity, driven largely by two sequential enzymatic processes:

  • Phase I Metabolism: These reactions introduce or unmask functional groups (e.g., hydroxyl, amine) on the drug molecule, typically through oxidation, reduction, or hydrolysis.[1] The most important family of enzymes in this phase is the Cytochrome P450 (CYP) superfamily , which is responsible for the metabolism of over 90% of drugs in clinical use.[10][11]

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the functional group introduced in Phase I, rendering the metabolite more water-soluble and easier to excrete.[1]

Our goal in an in vitro setting is to measure the intrinsic clearance (CLint) , which represents the inherent ability of liver enzymes to metabolize a compound, independent of physiological factors like blood flow.[4][12] This parameter allows for a direct comparison of the metabolic liabilities of different chemical entities.

Pillar 2: A Two-Tiered Strategy for In Vitro Assessment

A robust assessment of metabolic stability requires a multi-faceted approach. We advocate for a tiered strategy that begins with a high-throughput screen to assess Phase I liability, followed by a more physiologically complete system to evaluate overall hepatic clearance.

Tier 1: Liver Microsomal Stability Assay (The High-Throughput Screen)

Expertise & Causality: The liver microsomal stability assay is the workhorse of early DMPK screening.[13] Microsomes are subcellular vesicles formed from the endoplasmic reticulum of liver cells, and they contain a high concentration of CYP enzymes.[14] This assay is a cost-effective and rapid method to specifically assess a compound's vulnerability to Phase I (CYP-mediated) metabolism, making it ideal for the initial triaging of large sets of compounds in lead optimization.[12][14] By isolating Phase I, we can quickly identify if a derivative's primary liability is its interaction with CYPs.

Tier 2: Hepatocyte Stability Assay (The Physiological System)

Expertise & Causality: While informative, microsomes lack the complete metabolic machinery of a living cell. Hepatocytes (liver cells) are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II enzymes, as well as the necessary cofactors and drug transporters.[12][15] This assay provides a more comprehensive and physiologically relevant picture of a compound's overall hepatic metabolic fate, as it accounts for cell permeability, the interplay between Phase I and Phase II pathways, and transporter effects.[15] It is the logical next step for promising compounds that have cleared the microsomal screen.

Pillar 3: Self-Validating Experimental Protocols

Trustworthiness in experimental data comes from meticulously designed protocols with built-in controls. The following sections detail the step-by-step methodologies required for a robust comparison.

Experimental Workflow Overview

The general workflow for both assays involves incubation of the test compound with the biological matrix, sampling at various time points, quenching the metabolic reaction, and quantifying the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][16]

G A Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) D Pre-incubate Matrix and Compound at 37°C A->D B Prepare Biological Matrix (Microsomes or Hepatocytes) B->D C Prepare Cofactor Solution (e.g., NADPH for Microsomes) E Initiate Reaction by adding Cofactor C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction in Acetonitrile with Internal Standard F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate Peak Area Ratios (Compound / Internal Standard) I->J K Determine % Remaining vs. Time J->K L Calculate t½ and CLint K->L

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to assess Phase I metabolic stability.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Azaspiro[3.4]octane Derivatives & Comparators

  • NADPH Regenerating System (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate Internal Standard (IS)

  • Control Compounds: Verapamil (High Clearance), Diazepam (Low Clearance)[12]

Procedure:

  • Preparation:

    • Thaw HLM on ice. Prepare a working solution of HLM in 0.1 M phosphate buffer to a final concentration of 1.0 mg/mL.

    • Prepare a 1 µM working solution of each test and control compound by diluting from a 10 mM DMSO stock.

  • Incubation Setup (in triplicate):

    • In a 96-well plate, combine 188 µL of the HLM working solution and 2 µL of the test/control compound working solution.

    • Include a negative control without the NADPH cofactor to check for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system. The final HLM concentration will be 0.5 mg/mL.[12]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 25 µL aliquot of the incubation mixture to a new plate containing 100 µL of ice-cold ACN with the internal standard.[12][17] This immediately stops the enzymatic reaction.

  • Sample Processing & Analysis:

    • Seal the quench plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the peak area of the remaining parent compound.[18]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a comprehensive assessment of Phase I and Phase II metabolism.

Materials:

  • Cryopreserved Plateable Human Hepatocytes

  • Hepatocyte Plating and Incubation Media

  • Test Azaspiro[3.4]octane Derivatives & Comparators

  • Acetonitrile (ACN) with an appropriate Internal Standard (IS)

  • Control Compounds: Testosterone (Phase I), 7-Hydroxycoumarin (Phase II)

Procedure:

  • Cell Plating:

    • Thaw and plate hepatocytes in collagen-coated 48-well plates according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 4-6 hours).

  • Incubation Setup (in triplicate):

    • Aspirate the plating medium and replace it with pre-warmed incubation medium containing the test or control compound at a final concentration of 1 µM.

    • Place the plate in a humidified incubator at 37°C, 5% CO₂.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the incubation in the designated wells by aspirating the medium and adding 200 µL of ice-cold ACN with the internal standard.[15][19]

  • Sample Processing & Analysis:

    • Scrape the wells to ensure cell lysis.

    • Transfer the cell lysate/ACN mixture to a 96-well plate.

    • Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes.

    • Analyze the supernatant by LC-MS/MS.

Pillar 4: Rigorous Data Analysis and Visualization

The endpoint of these assays is the calculation of half-life (t½) and intrinsic clearance (CLint).

  • Calculate % Remaining: The peak area ratio (Compound/IS) at each time point is expressed as a percentage of the ratio at time zero.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % remaining against time. The slope of the linear regression line is equal to -k.

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])

G A Raw Data: Peak Area Ratios (Analyte/IS) at each Time Point B Calculate % Remaining vs. T=0 A->B C Plot ln(% Remaining) vs. Time B->C D Perform Linear Regression C->D E Slope = -k (Elimination Rate Constant) D->E F t½ = 0.693 / k E->F G CLint = (k * Volume) / Protein Amount E->G

Caption: Workflow for calculating metabolic stability parameters from raw data.

Benchmarking Performance: A Comparative Data Set

To illustrate the benchmarking process, consider the following hypothetical data for a series of azaspiro[3.4]octane derivatives compared against a common "flat" aromatic analog (e.g., a substituted piperazine) and a known drug.

Compound IDDescriptionHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/mg)
AZ-001 Unsubstituted Azaspiro[3.4]octane4515.43818.2
AZ-002 Methyl-substituted on Cyclopentane759.26510.7
AZ-003 Fluoro-substituted on Cyclopentane>120<5.8>120<5.8
COMP-01 Piperazine Analog2231.51838.5
Drug-X Marketed Drug (Moderate Clearance)3519.83023.1

Analysis of Results:

  • AZ-001 vs. COMP-01: The core azaspiro[3.4]octane scaffold (AZ-001) shows significantly higher metabolic stability (longer t½, lower CLint) compared to its "flat" piperazine counterpart (COMP-01). This supports the hypothesis that the increased sp³ character can shield the molecule from metabolic enzymes.[7]

  • Structure-Metabolism Relationship (SMR): Introducing a methyl group (AZ-002) further improves stability, suggesting it may be blocking a potential site of metabolism on the cyclopentane ring.

  • Metabolic "Blocking": The strategic placement of a fluorine atom (AZ-003), a common metabolic blocking strategy, results in a highly stable compound. This demonstrates how the scaffold can be decorated to fine-tune DMPK properties.

  • Benchmarking: The derivatives, particularly AZ-002 and AZ-003, show superior stability compared to the moderately cleared Drug-X, highlighting their potential for favorable pharmacokinetic profiles.

Visualizing Potential Metabolic Pathways

Understanding where a molecule is likely to be metabolized is key to designing more stable analogs. For an N-substituted azaspiro[3.4]octane, common metabolic "hotspots" include the nitrogen atom and the aliphatic rings.

G

Note: A visual representation of the chemical structure with arrows pointing to potential metabolic sites would be generated here. Due to tool limitations, a conceptual description is provided. The diagram would highlight:

  • N-Dealkylation: Cleavage of the bond between the nitrogen and its substituent.

  • α-Carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen.

  • Ring Hydroxylation: Addition of a hydroxyl group to the cyclopentane or azetidine ring.

Caption: Potential Phase I metabolic pathways for N-substituted azaspiro[3.4]octane.

Conclusion

The azaspiro[3.4]octane scaffold represents a valuable tool in the medicinal chemist's arsenal for developing drug candidates with improved, three-dimensional structures and favorable properties.[8][20] As demonstrated, its inherent rigidity and sp³-rich nature can confer significant metabolic stability compared to traditional flat aromatic systems.[7][21]

By employing a systematic, two-tiered benchmarking strategy—utilizing both high-throughput microsomal assays and physiologically relevant hepatocyte assays—researchers can generate robust, trustworthy data. This approach allows for the confident ranking of derivatives, the elucidation of structure-metabolism relationships, and the strategic design of next-generation compounds with optimized pharmacokinetic profiles. This rigorous, self-validating methodology is fundamental to navigating the complex challenges of drug discovery and advancing molecules with a higher probability of clinical success.

References

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC–MS in Metabolite Profiling Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Metabolic Stability Assays Source: Merck Millipore URL: [Link]

  • Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

  • Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: PubMed Central (PMC) URL: [Link]

  • Title: What is the importance of metabolic stability in drug design? Source: Patsnap Synapse URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes Source: RSC Publishing URL: [Link]

  • Title: Hepatocyte Stability Source: Cyprotex | Evotec URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex | Evotec URL: [Link]

  • Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL: [Link]

  • Title: Fundamentals: Bioanalytical LC/MS method validation - fit for purpose Source: Stanford University Mass Spectrometry URL: [Link]

  • Title: Impact of Metabolic Stability on Pharmacokinetics and Drug Effect Source: Longdom Publishing URL: [Link]

  • Title: Hepatocyte Stability Assay Source: Domainex URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: ResearchGate URL: [Link]

  • Title: Metabolic stability screen for drug discovery using cassette analysis and column switching Source: PubMed URL: [Link]

  • Title: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition Source: ResearchGate URL: [Link]

  • Title: The Role of CYP450 Enzymes in Drug Metabolism Source: Metabolon URL: [Link]

  • Title: What are Cytochrome P450 Enzymes? Source: News-Medical.Net URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: PubMed URL: [Link]

  • Title: Microsomal Clearance/Stability Assay Source: Domainex URL: [Link]

Sources

Safety Operating Guide

5-Azaspiro[3.4]octane oxalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

Before outlining the disposal procedure, it is crucial to understand the potential hazards associated with 5-Azaspiro[3.4]octane oxalate. Based on the SDS of analogous compounds such as 2-Oxa-5-azaspiro[3.4]octane oxalate, this chemical should be treated as hazardous.[1]

Key Presumed Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Irritation: Potential for skin and eye irritation.[2]

Given these potential hazards, 5-Azaspiro[3.4]octane oxalate must be disposed of as regulated chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.

Disposal Workflow: A Step-by-Step Guide

The following procedure ensures the safe collection, storage, and disposal of 5-Azaspiro[3.4]octane oxalate waste. This workflow is designed to be a self-validating system, minimizing risk at each step.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE. This is the first line of defense in preventing exposure.

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Chemical safety goggles are required.[1][3]

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Designated Waste Container:

    • Use a clearly labeled, leak-proof container designated for "Halogen-Free Organic Solid Waste."

    • The container must have a secure screw-top cap to prevent spills and volatilization.

    • Ensure the container is made of a compatible material (e.g., High-Density Polyethylene - HDPE).

  • Collecting Solid Waste:

    • Carefully transfer any residual solid 5-Azaspiro[3.4]octane oxalate into the designated waste container using a clean spatula or scoop.

    • Avoid creating dust. If the material is a fine powder, conduct this transfer within a chemical fume hood.

  • Decontaminating Labware:

    • Non-disposable glassware: Rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove any residue. The resulting solvent rinse is now considered hazardous waste and must be collected in a designated "Halogen-Free Organic Solvent Waste" container.

    • Disposable labware (e.g., weigh boats, contaminated wipes): Place these items in the designated solid waste container.

Step 3: Labeling and Storage

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Waste Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "5-Azaspiro[3.4]octane oxalate." Do not use abbreviations.

    • Indicate the approximate quantity of the waste.

    • Include the date of accumulation.

  • Interim Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and clearly marked.

    • Ensure secondary containment (e.g., a larger bin or tray) is used to contain any potential leaks.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Documentation: Complete any required waste manifests or pickup request forms accurately.

  • Handover: Ensure the waste is securely sealed and properly labeled before handing it over to the authorized personnel. The final disposal method will likely be incineration at a permitted facility.[1][3][4]

Visualizing the Disposal Decision Process

The following diagram illustrates the logical workflow for the proper segregation and disposal of 5-Azaspiro[3.4]octane oxalate waste.

G cluster_0 Start: Generation of Waste cluster_1 Step 1: Waste Characterization & Segregation cluster_2 Step 2: Container Management cluster_3 Step 3: Final Disposal start 5-Azaspiro[3.4]octane oxalate Waste (Solid, Contaminated Labware, or Rinse Solvent) is_solid Is the waste primarily solid? start->is_solid is_solvent Is the waste a solvent rinse? is_solid->is_solvent No solid_container Collect in 'Halogen-Free Organic Solid Waste' Container is_solid->solid_container Yes solvent_container Collect in 'Halogen-Free Organic Solvent Waste' Container is_solvent->solvent_container Yes label_container Label Container with: - Full Chemical Name - 'Hazardous Waste' - Accumulation Date solid_container->label_container solvent_container->label_container store_container Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_container->ehs_pickup

Caption: Decision workflow for the disposal of 5-Azaspiro[3.4]octane oxalate.

Quantitative Data Summary

While specific quantitative data for 5-Azaspiro[3.4]octane oxalate is limited, the following table summarizes key information derived from analogous compounds and general chemical principles.

ParameterValue/InformationSource
Chemical Formula C₈H₁₃NO₅PubChem[5][6]
Molecular Weight 203.19 g/mol PubChem[5][6]
Presumed Hazards Acute oral and dermal toxicity (Category 4)Fisher Scientific SDS[1]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coatFisher Scientific SDS[1][3]
Disposal Route Approved hazardous waste disposal facilityFisher Scientific SDS[1][3][4]
Prohibited Disposal Drain disposal, regular trashGeneral Laboratory Safety

References

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential safety and operational guide for handling 5-Azaspiro[3.4]octane oxalate. In the fast-paced environment of drug discovery and development, a deep and intuitive understanding of chemical safety is not just a regulatory requirement—it's the bedrock of scientific excellence. This guide is designed to provide you, our valued researchers and scientists, with the critical information needed to handle this compound with confidence and precision. We will move beyond mere compliance, delving into the rationale behind each safety protocol to build a culture of proactive safety in your laboratory.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on data from similar spirocyclic oxalate compounds, 5-Azaspiro[3.4]octane oxalate should be presumed to possess the following hazardous properties[1][2]:

  • Acute Oral and Dermal Toxicity (Category 4): The compound is likely harmful if swallowed or if it comes into contact with the skin[1][3].

  • Skin and Eye Irritation: Direct contact can be expected to cause skin irritation and serious eye irritation[2][4].

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation[2].

The oxalate component itself presents hazards, as oxalates can be corrosive and toxic by ingestion or skin absorption[5]. Therefore, our safety protocols are designed to mitigate these risks through a multi-layered defense strategy, with Personal Protective Equipment (PPE) as the final, critical barrier.

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedures being performed. Below is a summary of the recommended PPE for handling 5-Azaspiro[3.4]octane oxalate, grounded in established safety standards for hazardous chemicals[1][6].

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring (Solid) Safety Goggles with Side Shields or Face ShieldDouble-Gloved (Nitrile)Lab Coat (fully buttoned) with Elastic CuffsN95 Respirator (or higher) if not in a fume hood
Solution Preparation/Handling Chemical Splash GogglesDouble-Gloved (Nitrile)Chemical-Resistant Apron over Lab CoatNot generally required if in a fume hood
Reaction Monitoring/Work-up Chemical Splash GogglesDouble-Gloved (Nitrile)Lab CoatNot generally required if in a fume hood
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-Duty Nitrile or Butyl Rubber GlovesChemical-Resistant Gown or CoverallsAir-Purifying Respirator with Particulate Filter
A Deeper Look at Your Defenses:
  • Eye and Face Protection: Given the risk of serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory[1][6]. For tasks with a higher risk of splashing, such as preparing solutions or cleaning up spills, a face shield should be worn in addition to goggles.

  • Hand Protection: The "harmful in contact with skin" classification necessitates robust hand protection. Double-gloving with powder-free nitrile gloves provides an extra layer of security. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove remains to protect against incidental contact. Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contamination is suspected.

  • Body Protection: A clean, fully buttoned lab coat with tight-fitting or elastic cuffs is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or gown should be worn over the lab coat[1].

  • Respiratory Protection: Since the compound is a solid, the primary inhalation risk comes from airborne dust, especially during weighing and transferring. These operations should ideally be performed in a chemical fume hood or a ventilated balance enclosure. If this is not feasible, a NIOSH-approved N95 respirator is essential to prevent respiratory tract irritation[2].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is key to minimizing exposure. The following workflow is designed to be a self-validating system of safety.

Preparation and Donning PPE

Before entering the designated handling area, ensure all necessary equipment is available and in good condition. The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect all PPE for damage Gown 1. Don Gown/Lab Coat Prep->Gown Mask 2. Don Mask/Respirator Gown->Mask Goggles 3. Don Goggles/Face Shield Mask->Goggles Gloves 4. Don Gloves (over cuffs) Goggles->Gloves

Caption: PPE Donning Sequence.

Handling Procedures
  • Designated Area: All work with 5-Azaspiro[3.4]octane oxalate should be conducted in a designated area, such as a chemical fume hood, to minimize contamination of the general laboratory space.

  • Weighing: When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Transfers: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

  • In Solution: Once in solution, the risk of inhalation is reduced, but the risk of skin and eye contact remains. Handle all solutions in a fume hood and take care to avoid splashes.

  • Post-Handling: After handling is complete, decontaminate the work area with an appropriate solvent. Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the designated area. Wash hands thoroughly with soap and water[1][2].

Emergency and Disposal Plan

Spill Response

In the event of a spill, immediate and correct action is critical. The following decision tree outlines the appropriate response.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Small Small Spill (<1g, contained) Assess->Small Minor Large Large Spill (>1g or widespread) Assess->Large Major Cleanup Don Spill PPE. Cover with absorbent material. Collect in sealed container. Small->Cleanup Evacuate Evacuate Area. Alert Supervisor & EH&S. Large->Evacuate Dispose Dispose of waste as hazardous. Cleanup->Dispose

Caption: Spill Response Decision Tree.

For minor spills, personnel with appropriate training and PPE can manage the cleanup. For major spills, the area should be evacuated, and the institutional Environmental Health and Safety (EH&S) department should be contacted immediately[7].

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3].

Waste Disposal

All materials contaminated with 5-Azaspiro[3.4]octane oxalate, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: The waste must be disposed of through a licensed professional waste disposal service, likely via incineration[5]. Do not dispose of this chemical in the regular trash or down the drain[7][8]. It is the responsibility of the waste generator to ensure proper characterization and disposal in accordance with local, state, and federal regulations[5].

The following diagram illustrates the proper waste disposal pathway.

Waste_Disposal cluster_generation Waste Generation cluster_disposal Disposal Pathway Contaminated_PPE Contaminated PPE Waste_Container 1. Place in Labeled Hazardous Waste Container Contaminated_PPE->Waste_Container Empty_Containers Empty Containers Empty_Containers->Waste_Container Spill_Debris Spill Debris Spill_Debris->Waste_Container EH_S_Pickup 2. Arrange for EH&S Pickup Waste_Container->EH_S_Pickup Incineration 3. Licensed Disposal (Incineration) EH_S_Pickup->Incineration

Caption: Chemical Waste Disposal Pathway.

By integrating these safety measures into your daily laboratory practices, you contribute to a safer and more effective research environment. Should you have any further questions, please do not hesitate to consult your institution's Environmental Health and Safety department.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Ammonium Oxalate. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]

  • Fisher Scientific. (2015). Safety Data Sheet for Potassium oxalate. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

  • Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[3.4]octane oxalate
Reactant of Route 2
5-Azaspiro[3.4]octane oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.